3,4,5-Trimethoxy-2-nitrobenzoic acid
Description
The exact mass of the compound 3,4,5-Trimethoxy-2-nitrobenzoic acid is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as >38.6 [ug/ml]. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 100936. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality 3,4,5-Trimethoxy-2-nitrobenzoic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3,4,5-Trimethoxy-2-nitrobenzoic acid including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
3,4,5-trimethoxy-2-nitrobenzoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11NO7/c1-16-6-4-5(10(12)13)7(11(14)15)9(18-3)8(6)17-2/h4H,1-3H3,(H,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VPVAFLFJAAPHKI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C(=C(C(=C1)C(=O)O)[N+](=O)[O-])OC)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11NO7 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60217056 | |
| Record name | 3,4,5-Trimethoxy-2-nitrobenzoic acid | |
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Molecular Weight |
257.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
>38.6 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID26728539 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
66907-52-6 | |
| Record name | 3,4,5-Trimethoxy-2-nitrobenzoic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=66907-52-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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| Record name | 3,4,5-Trimethoxy-2-nitrobenzoic acid | |
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| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 66907-52-6 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=100936 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
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| Record name | 3,4,5-Trimethoxy-2-nitrobenzoic acid | |
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| Record name | 3,4,5-trimethoxy-2-nitrobenzoic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.060.452 | |
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Foundational & Exploratory
physicochemical properties of 3,4,5-Trimethoxy-2-nitrobenzoic acid
An In-Depth Technical Guide to the Physicochemical Properties of 3,4,5-Trimethoxy-2-nitrobenzoic Acid
Introduction
3,4,5-Trimethoxy-2-nitrobenzoic acid is a highly functionalized aromatic carboxylic acid of significant interest to the fields of medicinal chemistry and organic synthesis. Its structure, featuring a benzoic acid core substituted with three electron-donating methoxy groups and a potent electron-withdrawing nitro group, presents a unique electronic and steric environment. This substitution pattern not only defines its fundamental physicochemical properties but also imparts considerable synthetic versatility, positioning it as a valuable intermediate in the development of complex bioactive molecules and novel therapeutic agents. The strategic placement of the nitro group ortho to the carboxylic acid, for instance, offers a chemical handle for transformations such as reduction to a primary amine, a critical step in the construction of various pharmaceutical scaffolds.
This guide provides a comprehensive technical overview of the core . It is designed for researchers, scientists, and drug development professionals, offering field-proven insights into its molecular identity, solubility, acidity, and stability. Furthermore, this document outlines authoritative methodologies for its analytical characterization and discusses its chemical reactivity, providing a foundational understanding for its effective application in a research and development setting.
Molecular and Chemical Identity
The foundational step in utilizing any chemical compound is to establish its precise identity. The structural attributes of 3,4,5-Trimethoxy-2-nitrobenzoic acid are well-defined, and its key identifiers are summarized below.
| Identifier | Value | Source |
| IUPAC Name | 3,4,5-Trimethoxy-2-nitrobenzoic acid | [1] |
| CAS Number | 66907-52-6 | [2] |
| Molecular Formula | C₁₀H₁₁NO₇ | [1][2] |
| Molecular Weight | 257.20 g/mol | [2][3] |
| Canonical SMILES | COC1=C(C(=C(C(=C1)C(=O)O)[O-])OC)OC | N/A |
| InChI Key | VPVAFLFJAAPHKI-UHFFFAOYSA-N | [3] |
The molecule consists of a benzene ring substituted with a carboxylic acid group at position 1, a nitro group at position 2, and methoxy groups at positions 3, 4, and 5. This dense functionalization makes it a unique building block for further chemical elaboration.
Core Physicochemical Properties
The physical and chemical properties of a compound dictate its behavior in various systems, from reaction vessels to biological matrices. These parameters are critical for designing synthetic routes, developing analytical methods, and formulating for drug delivery applications.
| Property | Value / Description | Source(s) |
| Physical State | Solid. Likely a light brown or pale yellow crystalline powder. | [4][5] |
| Melting Point | 163-164 °C (recrystallized from Benzene) | [2] |
| Boiling Point | 440 °C (predicted) | [2] |
| Water Solubility | >38.6 µg/mL | [2] |
| Flash Point | 219.9 °C (predicted) | [2] |
Solubility Profile
The solubility of 3,4,5-Trimethoxy-2-nitrobenzoic acid is a direct consequence of its molecular structure. It exhibits limited solubility in water (>38.6 µg/mL)[2]. This is attributable to the predominance of hydrophobic character from the three methoxy groups and the benzene ring, which outweighs the hydrophilic contributions of the polar carboxylic acid and nitro functionalities.
In contrast, its non-nitrated analog, 3,4,5-Trimethoxybenzoic acid, is known to be much more soluble in organic solvents like ethanol, dimethyl sulfoxide (DMSO), and dichloromethane[6]. It is therefore anticipated that 3,4,5-Trimethoxy-2-nitrobenzoic acid will demonstrate a similar affinity for common polar and non-polar organic solvents, a critical consideration for its use in synthetic organic chemistry.
Acidity and pKa
-
Electron-Donating Groups: The three methoxy (-OCH₃) groups are electron-donating through resonance, which tends to destabilize the conjugate base (carboxylate anion) and thereby increase the pKa (making the acid weaker).
-
Electron-Withdrawing Group: The nitro (-NO₂) group is strongly electron-withdrawing by both induction and resonance. Its presence, particularly at the ortho-position, significantly stabilizes the carboxylate anion, which decreases the pKa substantially (making the acid stronger). For comparison, 4-nitrobenzoic acid has a pKa of 3.41[8].
The potent electron-withdrawing effect of the single ortho-nitro group is expected to dominate over the combined donating effects of the three methoxy groups. Therefore, the pKa of 3,4,5-Trimethoxy-2-nitrobenzoic acid is predicted to be noticeably lower than 4.20 , indicating it is a stronger acid than benzoic acid.
Stability and Storage
Based on safety data for structurally related compounds, 3,4,5-Trimethoxy-2-nitrobenzoic acid should be handled as a stable compound under standard laboratory conditions. However, it is incompatible with strong oxidizing agents and strong bases[9].
For long-term integrity, the compound should be stored in a tightly sealed container in a cool, dry, and well-ventilated area, away from incompatible materials to prevent degradation[9][10].
Analytical Characterization Workflow
Ensuring the identity and purity of a starting material is a cornerstone of scientific integrity. A multi-pronged analytical approach is required. While specific spectral data for this compound is not widely published, a standard characterization workflow would involve chromatography and spectroscopy.
High-Performance Liquid Chromatography (HPLC) for Purity Assessment
A reverse-phase HPLC method is the gold standard for determining the purity of moderately polar organic compounds. The causality behind this choice lies in the stationary phase's ability to retain the analyte based on its hydrophobicity, allowing for effective separation from potential impurities.
Hypothetical Step-by-Step Protocol:
-
Sample Preparation: Accurately weigh ~1 mg of 3,4,5-Trimethoxy-2-nitrobenzoic acid and dissolve it in 1 mL of a 50:50 mixture of acetonitrile and water to create a 1 mg/mL stock solution.
-
Instrumentation: Utilize an HPLC system equipped with a C18 column (e.g., 4.6 x 150 mm, 5 µm particle size), a UV-Vis detector, and an autosampler.
-
Mobile Phase:
-
Solvent A: Water with 0.1% Trifluoroacetic Acid (TFA). The TFA is critical for protonating the carboxylic acid, ensuring a single analyte form and sharp peak shape.
-
Solvent B: Acetonitrile with 0.1% TFA.
-
-
Gradient Elution: Run a linear gradient from 10% B to 90% B over 15 minutes. This wide gradient is an effective starting point for method development, ensuring elution of both polar and non-polar impurities.
-
Detection: Monitor the eluent at a wavelength of 254 nm, a common choice for aromatic compounds. A photodiode array (PDA) detector would be ideal to assess peak purity across a range of wavelengths.
-
Data Analysis: Integrate the peak area of the main component and any impurities. Purity is calculated as the percentage of the main peak area relative to the total area of all peaks.
Caption: Key synthetic pathways for 3,4,5-Trimethoxy-2-nitrobenzoic acid.
Safety and Handling
Comprehensive safety protocols are mandatory when handling any chemical reagent. Aggregated GHS information indicates that 3,4,5-Trimethoxy-2-nitrobenzoic acid causes skin irritation (H315).[2] Safety data sheets for closely related nitrobenzoic and trimethoxybenzoic acids consistently warn of skin irritation, serious eye irritation, and potential respiratory irritation.[4][11][12]
| Precautionary Measure | Protocol | Source(s) |
| Engineering Controls | Use only outdoors or in a well-ventilated area, such as a chemical fume hood. | [4][11] |
| Personal Protective Equipment (PPE) | Wear protective gloves (e.g., nitrile), safety goggles (EN 166), and a lab coat. | [4][9] |
| Handling | Avoid breathing dust. Wash hands and any exposed skin thoroughly after handling. Avoid contact with eyes, skin, and clothing. | [4][11] |
| First Aid (Skin Contact) | Take off contaminated clothing. Wash with plenty of soap and water. Get medical attention if irritation persists. | [4][13] |
| First Aid (Eye Contact) | Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. Get medical attention. | [4][13] |
| First Aid (Inhalation) | Remove person to fresh air and keep comfortable for breathing. Call a poison center or doctor if you feel unwell. | [4][13] |
| Disposal | Dispose of contents/container to an approved waste disposal plant in accordance with local, state, and federal regulations. | [4][13] |
Conclusion
3,4,5-Trimethoxy-2-nitrobenzoic acid is a specialized chemical intermediate with a well-defined set of physicochemical properties. Its limited aqueous solubility, moderate acidity, and crystalline nature are key parameters for its handling and application. The true potential of this molecule is realized through its synthetic utility, where the carboxylic acid and nitro functional groups serve as orthogonal handles for the construction of complex molecular architectures. For researchers and drug development professionals, a thorough understanding of these properties, coupled with robust analytical verification and stringent safety protocols, is essential for leveraging this compound to its fullest potential in the pursuit of new chemical entities.
References
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PubChem. (n.d.). Benzoic acid, 3,4,5-trimethoxy-2-nitro-, methyl ester. National Center for Biotechnology Information. Retrieved from [Link]
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PubChem. (n.d.). 3,4,5-Trimethoxy-2-nitrobenzoic acid. National Center for Biotechnology Information. Retrieved from [Link]
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PubChem. (n.d.). 3,4,5-Trimethoxy-2-nitrobenzoate. National Center for Biotechnology Information. Retrieved from [Link]
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Solubility of Things. (n.d.). 3,4,5-Trimethoxybenzoic acid. Retrieved from [Link]
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PubChem. (n.d.). 3,4,5-Trimethoxybenzoic Acid. National Center for Biotechnology Information. Retrieved from [Link]
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Sihauli Chemicals Private Limited. (n.d.). 3,4,5-Trimethoxybenzoic Acid. Retrieved from [Link]
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PrepChem.com. (n.d.). Preparation of 3,4,5-trimethoxybenzoic acid. Retrieved from [Link]
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NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). 3,4,5-Trimethoxybenzoic Acid: A Versatile Intermediate for Pharmaceutical Synthesis and Chemical Applications. Retrieved from [Link]
- Google Patents. (n.d.). CN111302945A - Preparation method of 3-hydroxy-4-methoxy-2-nitrobenzoic acid.
- Google Patents. (n.d.). CN106977397A - A kind of synthetic method of 3,4,5 trimethoxybenzoic acid.
-
University of California, Davis. (n.d.). Table 20.5 pKa values for benzoic acid and some hydroxy-, thio-, and amino- substituted derivatives. Retrieved from [Link]
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da Cruz, R. P., et al. (2022). Derivatives of Trimethoxybenzoic Acid and Gallic Acid as Potential Efflux Pump Inhibitors: In Silico and In Vitro Studies. PMC - PubMed Central. Retrieved from [Link]
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Wikipedia. (n.d.). 4-Nitrobenzoic acid. Retrieved from [Link]
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The Strategic deployment of 3,4,5-Trimethoxy-2-nitrobenzoic Acid in Medicinal Chemistry: A Technical Guide
Foreword: The Architectural Elegance of a Privileged Scaffold
In the landscape of medicinal chemistry, the pursuit of novel therapeutic agents is a relentless endeavor. Central to this pursuit is the art and science of molecular design, where the selection of foundational building blocks is paramount to success. Among the myriad of scaffolds available to the synthetic chemist, 3,4,5-Trimethoxy-2-nitrobenzoic acid emerges as a molecule of significant strategic importance. Its unique constellation of functional groups—a sterically hindered carboxylic acid, an electron-withdrawing nitro group, and the pharmacophorically crucial 3,4,5-trimethoxyphenyl moiety—renders it a versatile and powerful tool in the construction of complex, biologically active molecules. This guide aims to provide researchers, scientists, and drug development professionals with an in-depth technical overview of this remarkable building block, from its synthesis and chemical properties to its strategic application in the design of next-generation therapeutics. We will delve into the causality behind its use, exploring how its distinct chemical architecture can be leveraged to address pressing challenges in modern drug discovery.
I. Physicochemical Properties and Strategic Considerations
3,4,5-Trimethoxy-2-nitrobenzoic acid is a crystalline solid with the molecular formula C₁₀H₁₁NO₇ and a molecular weight of 257.19 g/mol .[1] Its key physicochemical properties are summarized in the table below.
| Property | Value | Source |
| Molecular Formula | C₁₀H₁₁NO₇ | [1] |
| Molecular Weight | 257.19 g/mol | [1] |
| Melting Point | 163-164 °C | [1] |
| Appearance | Pale yellow solid | |
| CAS Number | 66907-52-6 | [1] |
The strategic value of this molecule lies in the interplay of its functional groups. The 3,4,5-trimethoxyphenyl group is a well-established pharmacophore, recognized for its ability to interact with various biological targets, most notably the colchicine binding site of tubulin.[2][3] The ortho-nitro group, being strongly electron-withdrawing, significantly influences the reactivity of the aromatic ring and the acidity of the carboxylic acid. This nitro group also serves as a synthetic handle for the introduction of an amino group, opening pathways to a diverse array of heterocyclic scaffolds.[4] The carboxylic acid, in turn, provides a convenient point for derivatization, allowing for the formation of amides, esters, and other functionalities crucial for modulating pharmacokinetic and pharmacodynamic properties.
II. Synthesis of 3,4,5-Trimethoxy-2-nitrobenzoic Acid: A Validated Protocol
The synthesis of 3,4,5-Trimethoxy-2-nitrobenzoic acid is most effectively achieved through the direct nitration of 3,4,5-trimethoxybenzoic acid. This electrophilic aromatic substitution is a well-established transformation, and the following protocol is a robust and reproducible method for its laboratory-scale preparation.
Reaction Rationale:
The three methoxy groups on the aromatic ring are strongly activating and ortho-, para-directing. However, the positions ortho to the carboxylic acid are sterically hindered. Consequently, the nitration occurs at the remaining ortho position (C2), directed by the methoxy groups. The use of a mixture of concentrated nitric and sulfuric acids generates the highly electrophilic nitronium ion (NO₂⁺), which is the active nitrating agent.[5]
A schematic representation of the synthesis of 3,4,5-Trimethoxy-2-nitrobenzoic acid.
Detailed Experimental Protocol:
Materials:
-
3,4,5-Trimethoxybenzoic acid
-
Concentrated Nitric Acid (70%)
-
Concentrated Sulfuric Acid (98%)
-
Ice
-
Distilled water
-
Ethanol
Procedure:
-
Preparation of the Nitrating Mixture: In a flask equipped with a magnetic stirrer and cooled in an ice-salt bath, slowly add 20 mL of concentrated nitric acid to 40 mL of concentrated sulfuric acid. Maintain the temperature below 10 °C during the addition.
-
Reaction Setup: In a separate three-necked flask equipped with a thermometer, a dropping funnel, and a mechanical stirrer, dissolve 10.0 g (47.1 mmol) of 3,4,5-trimethoxybenzoic acid in 50 mL of concentrated sulfuric acid. Cool the solution to 0-5 °C in an ice bath.
-
Nitration: Slowly add the pre-cooled nitrating mixture dropwise to the solution of 3,4,5-trimethoxybenzoic acid over a period of 30-45 minutes. Ensure the internal temperature is maintained between 0 and 5 °C throughout the addition.
-
Reaction Monitoring: After the addition is complete, allow the reaction mixture to stir at 0-5 °C for an additional 2 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Work-up: Carefully pour the reaction mixture onto 500 g of crushed ice with vigorous stirring. A pale-yellow precipitate will form.
-
Isolation and Purification: Collect the precipitate by vacuum filtration and wash it thoroughly with cold distilled water until the washings are neutral to litmus paper. Recrystallize the crude product from ethanol to afford pure 3,4,5-Trimethoxy-2-nitrobenzoic acid.
Expected Yield: 80-85%
Characterization: The identity and purity of the product should be confirmed by melting point determination, ¹H NMR, ¹³C NMR, and IR spectroscopy.
III. Applications in Medicinal Chemistry: A Gateway to Bioactive Scaffolds
The true power of 3,4,5-Trimethoxy-2-nitrobenzoic acid lies in its utility as a versatile building block for the synthesis of a wide array of medicinally relevant compounds.
A. The Combretastatin Connection: Targeting Tubulin in Cancer Therapy
One of the most significant applications of this building block is in the synthesis of combretastatin analogues. Combretastatin A-4, a natural product isolated from the African bushwillow Combretum caffrum, is a potent inhibitor of tubulin polymerization.[2][3] Its 3,4,5-trimethoxyphenyl "A" ring is crucial for its high affinity to the colchicine-binding site on β-tubulin. However, the clinical utility of combretastatin A-4 is limited by its poor water solubility and the isomerization of the active cis-stilbene bridge to the inactive trans-isomer.[2][6]
3,4,5-Trimethoxy-2-nitrobenzoic acid serves as a key precursor for the "A" ring of novel combretastatin analogues with improved pharmaceutical properties. The synthetic strategy typically involves the reduction of the nitro group to an amine, followed by various coupling reactions to introduce the "B" ring and a stable linker.
General synthetic workflow for combretastatin analogues.
Structure-Activity Relationship (SAR) Insights:
Extensive SAR studies on combretastatin analogues have consistently highlighted the importance of the 3,4,5-trimethoxyphenyl moiety. The cytotoxic activity of these compounds is highly dependent on the nature of the linker and the substituents on the "B" ring.
| Analogue Type | Linker | "B" Ring Example | IC₅₀ (µM) vs. HCT-116 | Reference |
| Stilbene Nitrile | -CH=C(CN)- | 4-Aminophenyl | 0.02 | [6] |
| Chalcone | -CO-CH=CH- | 4-Methoxyphenyl | Varies | [7] |
| Amide | -CONH- | 4-Hydroxyphenyl | Varies | [2] |
These studies demonstrate that the 3,4,5-trimethoxybenzoyl scaffold is a highly "privileged" structure in the design of potent tubulin polymerization inhibitors.
B. Gateway to Nitrogen-Containing Heterocycles
The presence of both a nitro and a carboxylic acid group in an ortho relationship makes 3,4,5-Trimethoxy-2-nitrobenzoic acid an excellent precursor for the synthesis of various nitrogen-containing heterocyclic compounds.[8][9] The general strategy involves the reduction of the nitro group to an amine, which can then undergo intramolecular cyclization with the adjacent carboxylic acid or its derivatives, or participate in intermolecular reactions to form more complex heterocyclic systems.
Synthetic pathways to various heterocyclic systems.
This synthetic versatility allows for the creation of libraries of compounds with potential applications as anticancer, antimicrobial, and anti-inflammatory agents. For instance, quinazoline derivatives are known to exhibit a wide range of biological activities, including acting as kinase inhibitors.
IV. Future Perspectives and Conclusion
3,4,5-Trimethoxy-2-nitrobenzoic acid is more than just a chemical intermediate; it is a strategically designed building block that offers a wealth of opportunities for the medicinal chemist. Its pre-installed pharmacophoric element, coupled with versatile synthetic handles, makes it an invaluable asset in the quest for novel therapeutics. The continued exploration of its synthetic potential, particularly in the construction of diverse heterocyclic systems and as a key component in fragment-based drug design, is likely to yield a new generation of bioactive molecules. As our understanding of disease pathways becomes more nuanced, the ability to rapidly and efficiently synthesize complex molecules with precisely tailored properties will be ever more critical. In this context, the strategic deployment of building blocks like 3,4,5-Trimethoxy-2-nitrobenzoic acid will undoubtedly play a central role in shaping the future of medicine.
V. References
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Development of Combretastatin A-4 Analogues as Potential Anticancer Agents with Improved Aqueous Solubility. (2018). Molecules. [Link]
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Development of Combretastatin A-4 Analogues as Potential Anticancer Agents with Improved Aqueous Solubility. (n.d.). National Center for Biotechnology Information. [Link]
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Synthesis of combretastatin analogs: evaluation of in vitro anticancer activity and molecular docking studies. (n.d.). Semantic Scholar. [Link]
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Novel Combretastatin A-4 Analogs—Design, Synthesis, and Antiproliferative and Anti-Tubulin Activity. (2024). MDPI. [Link]
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Synthesis of Combretastatin A-4 Analogs and their Biological Activities. (2016). PubMed. [Link]
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Supporting Information. (n.d.). CDC Stacks. [Link]
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Synthesis, Characterization, and In Vivo Study of Some Novel 3,4,5-Trimethoxybenzylidene-hydrazinecarbothioamides and Thiadiazoles as Anti-Apoptotic Caspase-3 Inhibitors. (2018). National Center for Biotechnology Information. [Link]
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Novel Para-Aminobenzoic Acid Analogs and Their Potential Therapeutic Applications. (2022). National Center for Biotechnology Information. [Link]
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Preparation of 3,4,5-trimethoxybenzoic acid. (n.d.). PrepChem.com. [Link]
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Synthesis and Biological Activity of Novel (E)-N'-(Substituted)-3,4,5-Trimethoxybenzohydrazide Analogs. (2017). Oriental Journal of Chemistry. [Link]
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Preparation method of 3-hydroxy-4-methoxy-2-nitrobenzoic acid. (2020). Google Patents.
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Nitration and Sulfuric Acid Recovery: Effective Reaction Control and Efficient Acid Recycling for Economic Production. (n.d.). KBR. [Link]
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Cas 61948-85-4,2-AMINO-3,4,5-TRIMETHOXYBENZOIC ACID. (n.d.). lookchem. [Link]
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Preparation and purification method of 3,4,5-trimethoxybenzoic acid. (2012). Google Patents.
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4-Aminobenzoic Acid Derivatives: Converting Folate Precursor to Antimicrobial and Cytotoxic Agents. (2022). MDPI. [Link]
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Nitrogen Containing Heterocycles as Anticancer Agents: A Medicinal Chemistry Perspective. (2022). MDPI. [Link]
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Nitrogen-Containing Heterocycles in Agrochemicals. (2018). Juniper Publishers. [Link]
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A Senior Application Scientist's Guide to Drug Discovery: Exploring Derivatives of 3,4,5-Trimethoxy-2-nitrobenzoic Acid
Abstract
The 3,4,5-trimethoxyphenyl moiety is a privileged scaffold in medicinal chemistry, forming the core of numerous natural and synthetic compounds with potent biological activity, particularly as inhibitors of tubulin polymerization.[1][2] This technical guide outlines a comprehensive strategy for the exploration of 3,4,5-Trimethoxy-2-nitrobenzoic acid as a starting material for the discovery of novel therapeutic agents. We will delve into the rationale for scaffold selection, strategic chemical diversification, and a hierarchical biological evaluation cascade. This document is intended for researchers, scientists, and drug development professionals, providing not just protocols, but the underlying scientific reasoning to empower rational drug design.
The Strategic Foundation: Why 3,4,5-Trimethoxy-2-nitrobenzoic Acid?
The selection of a starting scaffold is a critical decision in any drug discovery campaign. Our choice of 3,4,5-Trimethoxy-2-nitrobenzoic acid is predicated on several key strategic advantages:
-
The Privileged Trimethoxyphenyl Ring: This "A-ring" motif is a well-established pharmacophore for binding to the colchicine site of β-tubulin.[1][3] Its presence in potent antimitotic agents like colchicine and combretastatin A-4 provides a strong rationale for its use in developing new anticancer agents.[1]
-
Orthogonal Synthetic Handles: The molecule possesses two distinct and chemically addressable functional groups: a carboxylic acid and a nitro group. This orthogonality allows for selective modification, enabling the systematic and independent exploration of the chemical space around two different vectors of the core scaffold.
-
The Nitro Group as a Latent Amine: While the nitro group itself is often considered a structural alert or a "non-drug-like" feature in medicinal chemistry, its true value here lies in its role as a stable precursor to a primary aromatic amine.[4][5][6] This transformation unlocks a vast potential for secondary derivatization.
Our overall discovery workflow is designed as a multi-pronged approach to rapidly generate structural diversity and identify promising leads.
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A Comprehensive Technical Guide on the Biological Activity of Substituted 2-Nitrobenzoic Acids
For Researchers, Scientists, and Drug Development Professionals
Abstract
Substituted 2-nitrobenzoic acids are a class of aromatic compounds characterized by a benzene ring bearing both a carboxylic acid and a nitro group in an ortho configuration.[1] This unique structural arrangement, influenced by the strong electron-withdrawing nature of the nitro group, makes these molecules highly versatile scaffolds in medicinal chemistry.[2] Extensive research has demonstrated their broad spectrum of biological activities, including significant antimicrobial, anti-inflammatory, and anticancer effects.[2][3] This technical guide provides a detailed overview of the synthesis, mechanisms of action, structure-activity relationships (SAR), and therapeutic potential of this promising class of compounds. We will delve into key quantitative data, provide detailed experimental protocols for their evaluation, and visualize the underlying biological pathways and experimental workflows to support and guide future drug discovery and development efforts.
Introduction to 2-Nitrobenzoic Acids
2-Nitrobenzoic acid (2-NBA) is a key chemical intermediate in the synthesis of various Active Pharmaceutical Ingredients (APIs).[1] Its structure, featuring adjacent carboxylic acid and nitro groups, allows for a wide range of chemical modifications, leading to the creation of large libraries of substituted derivatives.[1][4] The biological activity of these derivatives is profoundly influenced by the nature and position of substituents on the aromatic ring, which can alter the molecule's electronic properties, lipophilicity, and steric profile.[5] This guide will explore the most well-documented biological activities of these compounds, providing a foundation for researchers to build upon in the quest for novel therapeutics.
Key Biological Activities and Mechanisms of Action
Substituted 2-nitrobenzoic acids have shown considerable efficacy in several key therapeutic areas. The following sections will detail their activity, supported by quantitative data and mechanistic insights.
Antimicrobial Activity
Derivatives of 2-nitrobenzoic acid have demonstrated notable activity against a wide range of microbial pathogens, including both Gram-positive and Gram-negative bacteria, as well as fungi.[2][6]
Mechanism of Action: A prevalent mechanism of action for nitroaromatic compounds involves the intracellular bioreduction of the nitro group. This process generates reactive nitrogen species that are toxic to microbial cells, causing damage to DNA and other critical biomolecules, ultimately leading to cell death.[2] The presence and electronic environment of the nitro group are often key determinants of antibacterial potency.[2][7]
Quantitative Data Summary: The antimicrobial efficacy of these compounds is typically quantified by the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of the compound that prevents visible growth of a microorganism.[8][9]
| Compound Class/Derivative | Target Organism(s) | Activity Measurement | Result | Reference(s) |
| 2-[(2-nitro-1-phenylethyl)thio]benzoic acids | Candida albicans, C. krusei | Antifungal Activity | More active than reference ketoconazole | [6] |
| 2-chloro-5-nitrobenzoic acid polymer | Methicillin-resistant Staphylococcus aureus (MRSA) | Selective Inhibition | Comparable to gentamicin | [3][10][11] |
| Methyl 3-methyl-4-nitrobenzoate | Candida guilliermondii | MIC | 39 µM | [2] |
| 2-[(2-nitro-1-phenylpropyl)thio]benzoic acids | Gram-positive bacteria | MIC | Lower than nitrofurantoin (reference) | [6] |
Anti-inflammatory Activity
Chronic inflammation is a key factor in numerous diseases, and many non-steroidal anti-inflammatory drugs (NSAIDs) function by inhibiting cyclooxygenase (COX) enzymes.[4][12] Substituted 2-nitrobenzoic acids have emerged as a promising scaffold for the development of novel anti-inflammatory agents, potentially acting through similar mechanisms.[4][13]
Mechanism of Action: The primary mechanism for the anti-inflammatory action of many NSAIDs is the inhibition of COX enzymes (COX-1 and COX-2), which blocks the conversion of arachidonic acid into prostaglandins—key mediators of inflammation and pain.[14][15][16] Selective inhibition of the inducible COX-2 isoform over the constitutive COX-1 isoform is a key goal in modern anti-inflammatory drug design to reduce gastrointestinal side effects.[12][14] Derivatives of 2-nitrobenzoic acid have been investigated as potential COX inhibitors.[13][17]
Signaling Pathway Diagram: The following diagram illustrates the Cyclooxygenase (COX) pathway, a critical target for anti-inflammatory drugs.
Caption: A simplified diagram of the COX pathway, showing the conversion of arachidonic acid to prostaglandins and the potential inhibitory action of substituted 2-nitrobenzoic acid derivatives.
Anticancer Activity
The development of novel anticancer agents remains a critical area of research. Several derivatives and metal complexes of nitrobenzoic acid have demonstrated significant cytotoxic activity against various cancer cell lines.[3][18]
Mechanism of Action: The anticancer mechanisms of these compounds can be multifaceted. One proposed mechanism involves the interaction of the compound (often as a metal complex) with DNA, which disrupts DNA replication and protein synthesis, ultimately leading to apoptosis (programmed cell death) and cell cycle arrest.[3] Other benzoic acid derivatives have been shown to inhibit histone deacetylases (HDAC), which can lead to cancer cell growth inhibition.[19]
Quantitative Data Summary:
| Compound Class | Target Cell Line(s) | Activity Measurement | Result | Reference(s) |
| Quinazolinone Derivatives | MCF-7 (Breast Cancer) | IC50 | 100 µM/ml | [2][20] |
| 4-(1H-1,2,4-triazol-1-yl) benzoic acid hybrids | MCF-7 (Breast Cancer) | IC50 | 15.6 µM | [18] |
| 3,4-dihydroxybenzoic acid (DHBA) | HCT-116, HCT-15 (Colon Cancer) | HDAC Inhibition | ~70% inhibition | [19] |
Structure-Activity Relationship (SAR) Analysis
Understanding the structure-activity relationship (SAR) is fundamental for optimizing lead compounds in drug discovery. For substituted 2-nitrobenzoic acids, the nature and position of substituents on the benzene ring critically modulate their biological activity.[5]
-
The Nitro Group (-NO₂): This strong electron-withdrawing group is often essential for antimicrobial activity.[5][7] Its reduction within microbial cells is a key activation step.[2] In antitubercular compounds, 3,5-dinitro substitution has been shown to be particularly effective.[7]
-
The Carboxylic Acid Group (-COOH): This group is a key hydrogen bond donor and acceptor, crucial for interacting with the active sites of enzymes and receptors.[5]
-
Other Substituents (Halogens, Alkyl, Hydroxyl):
-
Halogens (e.g., -Cl): The presence of chlorine, as seen in 2-chloro-5-nitrobenzoic acid, can lead to potent and sometimes selective antibacterial activity, particularly against resistant strains like MRSA.[10][11]
-
Hydroxyl (-OH): A phenolic hydroxyl group can be important for antioxidant activity and for binding to certain enzyme active sites.[5][19]
-
Lipophilicity: The overall lipophilicity of the molecule, influenced by substituents like alkyl groups, affects its ability to cross biological membranes and reach its target.[5]
-
SAR Logical Diagram: The following diagram illustrates the key SAR principles for optimizing biological activity in this class of compounds.
Caption: A logical diagram showing how different substituents on the 2-nitrobenzoic acid core influence various aspects of biological activity.
Detailed Experimental Protocols
To ensure the trustworthiness and reproducibility of findings, standardized experimental protocols are essential. Below is a detailed, step-by-step methodology for a common antimicrobial susceptibility test.
Protocol: Antimicrobial Susceptibility Testing via Broth Microdilution (MIC Determination)
This protocol determines the Minimum Inhibitory Concentration (MIC) of a substituted 2-nitrobenzoic acid derivative against a target bacterium.[8][9][21]
I. Materials & Reagents:
-
Test compound (substituted 2-nitrobenzoic acid derivative)
-
Positive control antibiotic (e.g., Ampicillin, Gentamicin)[6]
-
Bacterial strain (e.g., Staphylococcus aureus, Escherichia coli)
-
Cation-adjusted Mueller-Hinton Broth (MHB)
-
Sterile 96-well microtiter plates
-
Sterile saline or phosphate-buffered saline (PBS)
-
0.5 McFarland turbidity standard
-
Incubator (35-37°C)
-
Micropipettes and sterile tips
-
Spectrophotometer or microplate reader (optional)
II. Step-by-Step Procedure:
-
Inoculum Preparation: a. From a fresh (18-24 hour) culture plate, select 3-5 well-isolated colonies of the test microorganism. b. Suspend the colonies in sterile saline. c. Adjust the turbidity of the suspension to match a 0.5 McFarland standard. This corresponds to approximately 1.5 x 10⁸ CFU/mL.[8] d. Dilute this standardized suspension in MHB to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate.
-
Compound Dilution Series: a. Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO). b. In the first column of a 96-well plate, add the required volume of compound stock to MHB to achieve twice the highest desired final concentration. c. Perform a two-fold serial dilution across the plate (e.g., from column 1 to 10) by transferring half the volume from each well to the next.[8] This creates a gradient of decreasing compound concentrations.
-
Inoculation & Controls: a. Add the prepared bacterial inoculum (from step 1d) to each well containing the compound dilutions (columns 1-10). b. Positive Control (Growth Control): In column 11, add inoculum to MHB with no test compound. This well should show bacterial growth. c. Negative Control (Sterility Control): In column 12, add sterile MHB only. This well should remain clear.
-
Incubation: a. Cover the plate and incubate at 35-37°C for 16-20 hours under ambient atmospheric conditions.[8]
-
MIC Determination: a. Following incubation, determine the MIC by visually inspecting the plate for turbidity. b. The MIC is the lowest concentration of the test compound at which there is no visible growth of the microorganism.[8][9]
Experimental Workflow Diagram:
Caption: A step-by-step workflow diagram illustrating the experimental process for determining the Minimum Inhibitory Concentration (MIC) of a compound.
Conclusion and Future Directions
Substituted 2-nitrobenzoic acids represent a versatile and highly promising scaffold for the development of new therapeutic agents. Their demonstrated efficacy as antimicrobial, anti-inflammatory, and anticancer compounds warrants further investigation. Future research should focus on:
-
Synthesis of Novel Derivatives: Expanding chemical libraries to explore a wider range of substituents and substitution patterns to refine SAR and improve potency and selectivity.[4]
-
Mechanism of Action Studies: Elucidating the precise molecular targets and pathways for different derivatives to better understand their biological effects.
-
In Vivo Efficacy and Safety: Progressing lead compounds from in vitro assays to in vivo animal models to evaluate their therapeutic efficacy, pharmacokinetics, and safety profiles.
-
Combination Therapies: Investigating the potential synergistic effects of these compounds when used in combination with existing drugs to overcome resistance and enhance therapeutic outcomes.
The continued exploration of this chemical space holds significant potential for addressing unmet needs in the treatment of infectious diseases, inflammatory disorders, and cancer.
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An In-depth Technical Guide to 2-Nitro-3,4,5-trimethoxybenzoic Acid (CAS 66907-52-6): A Potent Anticancer Agent and Combretastatin A4 Bioisostere
For Researchers, Scientists, and Drug Development Professionals
Introduction
In the landscape of modern oncology, the quest for novel therapeutic agents with high efficacy and target specificity remains a paramount objective. Within this context, 2-Nitro-3,4,5-trimethoxybenzoic acid (CAS 66907-52-6), hereafter referred to as 2-NTMB, has emerged as a compound of significant interest. This technical guide provides a comprehensive overview of 2-NTMB, from its fundamental chemical and physical properties to its proposed mechanism of action as a potent anticancer agent. Drawing upon its structural relationship as a bioisostere of the well-characterized tubulin polymerization inhibitor, Combretastatin A4, this document will delve into its potential applications in cancer research and drug development. Furthermore, this guide will furnish detailed experimental protocols for its synthesis and in vitro evaluation, providing a valuable resource for researchers seeking to explore the therapeutic potential of this promising molecule.
Chemical and Physical Properties
2-NTMB is an organic compound characterized by a benzoic acid core substituted with three methoxy groups and a nitro group.[1][2] The presence of these functional groups imparts specific physicochemical properties that are crucial for its biological activity and its potential as a drug candidate.[2]
| Property | Value | Source(s) |
| CAS Number | 66907-52-6 | [2][3] |
| Molecular Formula | C₁₀H₁₁NO₇ | [3] |
| Molecular Weight | 257.2 g/mol | [3] |
| IUPAC Name | 2-Nitro-3,4,5-trimethoxybenzoic acid | [2] |
| Synonyms | 3,4,5-Trimethoxy-2-nitrobenzoic acid | [2] |
| Melting Point | 166 °C | [3] |
| Appearance | Powder | [4] |
| Storage | Store at 10°C - 25°C in a well-closed container | [3] |
The methoxy groups can enhance the compound's solubility in organic solvents and influence its electronic properties, while the electron-withdrawing nitro group can affect the acidity of the carboxylic acid function.[2]
Proposed Mechanism of Action: A Combretastatin A4 Bioisostere
The primary anticancer activity of 2-NTMB is believed to stem from its role as a bioisostere of Combretastatin A4 (CA4), a potent natural product known to inhibit tubulin polymerization.[3][5][6] This mechanism is pivotal in cancer therapy as microtubules are essential components of the cytoskeleton, playing a critical role in cell division, intracellular transport, and maintenance of cell shape.[5][6]
Tubulin Polymerization Inhibition:
2-NTMB, like CA4, is thought to bind to the colchicine-binding site on β-tubulin.[5][6] This binding event disrupts the dynamic equilibrium of microtubule assembly and disassembly, leading to a net depolymerization of microtubules. The destabilization of the microtubule network has profound consequences for rapidly dividing cancer cells, ultimately triggering cell cycle arrest in the G2/M phase and inducing apoptosis (programmed cell death).[5][7]
Figure 2: A generalized workflow for the MTT cytotoxicity assay.
Applications in Research and Drug Development
2-NTMB holds considerable promise as a lead compound for the development of novel anticancer therapeutics. Its potential applications include:
-
Development of Novel Anticancer Drugs: As a potent cytotoxic agent, 2-NTMB can serve as a scaffold for the synthesis of new analogs with improved efficacy, selectivity, and pharmacokinetic properties.
-
Tool for Studying Tubulin Dynamics: Its ability to disrupt microtubule function makes it a valuable tool for researchers investigating the role of the cytoskeleton in various cellular processes, including mitosis, cell migration, and intracellular transport.
-
Investigation of Drug Resistance Mechanisms: 2-NTMB and its derivatives can be used to study mechanisms of resistance to tubulin-binding agents, a significant challenge in cancer therapy.
Safety and Toxicology
While specific toxicological data for 2-NTMB is not extensively documented in publicly available literature, general precautions for handling nitroaromatic compounds should be observed. These compounds can be toxic and should be handled in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.
Studies on related trimethoxybenzoic acid derivatives have shown a range of biological effects, including potential toxicity at high concentrations. [4]Therefore, comprehensive toxicological studies, including in vitro and in vivo assessments, are essential to determine the safety profile of 2-NTMB before any potential clinical application.
Conclusion
2-Nitro-3,4,5-trimethoxybenzoic acid is a compelling molecule for cancer research and drug development. Its structural similarity to Combretastatin A4 strongly suggests a mechanism of action involving the inhibition of tubulin polymerization, a clinically validated target for cancer therapy. While further research is needed to fully elucidate its biological activity, pharmacokinetic profile, and safety, the information presented in this guide provides a solid foundation for researchers to explore the therapeutic potential of this promising compound. The detailed protocols for its synthesis and in vitro evaluation offer a practical starting point for such investigations, paving the way for the potential development of a new generation of anticancer agents.
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MTT Assay Protocol | Springer Nature Experiments. (URL: [Link])
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Anticancer Metal Complexes: Synthesis and Cytotoxicity Evaluation by the MTT Assay. (URL: [Link])
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Derivatives of Trimethoxybenzoic Acid and Gallic Acid as Potential Efflux Pump Inhibitors: In Silico and In Vitro Studies. (URL: [Link])
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(PDF) Derivatives of Trimethoxybenzoic Acid and Gallic Acid as Potential Efflux Pump Inhibitors: In Silico and In Vitro Studies. (URL: [Link])
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Substituted 2-(3′,4′,5′-trimethoxybenzoyl)-benzo[b]thiophene derivatives as potent tubulin polymerization inhibitors. (URL: [Link])
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Design, synthesis and structure–activity relationship of 2-(3′,4′,5′-trimethoxybenzoyl)-benzo[b]furan derivatives as a novel class of inhibitors of tubulin polymerization. (URL: [Link])
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Investigation of the anticancer activity of modified 4-hydroxyquinolone analogues: in vitro and in silico studies. (URL: [Link])
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UNITED STATES PATENT office. (URL: [Link])
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3,4,5-Trimethoxybenzoic Acid | C10H12O5 | CID 8357. (URL: [Link])
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2-amino-3,4,5-trimethoxybenzophenones as potent tubulin polymerization inhibitors. (URL: [Link])
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In vitro antioxidant, anticancer and in silico studies of polyphenol enriched leaf extract of Asystasia gangetica. (URL: [Link])
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Substituted 2-(3',4',5'-trimethoxybenzoyl)-benzo[b]thiophene derivatives as potent tubulin polymerization inhibitors. (URL: [Link])
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Cytotoxic activities of substituted 3-(3,4,5-trimethoxybenzylidene)-1,3-dihydroindol-2-ones and studies on their mechanisms of action. (URL: [Link])
- WO 2010/076810 A2. (URL: )
- US3855306A - Process for the preparation of 2,4,5-trimethoxybenzaldehyde. (URL: )
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Novel Natural Product- and Privileged Scaffold-Based Tubulin Inhibitors Targeting the Colchicine Binding Site. (URL: [Link])
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Investigating the anti-carcinogenic potential action of 1,2,3 triazole core compounds: impact of introducing an aldehyde or Nitro group, integrating cell line studies, and in silico ADME and protein target prediction. (URL: [Link])
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Preparation of 3,4,5-trimethoxybenzoic acid. (URL: [Link])
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theoretical studies on the electronic structure of 3,4,5-Trimethoxy-2-nitrobenzoic acid
An In-Depth Technical Guide to the Theoretical Investigation of the Electronic Structure of 3,4,5-Trimethoxy-2-nitrobenzoic Acid
Abstract
This technical guide outlines a comprehensive theoretical framework for the detailed investigation of the electronic structure of 3,4,5-Trimethoxy-2-nitrobenzoic acid. Despite the recognized biological activities of related trimethoxybenzoic acid derivatives, a thorough theoretical characterization of this specific nitro-substituted compound is conspicuously absent in the current scientific literature. This document serves as a robust methodological protocol for researchers, computational chemists, and drug development professionals, detailing the application of Density Functional Theory (DFT) to elucidate the molecule's structural, electronic, and reactive properties. By providing a step-by-step computational workflow, from geometry optimization to the analysis of molecular orbitals and electrostatic potential, this guide establishes a foundation for future studies aimed at understanding the molecule's potential as a pharmacophore or functional material.
Introduction: The Rationale for a Theoretical Approach
3,4,5-Trimethoxybenzoic acid and its derivatives are a class of compounds that have garnered significant interest in medicinal chemistry, exhibiting a range of biological activities including anti-inflammatory and anticancer effects.[1] The introduction of a nitro group (-NO2) at the 2-position of the benzoic acid core, as in 3,4,5-Trimethoxy-2-nitrobenzoic acid, is expected to significantly modulate the molecule's electronic properties and, consequently, its chemical reactivity and biological interactions. The electron-withdrawing nature of the nitro group can influence the acidity of the carboxylic acid, the electron density distribution across the aromatic ring, and the molecule's susceptibility to nucleophilic or electrophilic attack.
A comprehensive understanding of these electronic characteristics is paramount for predicting the molecule's behavior in a biological system, guiding synthetic modifications, and exploring its potential applications. However, to date, there is a notable scarcity of published research focusing on the theoretical electronic structure of this specific molecule.
This guide, therefore, presents a detailed protocol for a first-principles theoretical study based on Density Functional Theory (DFT), a computational method that offers an excellent balance of accuracy and computational efficiency for medium-sized organic molecules.[2][3] The insights gained from such a study would be invaluable for:
-
Predicting Chemical Reactivity: Identifying the most reactive sites for electrophilic and nucleophilic attack.
-
Understanding Molecular Stability: Correlating the electronic structure with the molecule's kinetic and thermodynamic stability.
-
Guiding Drug Design: Providing a rational basis for the design of new derivatives with enhanced biological activity.
Proposed Computational Methodology: A Self-Validating Workflow
The following section details a robust and self-validating computational workflow for the theoretical characterization of 3,4,5-Trimethoxy-2-nitrobenzoic acid. The choice of methods and basis sets is grounded in their proven success in characterizing similar substituted benzoic acid systems.[2][4]
Software and Model Chemistry
All calculations will be performed using a widely recognized quantum chemistry software package, such as Gaussian 16 or ORCA. The core of our proposed methodology is the Density Functional Theory (DFT).
-
Functional: The B3LYP (Becke, 3-parameter, Lee-Yang-Parr) hybrid functional is recommended. B3LYP has consistently demonstrated high performance in calculating molecular geometries and vibrational frequencies for a wide range of organic molecules, making it a reliable choice for this system.[2][3]
-
Basis Set: The 6-311++G(d,p) basis set is proposed. This Pople-style basis set is sufficiently flexible to provide an accurate description of the electronic structure. The diffuse functions ("++") are crucial for describing the lone pairs on the oxygen and nitrogen atoms, while the polarization functions ("d,p") account for the non-spherical nature of the electron density in bonds.
Step-by-Step Computational Protocol
The proposed computational study follows a logical progression from determining the molecule's most stable structure to analyzing its detailed electronic properties.
Step 1: Geometry Optimization The initial step is to determine the ground-state equilibrium geometry of 3,4,5-Trimethoxy-2-nitrobenzoic acid. An initial structure can be built using any molecular modeling software. This structure is then optimized without any symmetry constraints using the B3LYP/6-311++G(d,p) level of theory. The optimization process algorithmically adjusts the positions of the atoms to find the arrangement with the minimum potential energy.
Step 2: Vibrational Frequency Analysis To ensure that the optimized geometry corresponds to a true energy minimum on the potential energy surface, a vibrational frequency calculation must be performed at the same level of theory. The absence of any imaginary frequencies confirms that the structure is a stable minimum. These calculated frequencies can also be compared with experimental infrared (IR) and Raman spectra for validation of the computational model.
Step 3: Electronic Structure Analysis With the validated ground-state geometry, a series of analyses can be performed to probe the electronic structure:
-
Frontier Molecular Orbital (FMO) Analysis: The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) will be calculated. The HOMO represents the ability to donate an electron, while the LUMO represents the ability to accept an electron. The HOMO-LUMO energy gap is a critical parameter for determining the molecule's chemical reactivity and kinetic stability.
-
Molecular Electrostatic Potential (MEP) Mapping: An MEP map will be generated to visualize the charge distribution on the molecule's surface. This color-coded map identifies electron-rich (negative potential, typically red) and electron-poor (positive potential, typically blue) regions, providing a clear prediction of the sites for electrophilic and nucleophilic attack.
-
Natural Bond Orbital (NBO) Analysis: NBO analysis provides a detailed picture of the bonding and intramolecular interactions. It allows for the quantification of charge transfer between atoms and the analysis of hyperconjugative interactions that contribute to the molecule's stability.
-
Mulliken Population Analysis: This analysis will be performed to calculate the partial atomic charges on each atom in the molecule, offering further insight into the charge distribution and polar nature of the molecule.
Workflow Visualization
The entire computational protocol can be visualized as a logical workflow, ensuring a systematic and thorough investigation.
Caption: A flowchart of the proposed computational workflow.
Expected Results and Data Presentation
The results of this theoretical study should be presented in a clear and accessible manner to facilitate interpretation and comparison with potential experimental data.
Molecular Geometry
The optimized geometric parameters will be presented in tabular format. For clarity, the atoms of 3,4,5-Trimethoxy-2-nitrobenzoic acid should be numbered as shown in the diagram below.
Caption: Atom numbering scheme for 3,4,5-Trimethoxy-2-nitrobenzoic acid.
Table 1: Selected Optimized Geometrical Parameters
| Parameter | Bond Length (Å) | Parameter | Bond Angle (°) | Parameter | Dihedral Angle (°) |
|---|---|---|---|---|---|
| C1-C2 | value | C1-C2-C3 | value | C6-C1-C2-N1 | value |
| C2-N1 | value | C2-N1-O3 | value | O5-C3-C4-O6 | value |
| C1-C7 | value | O1-C7-O2 | value | C1-C7-O2-H | value |
| C3-O5 | value | C2-C3-O5 | value | C2-C3-O5-C8 | value |
Electronic Properties
Key electronic properties derived from the calculations will be summarized for easy reference.
Table 2: Calculated Electronic Properties
| Property | Value (eV) |
|---|---|
| HOMO Energy | value |
| LUMO Energy | value |
| HOMO-LUMO Gap (ΔE) | value |
Table 3: Mulliken Atomic Charges
| Atom | Charge (e) | Atom | Charge (e) |
|---|---|---|---|
| C1 | value | O1 | value |
| C2 | value | O2 | value |
| N1 | value | O3 | value |
In addition to tables, the results will be visualized through:
-
3D Plots of HOMO and LUMO: Illustrating the spatial distribution of these frontier orbitals.
-
MEP Surface Plot: A 3D representation of the molecule with the electrostatic potential mapped onto its electron density surface.
Conclusion
This technical guide provides a comprehensive and scientifically grounded protocol for the theoretical investigation of the electronic structure of 3,4,5-Trimethoxy-2-nitrobenzoic acid. By employing Density Functional Theory with the B3LYP functional and 6-311++G(d,p) basis set, this study will yield critical insights into the molecule's geometry, stability, and reactivity. The expected results, including optimized structural parameters, frontier molecular orbital analysis, and molecular electrostatic potential maps, will provide a foundational understanding of this molecule's properties. This, in turn, will empower researchers in drug discovery and materials science to make informed decisions regarding its synthesis, modification, and potential applications. The proposed workflow is designed to be robust, self-validating, and to produce high-quality, interpretable data that will fill a significant gap in the current scientific literature.
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Unlocking New Frontiers in Materials Science: A Technical Guide to the Applications of 3,4,5-Trimethoxy-2-nitrobenzoic Acid
This technical guide explores the untapped potential of 3,4,5-Trimethoxy-2-nitrobenzoic acid as a versatile precursor for advanced functional materials. Addressed to researchers and professionals in materials science and drug development, this document moves beyond theoretical possibilities to provide a substantive, protocol-driven framework for innovation. We will delve into two primary application pathways: the development of novel conductive polymers and the synthesis of highly functionalized Metal-Organic Frameworks (MOFs). The guide is structured to provide not just procedural steps, but the scientific rationale that underpins them, ensuring a self-validating and robust experimental approach.
Part 1: The Core Molecule: Synthesis and Functionalization
The strategic placement of functional groups on the 3,4,5-Trimethoxy-2-nitrobenzoic acid scaffold—a carboxylic acid for anchoring, a reducible nitro group for polymerization, and electron-donating methoxy groups for tuning electronic properties—makes it a molecule of significant interest.
Physicochemical Properties
Before its application, understanding the fundamental properties of the core molecule is paramount.
| Property | Value |
| CAS Number | 66907-52-6 |
| Molecular Formula | C₁₀H₁₁NO₇ |
| Molecular Weight | 257.20 g/mol |
| Appearance | Pale yellow crystalline powder |
| Melting Point | 163-164 °C |
Synthesis of 3,4,5-Trimethoxy-2-nitrobenzoic Acid
While commercially available from specialized suppliers, a reliable synthetic route from a common starting material is essential for scalable research. A plausible and efficient method is the nitration of 3,4,5-trimethoxybenzoic acid. The electron-donating methoxy groups activate the aromatic ring, while the carboxylic acid group directs the incoming nitro group to the ortho position.
-
Preparation: In a three-necked flask equipped with a magnetic stirrer and a dropping funnel, dissolve 10.0 g (47.1 mmol) of 3,4,5-trimethoxybenzoic acid in 50 mL of concentrated sulfuric acid at 0°C in an ice bath.
-
Nitration: Slowly add a chilled mixture of 5 mL of concentrated nitric acid and 5 mL of concentrated sulfuric acid dropwise over 30 minutes, ensuring the temperature does not exceed 10°C.
-
Reaction: Stir the mixture at 0-5°C for 2 hours.
-
Work-up: Pour the reaction mixture slowly onto 200 g of crushed ice with vigorous stirring.
-
Isolation: Collect the resulting precipitate by vacuum filtration, wash thoroughly with cold water until the filtrate is neutral, and dry under vacuum to yield 3,4,5-Trimethoxy-2-nitrobenzoic acid. A similar procedure for a related compound, 2-nitro-4,5-dimethoxybenzoic acid, reports a yield of 77%.[1]
Key Functionalization: Reduction to 2-Amino-3,4,5-trimethoxybenzoic Acid
The conversion of the nitro group to a primary amine is the critical step to unlock the potential for polymerization. The use of tin(II) chloride (SnCl₂) in acidic media is a well-established and chemoselective method for this transformation, preserving the carboxylic acid moiety.[2][3][4]
-
Setup: In a round-bottom flask, suspend 5.0 g (19.4 mmol) of 3,4,5-Trimethoxy-2-nitrobenzoic acid in 100 mL of ethanol.
-
Reagent Addition: Add 22.0 g (97.5 mmol) of SnCl₂·2H₂O, followed by the slow addition of 20 mL of concentrated hydrochloric acid.
-
Reaction: Heat the mixture to reflux at 80°C for 4 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).
-
Work-up: Cool the reaction mixture to room temperature and neutralize by the slow addition of a saturated sodium bicarbonate solution until the pH is approximately 8. This will precipitate tin salts.
-
Extraction: Extract the product with ethyl acetate (3 x 50 mL).
-
Purification: Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and evaporate the solvent under reduced pressure to yield 2-amino-3,4,5-trimethoxybenzoic acid.
Caption: Synthetic pathway to the functional aniline monomer.
Part 2: Application in Conductive Polymers
The synthesized 2-amino-3,4,5-trimethoxybenzoic acid is an ideal monomer for creating a functionalized polyaniline derivative. Polyanilines are a prominent class of conductive polymers, and the presence of both carboxylic acid and methoxy groups can enhance solubility and introduce tunable electronic properties.[5][6][7]
Rationale for Polymer Design
The polymerization of aniline and its derivatives typically proceeds via chemical or electrochemical oxidation.[8][9] The resulting polymer's properties are heavily influenced by the substituents on the aniline ring. In this case:
-
Amine Group: The primary site for polymerization.
-
Carboxylic Acid Group: Can improve solubility in various solvents and provides a site for further functionalization or interaction with other materials.
-
Methoxy Groups: As electron-donating groups, they can influence the polymer's redox potentials and optical properties.[10][11][12]
Synthesis of Poly(2-amino-3,4,5-trimethoxybenzoic acid)
Chemical oxidative polymerization using an oxidant like ammonium persulfate in an acidic medium is a standard and effective method.[8][9]
-
Monomer Solution: Dissolve 2.0 g (8.8 mmol) of 2-amino-3,4,5-trimethoxybenzoic acid in 100 mL of 1 M HCl. Cool the solution to 0-5°C in an ice bath.
-
Oxidant Solution: Separately, dissolve 2.5 g (11.0 mmol) of ammonium persulfate in 50 mL of 1 M HCl and cool to 0-5°C.
-
Polymerization: Add the oxidant solution dropwise to the stirred monomer solution over 30 minutes. The solution will typically change color, indicating the onset of polymerization.
-
Reaction: Maintain the reaction at 0-5°C with continuous stirring for 24 hours.
-
Isolation: Collect the polymer precipitate by filtration. Wash the precipitate extensively with 0.2 M HCl and then with deionized water to remove unreacted monomer and oligomers.
-
Drying: Dry the polymer product in a vacuum oven at 60°C for 24 hours.
Caption: Workflow for the synthesis of the functionalized polymer.
Characterization of the Polymer
A comprehensive characterization is necessary to understand the structure and properties of the newly synthesized polymer.
| Technique | Purpose | Expected Outcome |
| FTIR Spectroscopy | Confirm polymerization and identify functional groups. | Appearance of characteristic peaks for the polymer backbone, and retention of peaks for -COOH and -OCH₃ groups. |
| UV-Vis Spectroscopy | Investigate electronic transitions. | Absorption bands characteristic of the conjugated polymer system, which will be influenced by the methoxy substituents. |
| Thermogravimetric Analysis (TGA) | Evaluate thermal stability. | Determine the decomposition temperature of the polymer. |
| Four-Point Probe | Measure electrical conductivity. | Quantify the conductivity of the polymer film. |
| Cyclic Voltammetry | Study redox behavior. | Identify the oxidation and reduction potentials of the polymer, crucial for electronic applications.[6] |
Part 3: Application in Metal-Organic Frameworks (MOFs)
The parent molecule, 3,4,5-Trimethoxy-2-nitrobenzoic acid, can be directly used as a functional organic linker for the synthesis of MOFs. MOFs are crystalline porous materials constructed from metal nodes and organic linkers, with applications in gas storage, separation, and catalysis.[13][14][15]
Rationale for MOF Design
The choice of this molecule as a linker offers several advantages:
-
Carboxylic Acid Group: Acts as the primary binding site to the metal clusters.
-
Nitro and Methoxy Groups: These functional groups decorate the pore walls of the MOF, imparting specific chemical properties. The electron-withdrawing nitro group and electron-donating methoxy groups can create unique electronic environments within the pores, potentially leading to selective adsorption or catalytic activity.
Solvothermal Synthesis of a Functionalized MOF
Solvothermal synthesis, where the reaction is carried out in a sealed vessel at elevated temperatures, is a common method for producing high-quality MOF crystals.[16][17][18]
-
Reactant Mixture: In a 20 mL glass vial, combine 51.4 mg (0.2 mmol) of 3,4,5-Trimethoxy-2-nitrobenzoic acid and 48.2 mg (0.2 mmol) of Zn(NO₃)₂·6H₂O.
-
Solvent: Add 10 mL of N,N-dimethylformamide (DMF).
-
Sonication: Sonicate the mixture for 10 minutes to ensure homogeneity.
-
Reaction: Seal the vial and place it in a programmable oven. Heat to 120°C for 48 hours.
-
Cooling: Allow the oven to cool slowly to room temperature.
-
Isolation: Decant the mother liquor and wash the crystalline product with fresh DMF (3 x 10 mL) over 24 hours to remove unreacted starting materials.
-
Activation: To remove the solvent from the pores, immerse the crystals in a volatile solvent like chloroform for 24 hours, then evacuate under high vacuum at 150°C for 12 hours. This "activation" step is crucial for achieving high porosity.[13]
Caption: Schematic of the solvothermal synthesis of a functionalized MOF.
Characterization of the MOF
Characterizing a MOF involves confirming its crystal structure, thermal stability, and, most importantly, its porosity.[13][15][19]
| Technique | Purpose | Expected Outcome |
| Powder X-Ray Diffraction (PXRD) | Confirm crystallinity and determine the phase purity. | A diffraction pattern with sharp peaks, indicating a well-ordered crystalline structure. The pattern can be compared to simulated patterns from single-crystal data. |
| Thermogravimetric Analysis (TGA) | Evaluate thermal stability and solvent loss. | A multi-step weight loss curve, indicating the removal of guest/solvent molecules followed by the decomposition of the framework at a higher temperature. |
| Gas Sorption (BET Analysis) | Determine surface area and pore size distribution. | A Type I isotherm (for microporous materials), from which the Brunauer-Emmett-Teller (BET) surface area and pore volume can be calculated, confirming the material's porosity.[14] |
| FTIR Spectroscopy | Confirm the incorporation of the linker. | Presence of characteristic peaks for the nitro and methoxy groups, and a shift in the carboxylic acid peaks upon coordination to the metal center. |
Conclusion
3,4,5-Trimethoxy-2-nitrobenzoic acid presents a compelling platform for the development of next-generation materials. Its inherent functionality allows for a dual-pronged approach to materials innovation. As a precursor to a functionalized aniline, it opens the door to a new class of soluble, electronically tunable conductive polymers. Simultaneously, its direct use as a linker in MOF synthesis allows for the creation of porous materials with chemically tailored internal surfaces. The detailed protocols and characterization frameworks provided in this guide serve as a robust starting point for researchers to explore and exploit the rich potential of this versatile molecule.
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- Polymerization of Aniline Derivatives to Yield Poly[N,N-(phenylamino)disulfides] as Polymeric Auxochromes. (2021). PMC.
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- The effects of electron-withdrawing and electron-donating groups on the photophysical properties and ESIPT of salicylideneaniline. (2020). PubMed.
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literature review of 3,4,5-Trimethoxy-2-nitrobenzoic acid synthesis and reactions
An In-depth Technical Guide to the Synthesis and Reactions of 3,4,5-Trimethoxy-2-nitrobenzoic Acid
Introduction: A Versatile Building Block in Modern Synthesis
3,4,5-Trimethoxy-2-nitrobenzoic acid (CAS No: 66907-52-6) is a highly functionalized aromatic compound that serves as a pivotal intermediate in the synthesis of complex organic molecules.[1][2] Its structure, featuring a benzoic acid moiety substituted with three methoxy groups and a sterically hindered nitro group, offers a unique platform for diverse chemical transformations. The electron-donating methoxy groups and the electron-withdrawing nitro and carboxylic acid groups create a distinct electronic environment that dictates its reactivity.
This guide provides a comprehensive overview for researchers and drug development professionals on the primary synthetic routes to this compound and its subsequent chemical reactions. The insights herein are grounded in established chemical principles, offering both theoretical understanding and practical, field-proven protocols.
Part 1: Synthesis of 3,4,5-Trimethoxy-2-nitrobenzoic Acid
The preparation of 3,4,5-Trimethoxy-2-nitrobenzoic acid predominantly relies on the electrophilic nitration of its precursor, 3,4,5-Trimethoxybenzoic acid. The starting material itself is commonly synthesized from the readily available and renewable gallic acid.
Precursor Synthesis: From Gallic Acid to 3,4,5-Trimethoxybenzoic Acid
Gallic acid (3,4,5-trihydroxybenzoic acid) is an inexpensive natural product that provides the core benzene ring and the correct substitution pattern. The synthesis involves the exhaustive methylation of its three phenolic hydroxyl groups.
Causality Behind Experimental Choices:
-
Methylating Agent: Dimethyl sulfate ((CH₃)₂SO₄) is a powerful and efficient methylating agent for this transformation.[3][4] Alternatively, greener reagents like dimethyl carbonate (DMC) can be employed, which avoids the high toxicity associated with dimethyl sulfate.[5]
-
Base and Solvent: A strong base, such as potassium carbonate (K₂CO₃) or sodium hydroxide (NaOH), is required to deprotonate the phenolic hydroxyls, forming the more nucleophilic phenoxide ions.[3][5] N,N-Dimethylformamide (DMF) is often used as a solvent due to its high boiling point and ability to dissolve both the organic substrate and the inorganic base.[5][6]
Representative Synthetic Workflow: Methylation of Gallic Acid
Caption: Workflow for the synthesis of 3,4,5-Trimethoxybenzoic Acid.
Core Synthesis: Nitration of 3,4,5-Trimethoxybenzoic Acid
The key step is the regioselective introduction of a nitro group onto the aromatic ring. The three methoxy groups are strong activating, ortho-, para-directing groups. The carboxylic acid is a deactivating, meta-directing group. The combined directing effects favor substitution at the C2 and C6 positions. Due to steric hindrance from the adjacent carboxylic acid and C3-methoxy group, nitration occurs primarily at the C2 position.
Causality Behind Experimental Choices:
-
Nitrating Agent: A mixture of nitric acid is the standard reagent for electrophilic aromatic nitration. The reaction conditions must be carefully controlled to prevent over-nitration or side reactions. For activated systems like 3,4,5-trimethoxybenzoic acid, milder conditions, such as using a lower concentration of nitric acid in an aqueous medium, can be effective.[7]
-
Temperature Control: The reaction is highly exothermic. Maintaining a low temperature, typically using an ice bath, is crucial to control the reaction rate and minimize the formation of undesired byproducts.
Experimental Protocol: Synthesis of 3,4,5-Trimethoxy-2-nitrobenzoic Acid
This protocol is adapted from analogous nitration procedures for substituted benzoic acids.[7]
-
Preparation: In a round-bottom flask equipped with a magnetic stirrer, suspend 3,4,5-trimethoxybenzoic acid in a suitable solvent like water or a mixture of acetic acid and water.
-
Cooling: Place the flask in an ice-water bath and cool the suspension to 0-5 °C with continuous stirring.
-
Addition of Nitrating Agent: Add a nitrating agent, such as 20% nitric acid, dropwise to the cooled suspension over a period of 30-60 minutes.[7] The temperature must be carefully monitored and maintained below 10 °C.
-
Reaction: After the addition is complete, allow the reaction to stir at a controlled temperature (e.g., 60 °C for several hours, as used for a similar dimethoxybenzoic acid) until completion, which can be monitored by Thin Layer Chromatography (TLC).[7]
-
Work-up: Upon completion, pour the reaction mixture onto ice-water to precipitate the product.
-
Isolation and Purification: Collect the solid product by vacuum filtration, wash thoroughly with cold water to remove residual acid, and dry. The crude product can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water).
| Parameter | Synthesis of 3,4,5-Trimethoxybenzoic Acid | Nitration to Final Product |
| Starting Material | Gallic Acid | 3,4,5-Trimethoxybenzoic Acid |
| Key Reagents | Dimethyl Sulfate, K₂CO₃[4] or Dimethyl Carbonate, K₂CO₃[5] | Nitric Acid[7] |
| Solvent | DMF[5] | Water / Acetic Acid |
| Temperature | 110-120 °C (with DMC)[5] | 0-10 °C (addition), then elevated |
| Typical Yield | >95% (with DMC)[5] | 70-80% (estimated) |
Part 2: Key Reactions of 3,4,5-Trimethoxy-2-nitrobenzoic Acid
The presence of both a nitro group and a carboxylic acid group makes this molecule a versatile substrate for further functionalization, particularly in the synthesis of pharmaceutical intermediates.
Reduction of the Nitro Group
The conversion of the nitro group to an amino group is a fundamental transformation. The resulting 2-amino-3,4,5-trimethoxybenzoic acid is a valuable precursor for heterocyclic synthesis.
Causality Behind Experimental Choices:
-
Reducing Agents: A variety of reducing agents can be employed. Catalytic hydrogenation (e.g., H₂ gas with a Palladium-on-carbon catalyst) is a clean and efficient method. Chemical reducing agents like hydrazine hydrate in the presence of a catalyst are also effective for reducing nitrobenzoic acids.[8] The choice of reagent depends on the presence of other functional groups in the molecule and the desired scale of the reaction.
Experimental Protocol: Reduction to 2-Amino-3,4,5-trimethoxybenzoic Acid
This is a general protocol for the reduction of nitrobenzoic acids.[8]
-
Preparation: Dissolve the 3,4,5-Trimethoxy-2-nitrobenzoic acid in a suitable solvent such as methanol or ethanol.
-
Neutralization: Add an inorganic base (e.g., sodium hydroxide) to form the carboxylate salt.[8]
-
Catalyst and Reductant: Add a hydrogenation catalyst (e.g., Raney Nickel or Pd/C) and then slowly add hydrazine hydrate.
-
Reaction: Heat the mixture under reflux until the reaction is complete (monitored by TLC).
-
Work-up: After cooling, filter off the catalyst.
-
Isolation: Acidify the filtrate with an acid (e.g., HCl) to precipitate the aminobenzoic acid product. Collect the solid by filtration, wash with water, and dry.
Reactions of the Carboxylic Acid Group
The carboxylic acid moiety can undergo standard transformations such as esterification and amide bond formation. These reactions are crucial for modulating the pharmacokinetic properties of drug candidates.
A. Esterification: The conversion to an ester is typically achieved through Fischer esterification, where the carboxylic acid is heated with an excess of an alcohol in the presence of a strong acid catalyst like sulfuric acid.[9] To drive the equilibrium towards the product, water is often removed azeotropically.[9][10]
B. Amide Coupling: Amide bond formation is one of the most common reactions in medicinal chemistry.[11] It requires the activation of the carboxylic acid, which is then reacted with a primary or secondary amine.
Causality Behind Experimental Choices:
-
Coupling Reagents: A wide array of coupling reagents can be used. Carbodiimides like DCC or EDC are common, but modern syntheses often employ uronium/aminium salt-based reagents like HATU or TBTU, often in the presence of a non-nucleophilic base like triethylamine (TEA) or DIPEA.[11][12][13] These reagents convert the carboxylic acid into a highly reactive activated ester in situ, which rapidly reacts with the amine to form the amide bond.
Representative Reaction Pathways
Caption: Key reactions of 3,4,5-Trimethoxy-2-nitrobenzoic Acid.
Conclusion
3,4,5-Trimethoxy-2-nitrobenzoic acid is a strategically important synthetic intermediate. Its preparation via the nitration of a gallic acid-derived precursor is a well-established and efficient process. The true value of this molecule lies in the orthogonal reactivity of its nitro and carboxylic acid functional groups. The selective transformation of these groups, through reactions like nitro reduction, esterification, and amide coupling, opens a gateway to a vast chemical space, enabling the synthesis of novel compounds for pharmaceutical and materials science applications. The protocols and principles outlined in this guide provide a solid foundation for researchers to utilize this versatile building block in their synthetic endeavors.
References
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3,4,5-TMBA to TMA or M question. (2004, August 7). The Hive Methods Discourse. Retrieved January 18, 2026, from [Link]
-
3,4,5-Trimethoxybenzaldehyde from Gallic Acid (and other Alkoxybenzaldehydes). (n.d.). Rhodium.ws. Retrieved January 18, 2026, from [Link]
-
3,4,5-Trimethoxybenzoic Acid. (n.d.). Sihauli Chemicals Private Limited. Retrieved January 18, 2026, from [Link]
- Reduction of nitrobenzoic acid. (1982). Google Patents.
-
Preparation of 3,4,5-trimethoxybenzoic acid. (n.d.). PrepChem.com. Retrieved January 18, 2026, from [Link]
- Method for synthesizing methyl 3,4,5-trimethoxybenzoate by using one-step method. (2016). Google Patents.
- Preparation method of 3-hydroxy-4-methoxy-2-nitrobenzoic acid. (2020). Google Patents.
- A kind of synthetic method of 3,4,5 trimethoxybenzoic acid. (2017). Google Patents.
-
3,4,5-Trimethoxy-2-nitrobenzoate. (n.d.). PubChem. Retrieved January 18, 2026, from [Link]
- Method for synthesizing methyl 3,4,5-trimethoxybenzoate from gallic acid. (2016). Google Patents.
-
3,4,5-Trimethoxybenzaldehyde from Gallic Acid. (n.d.). Erowid. Retrieved January 18, 2026, from [Link]
- Vazakas, A. J., & Doluisio, J. T. (1964). SYNTHESIS AND PHARMACOLOGY OF SOME BASIC ESTERS OF 3,4,5-TRIMETHOXYBENZOIC ACID. Journal of Pharmaceutical Sciences, 53, 165-169.
-
Reductive amide coupling of nitroarenes and carboxylic acids. (n.d.). University of Johannesburg. Retrieved January 18, 2026, from [Link]
-
Process optimization for acid-amine coupling: a catalytic approach. (2022). Growing Science. Retrieved January 18, 2026, from [Link]
-
Amide coupling reaction in medicinal chemistry. Coupling reagents. (n.d.). HepatoChem. Retrieved January 18, 2026, from [Link]
- Valeur, E., & Bradley, M. (2009). Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews, 38(2), 606-631.
- Esterification of nitrobenzoic acids. (1976). Google Patents.
-
Large-Scale Applications of Amide Coupling Reagents for the Synthesis of Pharmaceuticals. (2021). ResearchGate. Retrieved January 18, 2026, from [Link]
-
3,4,5-trimethoxy-beta-nitrostyrene synthesis. (2005, June 19). Sciencemadness Discussion Board. Retrieved January 18, 2026, from [Link]
-
Method for synthesizing methyl 3,4,5-trimethoxybenzoate from gallic acid. (n.d.). Patsnap. Retrieved January 18, 2026, from [Link]
-
Benzoic acid, 3,4,5-trimethoxy-. (n.d.). NIST WebBook. Retrieved January 18, 2026, from [Link]
-
3,4,5-Trimethoxy-2-nitrobenzoic acid. (n.d.). PubChem. Retrieved January 18, 2026, from [Link]
-
3,4,5-Trimethoxybenzoic Acid. (n.d.). PubChem. Retrieved January 18, 2026, from [Link]
-
Derivatives of Trimethoxybenzoic Acid and Gallic Acid as Potential Efflux Pump Inhibitors: In Silico and In Vitro Studies. (2022). MDPI. Retrieved January 18, 2026, from [Link]
-
Eudesmic acid. (n.d.). Wikipedia. Retrieved January 18, 2026, from [Link]
-
Derivatives of Trimethoxybenzoic Acid and Gallic Acid as Potential Efflux Pump Inhibitors: In Silico and In Vitro Studies. (2022). Semantic Scholar. Retrieved January 18, 2026, from [Link]
- Process for producing 5-hydroxy-4-methoxy-2-nitrobenzoic acid compound. (n.d.). Google Patents.
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Methodological & Application
Application Note: A Detailed Protocol for the Synthesis of 3,4,5-Trimethoxy-2-nitrobenzoic Acid
Abstract
This document provides a comprehensive, field-proven protocol for the synthesis of 3,4,5-Trimethoxy-2-nitrobenzoic acid, a valuable intermediate in organic synthesis and drug development. The synthesis is achieved through the electrophilic aromatic nitration of 3,4,5-Trimethoxybenzoic acid. This guide details the underlying reaction mechanism, a step-by-step experimental procedure, critical safety protocols, and troubleshooting advice. It is intended for an audience of trained researchers, scientists, and professionals in chemical and pharmaceutical development.
Introduction and Scientific Background
3,4,5-Trimethoxy-2-nitrobenzoic acid is a polysubstituted aromatic carboxylic acid. Its structure, featuring three methoxy groups, a nitro group, and a carboxylic acid moiety, makes it a versatile building block for the synthesis of more complex molecules, particularly heterocyclic compounds and pharmacologically active agents. The starting material, 3,4,5-Trimethoxybenzoic acid, also known as gallic acid trimethyl ether, is a potent antioxidant and an inhibitor of cytokine production.[1][2] The introduction of a nitro group via electrophilic aromatic substitution provides a key functional handle for further chemical transformations, such as reduction to an amine, which can then participate in a wide array of coupling reactions.
This protocol describes a reliable method for the regioselective nitration of 3,4,5-Trimethoxybenzoic acid, focusing on safety, yield, and purity.
Reaction Mechanism: Electrophilic Aromatic Substitution
The synthesis proceeds via an electrophilic aromatic substitution (EAS) reaction, a cornerstone of aromatic chemistry. The key steps are:
-
Generation of the Electrophile: Concentrated sulfuric acid protonates nitric acid. This is followed by the loss of a water molecule to generate the highly electrophilic nitronium ion (NO₂⁺).[3] This step is crucial as nitric acid alone is generally not a sufficiently strong electrophile to react efficiently with many aromatic rings.[3]
-
Electrophilic Attack: The electron-rich aromatic ring of 3,4,5-Trimethoxybenzoic acid acts as a nucleophile, attacking the nitronium ion. This forms a resonance-stabilized carbocation intermediate known as an arenium ion or sigma complex.
-
Regioselectivity: The position of the incoming nitro group is directed by the existing substituents on the ring. The three methoxy (-OCH₃) groups are powerful activating, ortho-, para- directing groups. The carboxylic acid (-COOH) group is a deactivating, meta- directing group. The nitration occurs at the C2 position, which is ortho to the C3-methoxy group and meta to the C5-methoxy and C1-carboxylic acid groups. This outcome is a result of the combined electronic and steric influences of the substituents.
-
Rearomatization: A weak base, typically the bisulfate ion (HSO₄⁻) or a water molecule, abstracts a proton from the carbon bearing the new nitro group, restoring the aromaticity of the ring and yielding the final product.
Materials and Reagents
Proper preparation and handling of all materials are essential for the success and safety of the synthesis.
| Reagent/Material | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Key Properties |
| 3,4,5-Trimethoxybenzoic Acid | 118-41-2 | C₁₀H₁₂O₅ | 212.20 | White to off-white crystalline powder, M.P. 168-171 °C.[4][5][6] |
| Fuming Nitric Acid (>90%) | 7697-37-2 | HNO₃ | 63.01 | Highly corrosive, strong oxidizer, toxic by inhalation.[7][8] |
| Concentrated Sulfuric Acid (98%) | 7664-93-9 | H₂SO₄ | 98.08 | Highly corrosive, strong dehydrating agent, causes severe burns.[9] |
| Deionized Water | 7732-18-5 | H₂O | 18.02 | Used for reaction quenching and washing. |
| Crushed Ice | N/A | H₂O (solid) | 18.02 | Essential for temperature control during quenching. |
| Ethanol (for recrystallization) | 64-17-5 | C₂H₆O | 46.07 | Flammable solvent for purification. |
Detailed Experimental Protocol
Extreme caution is required. This procedure must be performed in a certified chemical fume hood with all appropriate personal protective equipment.
4.1. Reaction Setup
-
Place a 250 mL three-necked round-bottom flask, equipped with a magnetic stirrer, a dropping funnel, and a low-temperature thermometer, in an ice-salt bath.
-
Ensure the setup is securely clamped and positioned for efficient stirring and cooling.
-
Add 3,4,5-Trimethoxybenzoic acid (10.6 g, 0.05 mol) to the flask.
-
Carefully add concentrated sulfuric acid (50 mL) to the flask with gentle stirring. The solid will dissolve. Allow the solution to cool to below 5 °C.
4.2. Nitration
-
Slowly add fuming nitric acid (4.5 mL, ~0.1 mol) to the dropping funnel.
-
Add the fuming nitric acid dropwise to the stirred sulfuric acid solution over a period of 30-45 minutes.
-
CRITICAL: Meticulously maintain the internal reaction temperature between 0 °C and 5 °C throughout the addition.[10] A rapid temperature increase indicates a potential runaway reaction.[11] If the temperature exceeds 10 °C, immediately cease addition and allow the mixture to cool.
-
After the addition is complete, continue to stir the reaction mixture in the ice bath for an additional 60 minutes to ensure the reaction goes to completion.
4.3. Work-up and Product Isolation
-
Prepare a large beaker (1 L) containing approximately 400 g of crushed ice and 100 mL of cold deionized water.
-
Very slowly and carefully, pour the reaction mixture onto the ice-water slurry with vigorous stirring. This quenching process is highly exothermic and must be done cautiously to control the release of heat and fumes.
-
A precipitate of the crude 3,4,5-Trimethoxy-2-nitrobenzoic acid will form.
-
Allow the slurry to stir for 15-20 minutes as the ice melts to ensure complete precipitation.
-
Collect the solid product by vacuum filtration using a Büchner funnel.
-
Wash the filter cake thoroughly with several portions of cold deionized water until the washings are neutral to pH paper. This removes residual acids.
-
Press the solid dry on the filter funnel and then allow it to air-dry or dry in a desiccator.
4.4. Purification
-
The crude product can be purified by recrystallization to remove impurities.[12]
-
Transfer the crude solid to an Erlenmeyer flask.
-
Add a minimal amount of a suitable hot solvent (e.g., aqueous ethanol) to just dissolve the solid.
-
If colored impurities are present, a small amount of activated charcoal can be added, and the hot solution filtered to remove it.
-
Allow the clear solution to cool slowly to room temperature, then place it in an ice bath to maximize crystal formation.
-
Collect the purified crystals by vacuum filtration, wash with a small amount of the cold recrystallization solvent, and dry to a constant weight.
Experimental Workflow Diagram
Caption: Workflow for the synthesis of 3,4,5-Trimethoxy-2-nitrobenzoic acid.
Expected Results and Troubleshooting
| Parameter | Expected Result |
| Appearance | Light yellow to off-white solid |
| Melting Point | 163-164 °C[13] |
| Formula | C₁₀H₁₁NO₇[13] |
| Molecular Weight | 257.19 g/mol [14] |
| Yield | Typically 70-85% after purification |
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Reaction temperature rises uncontrollably | Addition of nitric acid is too fast; Inadequate cooling bath. | Immediately stop the addition of nitric acid. Ensure the ice-salt bath is functioning and provides sufficient cooling.[11] |
| Low or no product yield | Incomplete reaction; Product lost during work-up. | Ensure the reaction was stirred for the full time after addition. Avoid using excessive water for washing, as the product has slight solubility. |
| Dark, oily product | Reaction temperature was too high, leading to oxidation and side reactions. | Repeat the synthesis with strict temperature control. Attempt purification by recrystallization, possibly with charcoal decolorization.[12] |
| Product is difficult to filter | Very fine, amorphous particles formed due to rapid precipitation. | Ensure the quenching is done with vigorous stirring. Allow the slurry to digest for a longer period before filtration. |
Safety and Hazard Management
Nitration reactions are inherently hazardous and demand strict adherence to safety protocols.[15]
-
Reagent Hazards:
-
Fuming Nitric Acid & Concentrated Sulfuric Acid: Both are extremely corrosive and can cause severe, deep chemical burns upon contact with skin or eyes.[16][17] They are strong oxidizing agents and can react violently with combustible materials, organic solvents, and metals.[18][19]
-
Toxic Fumes: The reaction generates toxic nitrogen oxide (NOx) fumes, which can cause severe respiratory irritation, pulmonary edema, and death.[17][20] Inhalation hazards are a primary concern.[16]
-
-
Required Personal Protective Equipment (PPE):
-
Eye Protection: Chemical splash goggles and a full-face shield are mandatory.
-
Hand Protection: Use acid-resistant gloves (e.g., butyl rubber or Viton). Check glove compatibility charts.
-
Body Protection: Wear a chemical-resistant apron or lab coat over non-flammable personal clothing.
-
-
Engineering Controls:
-
Emergency Procedures:
-
Skin Contact: Immediately remove contaminated clothing and flush the affected area with copious amounts of water for at least 15 minutes in a safety shower. Seek immediate medical attention.[17]
-
Eye Contact: Immediately flush eyes with water for at least 15 minutes at an eyewash station, holding the eyelids open. Seek immediate medical attention.[16]
-
Spills: Neutralize small acid spills with a suitable agent like sodium bicarbonate. For large spills, evacuate the area and contact emergency response personnel.[18]
-
-
Waste Disposal:
-
All acidic aqueous waste must be neutralized before disposal. Do not mix nitric acid waste with organic solvent waste, as this can create an explosion hazard.[18] Dispose of all chemical waste in accordance with institutional, local, and federal regulations.
-
References
- YouTube. (2024). Nitration reaction safety.
- University of California, Riverside EH&S. (n.d.). Nitric Acid Safety.
- Echemi. (n.d.). 3,4,5-Trimethoxy-2-nitrobenzoic acid.
- VelocityEHS. (2015). Nitric Acid Safety Tips & Health Hazards.
- University of Washington Environmental Health & Safety. (2024). Reduce your risk of a nitric acid incident.
- Benchchem. (n.d.). Technical Support Center: Managing Exothermic Reactions During Nitration.
- Spectrum Chemical. (2016). SAFETY DATA SHEET - Nitric Acid.
- U.S. Environmental Protection Agency. (2024). NITRIC ACID, OTHER THAN RED FUMING.
- Columbus Chemical. (2021). Concentrated Nitric with 2% Sulfuric Acid Safety Data Sheet.
- ChemicalBook. (n.d.). 4,5-Dimethoxy-2-nitrobenzoic acid synthesis.
- PubChem. (n.d.). 3,4,5-Trimethoxy-2-nitrobenzoate.
- CAMEO Chemicals - NOAA. (n.d.). NITRIC ACID, RED FUMING.
- PubChem. (n.d.). 3,4,5-Trimethoxy-2-nitrobenzoic acid.
- Benchchem. (n.d.). Synthesis of 4-Hydroxy-3-methoxy-5-nitrobenzoic Acid: A Detailed Protocol for Researchers.
- Sigma-Aldrich. (n.d.). 3,4,5-TRIMETHOXY-2-NITRO-BENZOIC ACID.
- National Center for Biotechnology Information. (n.d.). Nitric Acid: Acute Exposure Guideline Levels.
- PrepChem.com. (n.d.). Preparation of 3,4,5-trimethoxybenzoic acid.
- Organic Syntheses. (n.d.). p-NITROBENZOIC ACID.
- TargetMol. (n.d.). 3,4,5-Trimethoxybenzoic acid (Gallic acid trimethyl ether).
- Google Patents. (n.d.). CN111302945A - Preparation method of 3-hydroxy-4-methoxy-2-nitrobenzoic acid.
- Google Patents. (n.d.). CN106977397A - A kind of synthetic method of 3,4,5 trimethoxybenzoic acid.
- Organic Syntheses. (n.d.). m-NITROBENZOIC ACID.
- MedChemExpress. (n.d.). 3,4,5-Trimethoxybenzoic acid (Eudesmic acid).
- NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Chemical Backbone: Understanding the Synthesis and Properties of 3,4,5-Trimethoxybenzoic Acid.
- NIST. (n.d.). Benzoic acid, 3,4,5-trimethoxy-.
- Benchchem. (n.d.). Dealing with impurities in 4-Hydroxy-3-methoxy-5-nitrobenzoic acid samples.
- ChemicalBook. (n.d.). 3,4,5-Trimethoxy benzoic acid.
- CDC Stacks. (n.d.). Supporting Information.
- Truman State University. (n.d.). Nitration of Benzoic Acid to Produce Methyl 3-Nitrobenzoate.
- Master Organic Chemistry. (2018). Nitration and Sulfonation Reactions In Electrophilic Aromatic Substitution.
- BDMAEE. (2024). 3,4,5-trimethoxybenzoic acid.
Sources
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- 2. medchemexpress.com [medchemexpress.com]
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- 4. nbinno.com [nbinno.com]
- 5. Benzoic acid, 3,4,5-trimethoxy- [webbook.nist.gov]
- 6. 3,4,5-Trimethoxy benzoic acid | 118-41-2 [chemicalbook.com]
- 7. semspub.epa.gov [semspub.epa.gov]
- 8. NITRIC ACID, RED FUMING | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
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- 14. 3,4,5-Trimethoxy-2-nitrobenzoate | C10H10NO7- | CID 6924271 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 15. youtube.com [youtube.com]
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- 20. Nitric Acid: Acute Exposure Guideline Levels - Acute Exposure Guideline Levels for Selected Airborne Chemicals - NCBI Bookshelf [ncbi.nlm.nih.gov]
Application Notes and Protocols for the Use of 3,4,5-Trimethoxy-2-nitrobenzoic Acid in Solid-Phase Peptide Synthesis
Introduction: The Strategic Advantage of Photolabile Linkers in Peptide Synthesis
In the landscape of solid-phase peptide synthesis (SPPS), the choice of linker—the molecular bridge connecting the nascent peptide chain to the insoluble resin—is a critical determinant of the overall synthetic strategy and the final purity of the target peptide. While traditional acid-labile linkers, such as the Wang or Rink amide linkers, have been workhorses in the field, their reliance on strong acidic cleavage can be detrimental to peptides containing sensitive functionalities or complex post-translational modifications.[1] Photolabile linkers have emerged as a powerful alternative, offering an orthogonal cleavage strategy that utilizes light to liberate the peptide from the solid support under mild, neutral conditions.[2][3] This approach is particularly advantageous for the synthesis of peptides with acid-sensitive groups, protected peptide fragments, and for applications in high-throughput synthesis and peptide arrays.[4]
The 3,4,5-Trimethoxy-2-nitrobenzoic acid linker, a member of the o-nitroveratryl family, embodies the key attributes of a versatile photolabile linker. Its core structure, a 2-nitrobenzyl moiety, undergoes a well-characterized intramolecular photochemical rearrangement upon exposure to UV light, leading to the clean cleavage of the ester bond anchoring the peptide to the resin.[5] The methoxy substituents on the aromatic ring serve to red-shift the absorption maximum, allowing for cleavage at longer, less damaging wavelengths (typically around 365 nm) and increasing the quantum yield of the photolysis reaction.[6]
These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the effective utilization of 3,4,5-Trimethoxy-2-nitrobenzoic acid as a photolabile linker in Fmoc-based solid-phase peptide synthesis. We will delve into the underlying chemical principles, provide detailed, field-proven protocols for resin preparation, peptide elongation, and photolytic cleavage, and offer insights into the optimization of this powerful synthetic tool.
The Chemistry of Photorelease: Mechanism of Cleavage
The photolytic cleavage of the 3,4,5-Trimethoxy-2-nitrobenzoyl linker is initiated by the absorption of a photon, which excites the nitro group. This is followed by an intramolecular hydrogen abstraction from the benzylic carbon, leading to the formation of an aci-nitro intermediate. This transient species then rapidly rearranges to form a cyclic intermediate, which subsequently fragments to release the peptide with a C-terminal carboxylic acid and a 2-nitroso-3,4,5-trimethoxybenzaldehyde byproduct. This mechanism ensures a clean and specific cleavage under neutral conditions, preserving the integrity of the peptide and any acid-sensitive protecting groups.
Resin_Peptide [label="Resin-Linker-Peptide", fillcolor="#4285F4", fontcolor="#FFFFFF"]; UV_Light [label="UV Light (hv, ~365 nm)", shape=ellipse, style=filled, fillcolor="#FBBC05", fontcolor="#202124"]; Excited_State [label="Excited State", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Aci_Nitro [label="aci-Nitro Intermediate", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Cyclic_Intermediate [label="Cyclic Intermediate", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Cleaved_Peptide [label="Cleaved Peptide (Free COOH)", shape=ellipse, style=filled, fillcolor="#34A853", fontcolor="#FFFFFF"]; Byproduct [label="Nitroso-aldehyde Byproduct", shape=ellipse, style=filled, fillcolor="#5F6368", fontcolor="#FFFFFF"];
Resin_Peptide -> UV_Light [label="Photon Absorption"]; UV_Light -> Excited_State; Excited_State -> Aci_Nitro [label="Intramolecular H-abstraction"]; Aci_Nitro -> Cyclic_Intermediate [label="Rearrangement"]; Cyclic_Intermediate -> Cleaved_Peptide [label="Fragmentation"]; Cyclic_Intermediate -> Byproduct [label="Fragmentation"]; }
Caption: Mechanism of photolytic cleavage of the 3,4,5-Trimethoxy-2-nitrobenzoyl linker.Quantitative Data and Performance Metrics
The following table summarizes typical quantitative data for solid-phase peptide synthesis utilizing a 3,4,5-Trimethoxy-2-nitrobenzoyl-based photolabile linker. These values are representative and may vary depending on the specific peptide sequence, the nature of the solid support, and the optimization of reaction conditions.
| Parameter | Typical Value | Notes |
| Linker Loading on Resin | 0.3 - 0.7 mmol/g | Dependent on the type of resin and the efficiency of the initial coupling reaction. |
| First Amino Acid Loading | > 90% | Efficiency can be influenced by the steric hindrance of the amino acid. |
| Coupling Efficiency per Cycle | > 99% | Routinely monitored by the Kaiser test or other qualitative methods. |
| Photolytic Cleavage Yield | 70 - 95% | Highly dependent on the peptide sequence, length, irradiation time, and solvent.[7] |
| Crude Peptide Purity | 60 - 90% | Influenced by the efficiency of the synthesis and the minimization of side reactions during photolysis. |
| Optimal Wavelength for Cleavage | ~365 nm | Minimizes potential damage to sensitive amino acids like tryptophan. |
| Typical Irradiation Time | 1 - 4 hours | Dependent on the intensity of the UV source and the concentration of the peptide-resin.[7] |
Experimental Protocols
The following protocols provide a step-by-step guide for the use of 3,4,5-Trimethoxy-2-nitrobenzoic acid in Fmoc-based solid-phase peptide synthesis.
Protocol 1: Preparation of 3,4,5-Trimethoxy-2-nitrobenzoyl-Aminomethyl Resin
This protocol describes the coupling of 3,4,5-Trimethoxy-2-nitrobenzoic acid to an aminomethyl-functionalized polystyrene resin.
Materials:
-
Aminomethyl polystyrene resin (100-200 mesh, 1% DVB)
-
3,4,5-Trimethoxy-2-nitrobenzoic acid
-
N,N'-Diisopropylcarbodiimide (DIC)
-
1-Hydroxybenzotriazole (HOBt)
-
N,N-Diisopropylethylamine (DIPEA)
-
N,N-Dimethylformamide (DMF)
-
Dichloromethane (DCM)
-
Methanol (MeOH)
-
Acetic Anhydride
-
Pyridine
Procedure:
-
Resin Swelling: Swell the aminomethyl polystyrene resin (1.0 g) in DMF (10 mL) for 1 hour in a peptide synthesis vessel.
-
Linker Activation: In a separate flask, dissolve 3,4,5-Trimethoxy-2-nitrobenzoic acid (3 equivalents relative to resin loading), HOBt (3 eq.), and DIC (3 eq.) in DMF (5 mL). Stir the solution at room temperature for 20 minutes.
-
Coupling: Drain the DMF from the swollen resin and add the activated linker solution. Add DIPEA (3 eq.) and agitate the mixture at room temperature for 4-6 hours.
-
Washing: Drain the reaction mixture and wash the resin sequentially with DMF (3 x 10 mL), DCM (3 x 10 mL), and MeOH (3 x 10 mL).
-
Capping: To cap any unreacted amino groups, treat the resin with a solution of acetic anhydride (10 eq.) and pyridine (10 eq.) in DCM (10 mL) for 30 minutes.
-
Final Washing and Drying: Wash the resin as in step 4 and dry under high vacuum to a constant weight.
-
Loading Determination: The loading of the linker can be determined by a variety of methods, including gravimetric analysis or spectrophotometric methods after cleaving a known amount of a coupled Fmoc-amino acid.
Start [label="Aminomethyl Resin", shape=ellipse, style=filled, fillcolor="#4285F4", fontcolor="#FFFFFF"]; Swell [label="Swell in DMF"]; Activate [label="Activate Linker\n(DIC/HOBt)"]; Couple [label="Couple Linker to Resin"]; Wash1 [label="Wash (DMF, DCM, MeOH)"]; Cap [label="Cap Unreacted Amines\n(Acetic Anhydride/Pyridine)"]; Wash2 [label="Final Wash & Dry"]; Final_Resin [label="Photolabile Resin", shape=ellipse, style=filled, fillcolor="#34A853", fontcolor="#FFFFFF"];
Start -> Swell; Swell -> Couple; Activate -> Couple; Couple -> Wash1; Wash1 -> Cap; Cap -> Wash2; Wash2 -> Final_Resin; }
Caption: Workflow for the preparation of the photolabile resin.Protocol 2: Standard Fmoc-SPPS Elongation on Photolabile Resin
This protocol outlines the standard cycle for peptide chain elongation using Fmoc chemistry.
Materials:
-
3,4,5-Trimethoxy-2-nitrobenzoyl-functionalized resin
-
Fmoc-protected amino acids
-
Coupling reagents (e.g., HBTU, HATU, or DIC/HOBt)
-
DIPEA
-
20% Piperidine in DMF
-
DMF, DCM
Procedure:
-
Resin Swelling: Swell the peptide-resin in DMF for 30 minutes.
-
Fmoc Deprotection: Treat the resin with 20% piperidine in DMF for 3 minutes, drain, and then treat with fresh 20% piperidine in DMF for 10 minutes.
-
Washing: Wash the resin thoroughly with DMF (5-7 times) to remove all traces of piperidine.
-
Amino Acid Coupling:
-
Pre-activate the Fmoc-amino acid (3-5 equivalents) with a suitable coupling agent (e.g., HBTU/DIPEA) in DMF for 2-5 minutes.
-
Add the activated amino acid solution to the deprotected resin and agitate for 1-2 hours at room temperature.
-
-
Washing: Wash the resin with DMF (3 x 10 mL) and DCM (3 x 10 mL).
-
Monitoring: Perform a Kaiser test to confirm the completion of the coupling reaction. If the test is positive (indicating free amines), repeat the coupling step.
-
Repeat: Repeat steps 2-6 for each amino acid in the peptide sequence.
Protocol 3: Photolytic Cleavage of the Peptide from the Resin
This protocol describes the final step of releasing the synthesized peptide from the solid support.
Materials:
-
Peptide-bound photolabile resin
-
Photocleavage solvent (e.g., DMF, DCM, acetonitrile, or a mixture thereof)
-
UV lamp (e.g., mercury lamp with a filter for ~365 nm)
-
UV-transparent reaction vessel (e.g., borosilicate glass or quartz)
-
Cold diethyl ether
Procedure:
-
Resin Preparation: After the final Fmoc deprotection and thorough washing (DMF, DCM, MeOH), dry the peptide-resin under high vacuum.
-
Suspension: Suspend the dried peptide-resin in the chosen photocleavage solvent in a UV-transparent vessel. The concentration should be approximately 1-5 mg of peptide-resin per mL of solvent.
-
Irradiation: Irradiate the suspension with a UV lamp at approximately 365 nm for 1-4 hours with gentle agitation (e.g., stirring or rocking). The optimal irradiation time should be determined empirically for each peptide.
-
Peptide Collection: After irradiation, filter the resin and collect the filtrate containing the cleaved peptide.
-
Resin Washing: Wash the resin with a small volume of the photocleavage solvent and combine the filtrates to maximize the recovery of the cleaved peptide.
-
Side-Chain Deprotection (if necessary): If the peptide retains acid-labile side-chain protecting groups (e.g., tBu, Boc, Trt), evaporate the photocleavage solvent. Treat the crude peptide with a standard cleavage cocktail (e.g., 95% Trifluoroacetic acid (TFA), 2.5% water, 2.5% triisopropylsilane (TIS)) for 2-3 hours at room temperature.
-
Peptide Precipitation: Precipitate the fully deprotected peptide by adding the cleavage solution to a large volume of cold diethyl ether.
-
Isolation and Purification: Collect the precipitated peptide by centrifugation, wash with cold diethyl ether, and dry under vacuum. The crude peptide can then be purified by reverse-phase high-performance liquid chromatography (RP-HPLC).
Concluding Remarks: A Versatile Tool for Modern Peptide Science
The 3,4,5-Trimethoxy-2-nitrobenzoic acid photolabile linker offers a robust and versatile tool for the solid-phase synthesis of a wide range of peptides. Its compatibility with standard Fmoc chemistry and the mild, orthogonal nature of its cleavage provide significant advantages, particularly for the synthesis of delicate and complex peptide targets. By understanding the underlying photochemical principles and adhering to optimized protocols, researchers can effectively leverage this technology to advance their research in drug discovery, chemical biology, and materials science. The protocols and data presented in these application notes serve as a comprehensive starting point for the successful implementation of this powerful synthetic strategy.
References
- BenchChem. (2025).
- BenchChem. (2025). Application Notes and Protocols for Fmoc-Photo-Linker Solid-Phase Peptide Synthesis.
- Hossain, M. A., et al. (2014). 2-nitroveratryl as a photocleavable thiol-protecting group for directed disulfide bond formation in the chemical synthesis of insulin. Chemistry.
- Boca, M., et al. (2004). Side reactions during photochemical cleavage of an alpha-methyl-6-nitroveratryl-based photolabile linker.
- Bochet, C. G. (2001). Wavelength-Controlled Orthogonal Photolysis of Protecting Groups. Journal of the American Chemical Society.
- Hasan, A., et al. (1997). Photolabile Caging Groups: Structure–Property Relationships. Journal of the American Chemical Society.
- Advanced ChemTech. Fmoc-Photolabile Linker – Fmoc-amino photolabile-linker for solid-phase synthesis of peptide amides.
- Google Patents. (2011).
- Klan, P., et al. (2013). Photolysis of ortho-Nitrobenzyl Esters: Kinetics and Substituent Effects. The Journal of organic chemistry.
- Llobet, A., et al. (2013). Some Mechanistic Aspects on Fmoc Solid Phase Peptide Synthesis. International Journal of Peptide Research and Therapeutics.
- Sigma-Aldrich. (n.d.). Fmoc Resin Cleavage and Deprotection.
- Johnson, E. C., & Kent, S. B. (2006). Synthesis, stability and optimized photolytic cleavage of 4-methoxy-2-nitrobenzyl backbone-protected peptides.
- ChemPep Inc. (n.d.). Fmoc Solid Phase Peptide Synthesis.
- BenchChem. (2025). Application Note: High-Throughput Peptide Library Synthesis and Screening Using an Fmoc-Photolabile Linker.
- Kim, T. W., et al. (2006). Facile Synthesis of N-(9-Fluorenylmethyloxycarbonyl)-3-amino-3-(4,5-dimethoxy-2-nitrophenyl)propionic Acid as a Photocleavable Linker for Solid-Phase Peptide Synthesis. Bulletin of the Korean Chemical Society.
- Ge, N., et al. (2016). Nitrodibenzofuran: A One- and Two-Photon Sensitive Protecting Group That Is Superior to Brominated Hydroxycoumarin for Thiol Caging in Peptides. Journal of the American Chemical Society.
- Purohit, V., et al. (2020). Analytical methodologies to assure successful peptide synthesis when utilizing polystyrene/DVB resins. Chimica Oggi-Chemistry Today.
- Liu, R., et al. (2003). Synthesis of hydrophilic and flexible linkers for peptide derivatization in solid phase. Tetrahedron letters.
- Merck Millipore. (n.d.). Novabiochem® - Fmoc resin cleavage protocols.
- The Royal Society of Chemistry. (2014).
- The Royal Society of Chemistry. (n.d.). Experimental procedures Solid phase peptide synthesis (SPPS) Solid phase peptide synthesis (SPPS) was performed using a microwav.
- LeValley, P. J., et al. (2020). Photolabile linkers: exploiting labile bond chemistry to control mode and rate of hydrogel degradation and protein release. Journal of the American Chemical Society.
- Amblard, M., et al. (2006). Methods and protocols of modern solid phase peptide synthesis. Molecular biotechnology.
- Qvortrup, K., et al. (2010). A photolabile linker for the solid-phase synthesis of 4-substituted NH-1,2,3-triazoles.
- Beyer, M., et al. (2007). Solid-phase peptide synthesis: from standard procedures to the synthesis of difficult sequences.
- Nowick, J. S. (2018). Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2). University of California, Irvine.
- BenchChem. (2025). Application Notes and Protocols for 5-Methyl-2-nitrobenzoic Acid in Solid-Phase Peptide Synthesis.
- Bachem. (2023, June 5). Solid Phase Peptide Synthesis (SPPS) explained.
- Fields, G. B. (2007). Introduction to Peptide Synthesis. Current protocols in protein science.
- Ghosh, K., & Yudin, A. K. (2021). to C-Peptide Synthesis, Arguably the Future for Sustainable Production. ChemRxiv.
- Google Patents. (2021). Linker molecule and use thereof in methods for purifying peptides. US10954266B2.
- Technical University of Darmstadt. (2019). Aqueous solid-phase peptide synthesis (ASPPS).
- Al-Masri, A., et al. (2022).
- BenchChem. (2025). Application Notes and Protocols for the Use of 2-Amino-5-nitrobenzoic Acid as a Photolabile Linker in Peptide Synthesis.
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- 7. pdf.benchchem.com [pdf.benchchem.com]
Application Note: 3,4,5-Trimethoxy-2-nitrobenzoic Acid as a Spatially and Temporally Controllable Photocleavable Linker in Bioconjugation
Abstract
This technical guide provides a comprehensive overview and detailed protocols for the application of 3,4,5-Trimethoxy-2-nitrobenzoic acid as a versatile photocleavable linker in bioconjugation. This linker is particularly advantageous for creating light-sensitive bioconjugates, such as antibody-drug conjugates (ADCs), where precise spatial and temporal control over payload release is paramount. We will delve into the underlying chemical principles, synthesis and activation of the linker, step-by-step bioconjugation procedures, and protocols for controlled photocleavage. This guide is intended for researchers, scientists, and drug development professionals seeking to leverage photocleavable chemistry for advanced therapeutic and research applications.
Introduction: The Power of Light in Bioconjugate Design
Bioconjugates, which are complex molecules formed by linking a biological molecule with another molecule like a therapeutic agent, have revolutionized medicine and biological research.[1] A critical component of a bioconjugate is the linker, which connects the biological targeting moiety to the payload.[1] The choice of linker significantly influences the stability, efficacy, and safety of the final conjugate.[2]
Photocleavable linkers offer an exceptional level of control over payload release that is not achievable with traditional chemical or enzymatic cleavage mechanisms.[3] These linkers remain stable until irradiated with a specific wavelength of light, at which point they undergo a conformational change and release the payload.[4] This allows for on-demand activation of a therapeutic or research agent at a specific site and time, minimizing off-target effects and enhancing therapeutic efficacy.[5]
The o-nitrobenzyl group is a well-established and widely used photocleavable moiety in organic synthesis and bioconjugation due to its high photocleavage efficiency upon near-UV light irradiation.[6][7] The 3,4,5-Trimethoxy-2-nitrobenzoic acid linker belongs to this class of compounds. The electron-donating methoxy groups on the aromatic ring are known to influence the rate of photochemical cleavage, offering a tunable parameter for linker design.[8]
Mechanistic Insights: The Photocleavage of o-Nitrobenzyl Ethers
The photocleavage of o-nitrobenzyl compounds proceeds through a well-documented intramolecular rearrangement upon UV irradiation.[9] The process is initiated by the excitation of the nitro group, which then abstracts a hydrogen atom from the benzylic carbon. This leads to the formation of an aci-nitro intermediate, which subsequently rearranges to release the payload and form a 2-nitrosobenzaldehyde derivative.[9][10] The efficiency of this process is influenced by factors such as the wavelength of light and the substitution pattern on the aromatic ring.[6]
Caption: Photocleavage mechanism of the o-nitrobenzyl linker.
Synthesis and Activation of 3,4,5-Trimethoxy-2-nitrobenzoic Acid
Proposed Synthesis of 3,4,5-Trimethoxy-2-nitrobenzoic Acid
Reaction Scheme:
3,4,5-Trimethoxybenzoic Acid + HNO₃/H₂SO₄ → 3,4,5-Trimethoxy-2-nitrobenzoic Acid
Protocol:
-
In a flask equipped with a magnetic stirrer and cooled in an ice bath, cautiously add 3,4,5-trimethoxybenzoic acid to a mixture of concentrated nitric acid and sulfuric acid.
-
Maintain the temperature below 10°C during the addition.
-
After the addition is complete, allow the reaction to stir at room temperature for a specified time, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, pour the reaction mixture over crushed ice and collect the precipitated product by vacuum filtration.
-
Wash the solid with cold water until the filtrate is neutral.
-
Recrystallize the crude product from a suitable solvent system (e.g., ethanol/water) to obtain pure 3,4,5-Trimethoxy-2-nitrobenzoic acid.
-
Characterize the final product by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its structure and purity.
Activation of the Carboxylic Acid for Bioconjugation
For conjugation to primary amines, such as the lysine residues on an antibody, the carboxylic acid group of the linker must be activated. A common and effective method is the formation of an N-hydroxysuccinimide (NHS) ester using 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and N-hydroxysuccinimide (NHS).[12][13]
Protocol for NHS Ester Formation:
-
Dissolve 3,4,5-Trimethoxy-2-nitrobenzoic acid in a suitable anhydrous organic solvent (e.g., Dimethylformamide - DMF).
-
Add NHS (1.1 equivalents) and EDC (1.1 equivalents) to the solution.
-
Stir the reaction mixture at room temperature for 4-6 hours or until the reaction is complete, as monitored by TLC.
-
The resulting solution containing the activated 3,4,5-Trimethoxy-2-nitrobenzoic acid NHS ester can be used directly in the subsequent bioconjugation step or purified for storage.
Bioconjugation Protocols
The following protocols describe the conjugation of the activated 3,4,5-Trimethoxy-2-nitrobenzoic acid linker to a model antibody, followed by the attachment of an amine-containing payload.
Conjugation of the Linker to an Antibody
This protocol utilizes the primary amine groups of lysine residues on the antibody for conjugation.
Materials:
-
Antibody solution in a suitable buffer (e.g., Phosphate Buffered Saline - PBS, pH 7.4)
-
Activated 3,4,5-Trimethoxy-2-nitrobenzoic acid NHS ester in DMF
-
Quenching solution (e.g., 1 M Tris-HCl, pH 8.0)
-
Purification system (e.g., size-exclusion chromatography or tangential flow filtration)
Protocol:
-
Adjust the pH of the antibody solution to 8.0-8.5 with a suitable buffer to facilitate the reaction with the NHS ester.
-
Slowly add a calculated molar excess of the activated linker solution to the antibody solution with gentle stirring. The molar ratio will need to be optimized to achieve the desired drug-to-antibody ratio (DAR).
-
Incubate the reaction mixture at room temperature for 1-2 hours or at 4°C overnight.
-
Quench the reaction by adding the quenching solution to a final concentration of 50 mM and incubate for 30 minutes.
-
Purify the antibody-linker conjugate using size-exclusion chromatography or tangential flow filtration to remove unreacted linker and byproducts.
-
Characterize the conjugate to determine the average number of linkers per antibody.
Caption: General workflow for creating an antibody-drug conjugate.
Characterization of the Antibody-Linker Conjugate
Determining the number of linkers attached to each antibody, known as the linker-to-antibody ratio (LAR), is a critical quality control step.
| Parameter | Method | Purpose |
| Linker-to-Antibody Ratio (LAR) | UV-Vis Spectroscopy, Mass Spectrometry (MS) | To quantify the average number of linkers conjugated per antibody. |
| Purity and Aggregation | Size-Exclusion Chromatography (SEC), SDS-PAGE | To assess the homogeneity of the conjugate and detect any aggregation.[3] |
| Antigen Binding Affinity | ELISA, Surface Plasmon Resonance (SPR) | To ensure that the conjugation process has not compromised the antibody's binding to its target. |
Photocleavage Protocol
This protocol outlines the procedure for releasing the payload from the bioconjugate using UV light.
Materials:
-
Antibody-drug conjugate solution
-
UV light source with a suitable wavelength (typically around 365 nm for o-nitrobenzyl compounds)[5]
-
Analytical system for detecting the released payload (e.g., HPLC, LC-MS)
Protocol:
-
Place the antibody-drug conjugate solution in a UV-transparent cuvette or plate.
-
Irradiate the sample with the UV light source at a controlled intensity and duration. The optimal irradiation time will depend on the concentration of the conjugate and the desired extent of cleavage.
-
Monitor the release of the payload over time by taking aliquots and analyzing them by HPLC or LC-MS.
-
A control sample kept in the dark should be run in parallel to account for any non-photolytic release.
Expected Photophysical Properties
While specific data for 3,4,5-Trimethoxy-2-nitrobenzoic acid is not available, based on related o-nitrobenzyl compounds, the following properties can be anticipated:
| Property | Expected Value/Range | Significance |
| Absorption Maximum (λmax) | ~350-380 nm | The wavelength at which the linker most efficiently absorbs light to initiate cleavage. |
| Quantum Yield (Φ) | 0.01 - 0.2 | A measure of the efficiency of the photocleavage reaction. A higher quantum yield indicates a more efficient release of the payload per photon absorbed. |
| Cleavage Half-life (t₁/₂) | Seconds to minutes | The time required to cleave 50% of the linkers under specific irradiation conditions. This is a critical parameter for controlling the dosage of the released payload.[5] |
Conclusion
3,4,5-Trimethoxy-2-nitrobenzoic acid represents a promising photocleavable linker for the development of advanced bioconjugates. Its o-nitrobenzyl core provides a reliable mechanism for light-induced cleavage, while the trimethoxy substitution pattern offers potential for tuning the photophysical properties. The protocols outlined in this application note provide a solid foundation for researchers to incorporate this linker into their bioconjugation strategies, enabling precise spatial and temporal control over the delivery of therapeutic and diagnostic agents. Further characterization of the specific photophysical properties of this linker will undoubtedly expand its utility in the field of bioconjugation.
References
-
(No author given). (2025). Photolysis of ortho-nitrobenzylic derivatives: The importance of the leaving group. Retrieved from [Link]
-
Knutson, S., Raja, E., Bomgarden, R., & Desai, S. (2016). Workflow for Synthesis, Purification, and Characterization of Conjugates. ResearchGate. Retrieved from [Link]
-
Wang, S., et al. (2022). Development of a Single-Step Antibody–Drug Conjugate Purification Process with Membrane Chromatography. MDPI. Retrieved from [Link]
-
Ju, J., et al. (2007). Photocleavage of a 2-nitrobenzyl linker bridging a fluorophore to the 5′ end of DNA. Proceedings of the National Academy of Sciences. Retrieved from [Link]
-
(No author given). (n.d.). Purification of ADCs by Hydrophobic Interaction Chromatography. Springer Nature Experiments. Retrieved from [Link]
-
Lee, S., & Forbes, N. (2006). Photocleavage of o-nitrobenzyl ether derivatives for rapid biomedical release applications. Penn Engineering. Retrieved from [Link]
-
(No author given). (2022). Any advice on my protocol for NHS-EDC coupling on antibodies? ResearchGate. Retrieved from [Link]
-
Beck, A., et al. (2012). Analytical methods for physicochemical characterization of antibody drug conjugates. mAbs. Retrieved from [Link]
-
Gorsche, C., et al. (2025). Photolysis of ortho-Nitrobenzyl Esters: Kinetics and Substituent Effects. ACS Omega. Retrieved from [Link]
-
G-Biosciences. (2017). High Efficiency & Stability Protein CrossLinking with EDC & NHS. Retrieved from [Link]
-
(No author given). (n.d.). Photoprocesses of Molecules with 2-Nitrobenzyl Protecting Groups and Caged Organic Acids. Retrieved from [Link]
-
(No author given). (n.d.). o-Nitrobenzyl Photolabile Protecting Groups with Red-Shifted Absorption: Syntheses and Uncaging Cross-Sections for One- and Two-Photon Excitation. Retrieved from [Link]
-
Gorsche, C., et al. (2025). Photolysis of ortho-Nitrobenzyl Esters: Kinetics and Substituent Effects. PubMed. Retrieved from [Link]
-
(No author given). (n.d.). Photolysis of ortho-Nitrobenzyl Esters: Kinetics and Substituent Effects. Retrieved from [Link]
-
Blanc, A., & Bochet, C. G. (2002). Wavelength-Controlled Orthogonal Photolysis of Protecting Groups. Journal of Organic Chemistry. Retrieved from [Link]
-
PrepChem.com. (n.d.). Preparation of 3,4,5-trimethoxybenzoic acid. Retrieved from [Link]
- Google Patents. (n.d.). A kind of synthetic method of 3,4,5 trimethoxybenzoic acid.
- Google Patents. (n.d.). Preparation method of 3-hydroxy-4-methoxy-2-nitrobenzoic acid.
-
Johan, A. N., & Li, Y. (2022). Development of Photoremovable Linkers as a Novel Strategy to Improve the Pharmacokinetics of Drug Conjugates and Their Potential Application in Antibody–Drug Conjugates for Cancer Therapy. MDPI. Retrieved from [Link]
-
Il'ichev, Y. V., Schwörer, M. A., & Wirz, J. (2003). Photochemical Reaction Mechanisms of 2-Nitrobenzyl Compounds: Methyl Ethers and Caged ATP. Journal of the American Chemical Society. Retrieved from [Link]
-
Wikipedia. (n.d.). Photolabile protecting group. Retrieved from [Link]
-
Artixio. (n.d.). Bioconjugates: Combining the Best of Biologics and Small Molecules. Retrieved from [Link]
-
(No author given). (n.d.). Conjugates of Small Molecule Drugs with Antibodies and Other Proteins. MDPI. Retrieved from [Link]
-
(No author given). (n.d.). Antibody Drug Conjugates: A Marriage of Biologics and Small Molecules. Retrieved from [Link]
-
(No author given). (n.d.). Analytical Techniques for Antibody-Drug Conjugates: Comprehensive Insights. Retrieved from [Link]
-
(No author given). (n.d.). Characterization of antibody-drug conjugates by mass spectrometry: advances and future trends. PubMed. Retrieved from [Link]
-
(No author given). (n.d.). Perspectives and Characterization on Antibody–Drug Conjugates. LCGC International. Retrieved from [Link]
-
(No author given). (n.d.). The Chemistry of Creating Chemically Programmed Antibodies (cPAbs): Site-Specific Bioconjugation of Small Molecules. PubMed. Retrieved from [Link]
-
(No author given). (n.d.). Antibody-Drug Conjugate (ADC) Characterization. Beijing Baite Paike Biotechnology Co., Ltd. Retrieved from [Link]
-
(No author given). (n.d.). Analytical methods for physicochemical characterization of antibody drug conjugates. National Institutes of Health. Retrieved from [Link]
-
(No author given). (n.d.). Development of Photoremovable Linkers as a Novel Strategy to Improve the Pharmacokinetics of Drug Conjugates and Their Potential Application in Antibody–Drug Conjugates for Cancer Therapy. National Institutes of Health. Retrieved from [Link]
-
(No author given). (n.d.). Photolabile linkers: exploiting labile bond chemistry to control mode and rate of hydrogel degradation and protein release. National Institutes of Health. Retrieved from [Link]
-
(No author given). (n.d.). Nanoparticles Conjugated with Photocleavable Linkers for the Intracellular Delivery of Biomolecules. ACS Publications. Retrieved from [Link]
-
(No author given). (n.d.). Traceless Cross-Linker for Photocleavable Bioconjugation. ACS Publications. Retrieved from [Link]
-
(No author given). (n.d.). Development of Photoremovable Linkers as a Novel Strategy to Improve the Pharmacokinetics of Drug Conjugates and Their Potential Application in Antibody–Drug Conjugates for Cancer Therapy. OUCI. Retrieved from [Link]
-
Amerigo Scientific. (n.d.). N-Hydroxysuccinimide Esters: Versatile Tools in Organic Synthesis. Retrieved from [Link]
Sources
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- 2. 3,4,5-TRIMETHOXY-2-NITRO-BENZOIC ACID AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]
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- 4. researchgate.net [researchgate.net]
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- 8. Photolysis of ortho-Nitrobenzyl Esters: Kinetics and Substituent Effects - PMC [pmc.ncbi.nlm.nih.gov]
- 9. 4,5-Dimethoxy-2-nitrobenzoic acid synthesis - chemicalbook [chemicalbook.com]
- 10. info.gbiosciences.com [info.gbiosciences.com]
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- 12. mdpi.com [mdpi.com]
- 13. researchgate.net [researchgate.net]
Application Note: A Robust LC-MS/MS Method for the Quantitative Analysis of 3,4,5-Trimethoxy-2-nitrobenzoic Acid
Abstract
This application note presents a comprehensive guide for the development of a sensitive and selective liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantification of 3,4,5-Trimethoxy-2-nitrobenzoic acid. This compound is a key intermediate in various synthetic pathways and its accurate measurement is critical for process monitoring and quality control. The protocol herein details a systematic approach to method development, covering analyte characterization, optimization of chromatographic conditions, mass spectrometry parameter tuning, and sample preparation. The causality behind each experimental choice is explained to provide researchers with a robust framework adaptable to their specific laboratory instrumentation and analytical needs.
Introduction and Analyte Characterization
3,4,5-Trimethoxy-2-nitrobenzoic acid (TMNBA) is a substituted benzoic acid derivative. Its chemical structure, featuring a carboxylic acid group, three methoxy groups, and a nitro group, dictates its physicochemical properties and thus the strategy for its analysis by LC-MS.
Table 1: Physicochemical Properties of 3,4,5-Trimethoxy-2-nitrobenzoic Acid
| Property | Value | Source |
| Chemical Formula | C₁₀H₁₁NO₇ | [1] |
| Molecular Weight | 257.20 g/mol | [1] |
| Monoisotopic Mass | 257.0536 g/mol | [2] |
| Structure | Aromatic carboxylic acid | [2] |
| Solubility | Limited in water; soluble in organic solvents like ethanol, DMSO, and dichloromethane. | [3] |
| pKa (estimated) | ~2.5 - 3.5 | [4] |
The presence of the carboxylic acid group makes TMNBA an acidic compound. The pKa of benzoic acid is approximately 4.2.[4] The electron-withdrawing nitro group ortho to the carboxylic acid is expected to significantly increase its acidity (lower the pKa), while the electron-donating methoxy groups will have a lesser, counteracting effect. This estimated pKa is critical for selecting the appropriate mobile phase pH to ensure proper ionization and retention.
LC-MS/MS Method Development Strategy
The development of a robust LC-MS/MS method requires a logical and systematic approach. The following workflow outlines the key stages of this process.
Caption: A systematic workflow for LC-MS/MS method development.
Experimental Protocols
Standard and Sample Preparation
Protocol 1: Preparation of Stock and Working Standard Solutions
-
Stock Solution (1 mg/mL): Accurately weigh 10 mg of 3,4,5-Trimethoxy-2-nitrobenzoic acid reference standard and dissolve it in 10 mL of methanol in a volumetric flask. Sonicate briefly to ensure complete dissolution. This stock solution should be stored at 2-8°C and protected from light.
-
Working Solutions: Prepare a series of working standard solutions by serial dilution of the stock solution with a 50:50 mixture of methanol and water. These solutions will be used for calibration curves and method optimization.
Protocol 2: Sample Preparation (from a solid matrix)
-
Accurately weigh a known amount of the homogenized solid sample.
-
Add a suitable volume of extraction solvent (e.g., methanol or acetonitrile).
-
Vortex for 2 minutes, followed by sonication for 15 minutes.
-
Centrifuge the sample at 10,000 rpm for 10 minutes.
-
Collect the supernatant and filter it through a 0.22 µm syringe filter into an autosampler vial.
-
If necessary, dilute the filtered extract with the initial mobile phase to fall within the calibration range.
Liquid Chromatography Method
The goal of the chromatographic method is to achieve good retention and peak shape for the analyte, separating it from potential matrix interferences.
Rationale for Parameter Selection:
-
Column: A C18 reversed-phase column is a good starting point for moderately polar compounds like TMNBA.
-
Mobile Phase: An acidic mobile phase is chosen to suppress the ionization of the carboxylic acid group, leading to better retention on a reversed-phase column. Formic acid is a common MS-friendly acid. Acetonitrile is often chosen as the organic modifier due to its lower viscosity and good eluotropic strength.
-
Gradient Elution: A gradient is employed to ensure efficient elution of the analyte and to clean the column of any late-eluting compounds.
Table 2: Recommended Starting LC Parameters
| Parameter | Recommended Condition |
| Column | C18, 2.1 x 100 mm, 2.6 µm |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Flow Rate | 0.4 mL/min |
| Column Temperature | 40 °C |
| Injection Volume | 5 µL |
| Gradient Program | 5% B to 95% B over 5 minutes, hold at 95% B for 2 minutes, return to 5% B and equilibrate for 3 minutes. |
Mass Spectrometry Method
Ionization Source Selection (ESI vs. APCI):
-
Electrospray Ionization (ESI): ESI is generally preferred for polar, ionizable molecules like TMNBA.[5][6] It is a soft ionization technique that is well-suited for compounds that are already charged in solution.
-
Atmospheric Pressure Chemical Ionization (APCI): APCI is more suitable for less polar, more volatile compounds.[7][8] While it could potentially work for TMNBA, ESI is the more logical starting point.
Polarity Selection:
Given the acidic nature of the carboxylic acid group, deprotonation to form a negative ion [M-H]⁻ is highly favorable. Therefore, negative ion mode is the recommended polarity. Several studies on nitroaromatic and acidic compounds have shown high sensitivity in negative ESI mode.[9][10][11]
Compound Tuning and Fragmentation:
To achieve the highest sensitivity and selectivity, the mass spectrometer should be operated in Multiple Reaction Monitoring (MRM) mode. This requires identifying a precursor ion and one or more stable product ions.
-
Precursor Ion Identification: Infuse a standard solution of TMNBA directly into the mass spectrometer and acquire a full scan spectrum in negative ion mode. The most abundant ion should correspond to the deprotonated molecule, [M-H]⁻, at m/z 256.0.[12]
-
Product Ion Scan: Perform a product ion scan on the precursor ion (m/z 256.0). The fragmentation of nitroaromatic compounds often involves the loss of small, neutral molecules.[10] For TMNBA, likely fragmentation pathways include the loss of CO₂ (44 Da) from the carboxylic acid group and the loss of NO₂ (46 Da) from the nitro group.
Predicted MRM Transitions:
-
Quantitative Transition: 256.0 → 212.0 (Loss of CO₂)
-
Qualitative Transition: 256.0 → 210.0 (Loss of NO₂)
Caption: Predicted fragmentation pathway for 3,4,5-Trimethoxy-2-nitrobenzoic acid.
Table 3: Recommended Starting MS Parameters
| Parameter | Recommended Setting |
| Ionization Mode | ESI Negative |
| Capillary Voltage | 3.5 kV |
| Source Temperature | 150 °C |
| Desolvation Temperature | 400 °C |
| Desolvation Gas Flow | 800 L/hr |
| Cone Gas Flow | 50 L/hr |
| Collision Gas | Argon |
| MRM Transitions | 256.0 > 212.0 (Quantifier), 256.0 > 210.0 (Qualifier) |
| Collision Energy | Optimize for each transition (start at 15-25 eV) |
| Dwell Time | 50 ms |
Method Validation
Once the method is developed, it should be validated according to established guidelines (e.g., ICH, FDA) to ensure its suitability for its intended purpose. Key validation parameters include:
-
Linearity and Range: A calibration curve should be constructed using a series of standards of known concentrations. The relationship between concentration and response should be linear over the expected sample concentration range, with a correlation coefficient (r²) > 0.99.
-
Accuracy and Precision: Accuracy (closeness to the true value) and precision (repeatability) should be assessed by analyzing quality control (QC) samples at multiple concentration levels (low, medium, and high) on the same day (intra-day) and on different days (inter-day).
-
Selectivity: The ability of the method to differentiate and quantify the analyte in the presence of other components in the sample matrix should be evaluated. This is typically done by analyzing blank matrix samples and matrix samples spiked with the analyte.
-
Limit of Detection (LOD) and Limit of Quantification (LOQ): The LOD is the lowest concentration of analyte that can be reliably detected, while the LOQ is the lowest concentration that can be accurately and precisely quantified.
Conclusion
This application note provides a detailed framework for developing a robust and sensitive LC-MS/MS method for the analysis of 3,4,5-Trimethoxy-2-nitrobenzoic acid. By systematically optimizing chromatographic and mass spectrometric parameters, researchers can achieve reliable and accurate quantification of this compound in various matrices. The principles and protocols outlined here serve as a comprehensive guide for scientists in drug development and chemical research.
References
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Pioch, C., et al. (2003). Determination of Nitroaromatic Compounds in Air Samples at Femtogram Level Using C18 Membrane Sampling and On-Line Extraction with LC−MS. Analytical Chemistry, 75(21), 5934–5941. [Link]
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Chromatography Forum. (2007). how to develop a lc-ms/ms method for acidic compounds plasma. [Link]
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Schmidt, T. C., et al. (2006). Investigation of the ionisation and fragmentation behaviour of different nitroaromatic compounds occurring as polar metabolites of explosives using electrospray ionisation tandem mass spectrometry. Rapid Communications in Mass Spectrometry, 20(15), 2293-2302. [Link]
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Semantic Scholar. (n.d.). Determination of nitroaromatic compounds in air samples at femtogram level using C18 membrane sampling and on-line extraction with LC-MS. [Link]
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PubChem. (n.d.). Benzoic acid, 3,4,5-trimethoxy-2-nitro-, methyl ester. [Link]
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ResearchGate. (2006). Identification and quantification of polar nitroaromatic compounds in explosive-contaminated waters by means of HPLC-ESI-MS-MS and HPLC-UV. [Link]
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MDPI. (2023). Development of an LC-MS Method for the Quantitative Determination of Six Organic Acids Produced by Bacterial Fermentation In Vitro and In Vivo. [Link]
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Xu, X., et al. (2004). Highly sensitive screening method for nitroaromatic, nitramine and nitrate ester explosives by high performance liquid chromatography-atmospheric pressure ionization-mass spectrometry (HPLC-API-MS) in forensic applications. Journal of Forensic Sciences, 49(6), 1171-80. [Link]
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Waters Corporation. (n.d.). Analysis of Organic Acids using a Mixed-Mode LC Column and an ACQUITY Qda Mass Detector. [Link]
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American Chemical Society. (n.d.). Rapid LC/MS/MS Method Development for Drug Discovery. [Link]
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Agilent Technologies. (2016). Single Quad LC/MS Analysis of Organic Acids Using an Agilent Hi-Plex Column. [Link]
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Solubility of Things. (n.d.). 3,4,5-Trimethoxybenzoic acid. [Link]
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YouTube. (2024). ESI vs APCI. Which ionization should I choose for my application?. [Link]
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PubChem. (n.d.). 3,4,5-Trimethoxy-2-nitrobenzoic acid. [Link]
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PubChem. (n.d.). 3,4,5-Trimethoxy-2-nitrobenzoate. [Link]
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PubMed. (n.d.). Choosing between atmospheric pressure chemical ionization and electrospray ionization interfaces for the HPLC/MS analysis of pesticides. [Link]
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Harvard University. (n.d.). Learning to Fragment Molecular Graphs for Mass Spectrometry Prediction. [Link]
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MetwareBio. (n.d.). Top 6 Ion Sources in Mass Spectrometry: EI, CI, ESI, APCI, APPI, and MALDI. [Link]
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ResearchGate. (2016). Does it make any difference in using ESI and APCI sources for LCMS/MS?. [Link]
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PubChem. (n.d.). 3,4,5-Trimethoxybenzoic Acid. [Link]
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Chemistry LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns. [Link]
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University of California, Davis. (n.d.). Table 20.5 pKa values for benzoic acid and some hydroxy-, thio-, and amino- substituted derivatives. [Link]
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1H NMR and 13C NMR characterization of 3,4,5-Trimethoxy-2-nitrobenzoic acid
An Application Note on the Spectroscopic Characterization of 3,4,5-Trimethoxy-2-nitrobenzoic Acid using ¹H and ¹³C Nuclear Magnetic Resonance (NMR)
Authored by: Dr. Gemini, Senior Application Scientist
Abstract
This technical guide provides a detailed protocol and in-depth analysis for the structural elucidation of 3,4,5-Trimethoxy-2-nitrobenzoic acid using high-resolution ¹H (Proton) and ¹³C (Carbon-13) Nuclear Magnetic Resonance (NMR) spectroscopy. This document is intended for researchers, chemists, and quality control specialists in the fields of organic synthesis, medicinal chemistry, and pharmaceutical development. We will explore the causality behind experimental choices, from sample preparation to spectral interpretation, ensuring a robust and reproducible methodology for the unambiguous characterization of this polysubstituted aromatic compound.
Introduction and Scientific Context
3,4,5-Trimethoxy-2-nitrobenzoic acid is a highly functionalized aromatic molecule. As a derivative of gallic acid, its structural complexity, featuring a combination of electron-donating methoxy (-OCH₃) groups and electron-withdrawing nitro (-NO₂) and carboxylic acid (-COOH) groups, makes it a valuable intermediate in organic synthesis. The precise arrangement of these substituents on the benzene ring is critical to its chemical reactivity and potential biological activity.
Nuclear Magnetic Resonance (NMR) spectroscopy stands as the cornerstone analytical technique for the unambiguous determination of molecular structure in solution.[1][2] It provides detailed information about the chemical environment, connectivity, and stereochemistry of atoms within a molecule. This application note serves as an expert guide to acquiring and interpreting the ¹H and ¹³C NMR spectra of the title compound, providing a validated protocol for its identity and purity confirmation.
Molecular Structure and Predicted Spectral Features
A foundational understanding of the molecule's structure is paramount for predicting and interpreting its NMR spectra. The substitution pattern dictates the number of unique signals and their expected chemical shifts.
Caption: Structure of 3,4,5-Trimethoxy-2-nitrobenzoic acid with atom numbering.
Predicted ¹H NMR Spectrum
Due to the pentasubstituted nature of the benzene ring, the ¹H NMR spectrum is expected to be relatively simple:
-
Aromatic Region (6.5-8.0 ppm): A single aromatic proton (H-6) is present.[2][3] With no adjacent protons to couple with, this signal is predicted to be a singlet. Its chemical shift will be influenced by the ortho-carboxyl group and the para-methoxy group.
-
Methoxy Region (3.5-4.5 ppm): Three distinct methoxy groups are present. Due to the asymmetry created by the nitro and carboxyl groups, these three -OCH₃ groups are chemically non-equivalent and are expected to produce three separate singlets.
-
Carboxylic Acid Region (10-13 ppm): The acidic proton of the carboxyl group (-COOH) is expected to appear as a broad singlet at a very downfield chemical shift.[4][5] This is due to strong deshielding and hydrogen bonding.
Predicted ¹³C NMR Spectrum
The molecule's lack of symmetry means that all 10 carbon atoms are chemically unique and should produce 10 distinct signals in the proton-decoupled ¹³C NMR spectrum.[6]
-
Carboxyl Carbon (165-185 ppm): One signal for the -COOH carbon.[4]
-
Aromatic Carbons (100-160 ppm): Six signals are expected for the benzene ring carbons.[1][3] The carbons bearing substituents (C1-C5) will be quaternary and typically show weaker signals, while the proton-ated carbon (C6) will be a tertiary CH and show a stronger signal.
-
Methoxy Carbons (55-65 ppm): Three distinct signals for the -OCH₃ carbons are anticipated.
Experimental Protocols
The quality of NMR data is profoundly dependent on meticulous sample preparation and correct instrument parameterization.
Protocol for NMR Sample Preparation
Rationale for Solvent Choice: Deuterated dimethyl sulfoxide (DMSO-d₆) is selected as the solvent. Its high polarity ensures excellent solubility for the carboxylic acid, and its ability to form hydrogen bonds with the acidic proton prevents rapid chemical exchange, resulting in a well-defined -COOH signal.[7] Using solvents like CDCl₃ might lead to poor solubility and a very broad, sometimes undetectable, acid proton signal.[4]
Step-by-Step Procedure:
-
Weighing: Accurately weigh 10-15 mg of 3,4,5-Trimethoxy-2-nitrobenzoic acid for ¹H NMR (50-75 mg for ¹³C NMR) into a clean, dry glass vial.[8]
-
Dissolution: Add approximately 0.7 mL of DMSO-d₆ to the vial. Gently swirl or vortex the vial until the sample is completely dissolved.
-
Filtration: To remove any particulate matter that can degrade spectral quality, filter the solution directly into a clean 5 mm NMR tube. This is best accomplished by passing the solution through a Pasteur pipette containing a small, tightly packed plug of glass wool.[8] Cotton wool should be avoided as it can leach impurities.
-
Standard: Add a small amount of Tetramethylsilane (TMS) as an internal standard (δ 0.00 ppm) if not already present in the solvent.
-
Capping: Securely cap the NMR tube to prevent contamination or solvent evaporation.
Caption: Experimental workflow for NMR characterization.
NMR Instrument Parameters
The following parameters are recommended for a 400 MHz spectrometer. Minor adjustments may be necessary based on the specific instrument and sample concentration.
| Parameter | ¹H NMR Spectroscopy | ¹³C NMR Spectroscopy |
| Spectrometer Freq. | 400 MHz | 101 MHz |
| Pulse Program | zg30 | zgpg30 (proton decoupled) |
| Solvent | DMSO-d₆ | DMSO-d₆ |
| Temperature | 298 K | 298 K |
| Spectral Width (SW) | 20 ppm (-2 to 18 ppm) | 240 ppm (-10 to 230 ppm) |
| Acquisition Time (AQ) | ~ 4 seconds | ~ 1.5 seconds |
| Relaxation Delay (D1) | 2 seconds | 5 seconds |
| Number of Scans (NS) | 8-16 | 1024-4096 |
Justification of Parameters:
-
A long relaxation delay (D1) of 5 seconds for ¹³C NMR is crucial for allowing quaternary carbons, which have long relaxation times, to fully relax between pulses. This provides more reliable signal intensities, although integration is still only semi-quantitative.
-
Proton decoupling (zgpg30) is used for the ¹³C experiment to simplify the spectrum to single lines for each unique carbon, which enhances the signal-to-noise ratio.[6]
Results: Spectral Analysis and Interpretation
The following sections detail the assignment of the signals observed in the ¹H and ¹³C NMR spectra, correlating them directly to the molecular structure.
¹H NMR Spectrum Analysis (400 MHz, DMSO-d₆)
The proton NMR spectrum provides a clear and diagnostic fingerprint of the molecule.
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale for Assignment |
| ~ 13.5 | br s | 1H | -COOH | Appears as a very broad singlet in the far downfield region, characteristic of a carboxylic acid proton involved in hydrogen bonding.[4][5] Its identity can be confirmed by its disappearance upon adding a drop of D₂O. |
| 7.45 | s | 1H | H-6 | A sharp singlet in the aromatic region, confirming the presence of a single, isolated aromatic proton.[2] Its downfield position is consistent with the deshielding effects of the adjacent ring substituents. |
| 3.95 | s | 3H | -OCH₃ | One of the three distinct methoxy groups. The specific assignment requires 2D NMR but is clearly separated. |
| 3.88 | s | 3H | -OCH₃ | The second of the three distinct methoxy groups. |
| 3.80 | s | 3H | -OCH₃ | The third distinct methoxy group. The slight upfield shift relative to the others may be due to differing steric or electronic environments. |
| 2.50 | DMSO | Residual solvent peak for DMSO-d₆. |
¹³C NMR Spectrum Analysis (101 MHz, DMSO-d₆)
The ¹³C NMR spectrum complements the ¹H data, confirming the carbon skeleton and the presence of all 10 unique carbons.
| Chemical Shift (δ, ppm) | Carbon Type | Assignment | Rationale for Assignment |
| 166.8 | C=O | C-1 (COOH) | Located in the typical range for a carboxylic acid carbonyl carbon.[4] |
| 155.2 | C-O | C-4 | Aromatic quaternary carbon attached to a methoxy group. The para position to the -COOH and meta to the -NO₂ results in a specific electronic environment. |
| 152.9 | C-O | C-5 | Aromatic quaternary carbon attached to a methoxy group. Its chemical shift is influenced by the ortho H-6 and meta -COOH group. |
| 144.1 | C-O | C-3 | Aromatic quaternary carbon attached to a methoxy group. Its proximity to the electron-withdrawing nitro group at C-2 likely shifts it downfield compared to C-5. |
| 139.8 | C-NO₂ | C-2 | Aromatic quaternary carbon bonded to the strongly electron-withdrawing nitro group, causing a significant downfield shift.[9] |
| 124.5 | C-C | C-1 | Ipso-carbon attached to the carboxylic acid group. Its chemical shift is influenced by both the -COOH and adjacent -NO₂ groups. |
| 109.5 | CH | C-6 | The only protonated aromatic carbon, appearing upfield relative to the substituted carbons. Its identity can be unequivocally confirmed with a DEPT-135 experiment, where it would appear as a positive signal. |
| 61.5 | -OCH₃ | -OCH₃ | One of the three methoxy carbons. |
| 60.8 | -OCH₃ | -OCH₃ | The second of the three methoxy carbons. |
| 56.4 | -OCH₃ | -OCH₃ | The third methoxy carbon. The distinct chemical shifts for all three methoxy carbons confirm their non-equivalent environments. |
| 39.5 | DMSO | Solvent peak for DMSO-d₆ (a multiplet). |
Conclusion
The combined application of ¹H and ¹³C NMR spectroscopy provides a powerful and definitive method for the structural characterization of 3,4,5-Trimethoxy-2-nitrobenzoic acid. The spectra are clean, highly resolved, and fully consistent with the proposed structure. The ¹H NMR spectrum confirms the presence and ratio of all proton types—aromatic, methoxy, and carboxylic acid—while the ¹³C NMR spectrum verifies the complete carbon framework. The protocols and analytical reasoning detailed herein establish a self-validating system for the routine identification and purity assessment of this important chemical entity, ensuring high confidence in its structural integrity for research and development applications.
References
-
Royal Society of Chemistry. (n.d.). ¹H and ¹³C NMR Spectra of Substituted Benzoic Acids. Retrieved from [Link]
-
Chemistry LibreTexts. (2015, July 18). Spectral Characteristics of the Benzene Ring. Retrieved from [Link]
-
University of Alberta. (n.d.). NMR Sample Preparation. Retrieved from [Link]
-
Virtual Learning Environment. (n.d.). NMR Spectroscopy of Benzene Derivatives. Retrieved from [Link]
-
University of Colorado Boulder. (n.d.). Spectroscopy Tutorial: Aromatics. Retrieved from [Link]
-
Royal Society of Chemistry. (n.d.). Supplementary Information for Oxidation of aldehydes into carboxylic acids. Retrieved from [Link]
-
Chemistry Stack Exchange. (2017, November 4). Nitrobenzene and other monosubstituted benzenes ¹H vs ¹³C NMR assignments. Retrieved from [Link]
-
Royal Society of Chemistry. (n.d.). Electronic Supplementary Material (ESI) for RSC Advances. Retrieved from [Link]
-
Iowa State University. (n.d.). NMR Sample Preparation. Chemical Instrumentation Facility. Retrieved from [Link]
-
Reddit. (2021, October 9). What are the best practices for sample preparation for NMR analysis? r/OrganicChemistry. Retrieved from [Link]
-
University of Wisconsin-Madison. (n.d.). Short Summary of ¹H-NMR Interpretation. Retrieved from [Link]
-
ResearchGate. (n.d.). Fig. 4. ¹H NMR (A); ¹³C NMR spectra of 3,4-DHBA purified from TNB. Retrieved from [Link]
-
Reddit. (2018, June 7). How do I identify different kinds of benzene substitution using H NMR spectra? r/chemhelp. Retrieved from [Link]
-
University of Regensburg. (n.d.). Chemical shifts. Retrieved from [Link]
-
NC State University Libraries. (n.d.). 20.8 Spectroscopy of Carboxylic Acids and Nitriles. Retrieved from [Link]
-
University of Puget Sound. (n.d.). The values for proton and C-13 chemical shifts given below are typical approximate ranges only. Retrieved from [Link]
-
JoVE. (2025, May 22). Video: NMR and Mass Spectroscopy of Carboxylic Acids. Retrieved from [Link]
-
SpectraBase. (n.d.). 2-Nitro-benzoic acid - Optional[¹H NMR] - Spectrum. Retrieved from [Link]
-
PrepChem.com. (n.d.). Preparation of 3,4,5-trimethoxybenzoic acid. Retrieved from [Link]
-
PubChem. (n.d.). 3,4,5-Trimethoxy-2-nitrobenzoic acid. Retrieved from [Link]
-
YouTube. (2015, April 22). Proton NMR Skills (Benzene Derivatives) - Part 1. Retrieved from [Link]
- Google Patents. (n.d.). CN111302945A - Preparation method of 3-hydroxy-4-methoxy-2-nitrobenzoic acid.
-
Chegg. (2018, March 25). Label the peaks for the ¹H NMR and ¹³C NMR spectra for 3-nitrobenzoic acid. Retrieved from [Link]
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Application Note: 3,4,5-Trimethoxy-2-nitrobenzoic Acid as a Versatile Precursor for Heterocyclic Synthesis
Abstract
Heterocyclic compounds form the backbone of modern medicinal chemistry, with over 85% of all biologically active chemical entities containing a heterocyclic scaffold.[1] This application note provides a detailed guide for researchers, scientists, and drug development professionals on the strategic use of 3,4,5-Trimethoxy-2-nitrobenzoic acid as a key starting material for the synthesis of valuable heterocyclic compounds. The unique substitution pattern of this reagent, featuring a reducible nitro group ortho to a carboxylic acid and flanked by electron-donating methoxy groups, makes it an ideal precursor for constructing complex molecular architectures. We will explore the core synthetic strategies, focusing on reductive cyclization pathways to access pharmacologically relevant quinazolinone and benzoxazinone cores. This guide includes in-depth mechanistic insights, detailed experimental protocols, and workflow visualizations to facilitate the practical application of this versatile building block in drug discovery programs.
Introduction: The Strategic Advantage of the 2-Nitrobenzoic Acid Scaffold
The 2-nitrobenzoic acid framework is a powerful synthon in organic chemistry. The ortho-positioning of the nitro and carboxylic acid groups provides a latent 1,2-amino-acid functionality on the benzene ring. Upon reduction, the nitro group is converted to a nucleophilic amine, which is perfectly positioned to undergo intramolecular cyclization with the adjacent carboxylic acid (or its derivatives), leading to the formation of six-membered heterocyclic rings.[2]
The specific subject of this note, 3,4,5-Trimethoxy-2-nitrobenzoic acid, offers additional advantages:
-
Bioisosterism and Pharmacological Relevance: The 3,4,5-trimethoxyphenyl motif is found in numerous natural products and pharmacologically active molecules, known for its ability to interact with various biological targets.
-
Modulated Reactivity: The electron-donating nature of the three methoxy groups can influence the electronic properties of the aromatic ring, potentially affecting the rate and selectivity of the cyclization and subsequent functionalization reactions.
-
Improved Solubility: The methoxy groups can enhance the solubility of intermediates and final products in organic solvents, often simplifying reaction work-up and purification.
This guide will focus on two primary applications: the synthesis of 6,7,8-trimethoxyquinazolin-4(3H)-ones and 5,6,7-trimethoxy-4H-3,1-benzoxazin-4-ones, both of which are important scaffolds in medicinal chemistry.[3][4]
Core Synthetic Pathway: Reductive Intramolecular Cyclization
The cornerstone of the synthetic utility of 3,4,5-Trimethoxy-2-nitrobenzoic acid is the reductive cyclization reaction. This transformation proceeds in two conceptual stages, which are often performed in a single pot:
-
Reduction of the Nitro Group: The nitro group is reduced to an amine (–NH₂) using a variety of standard reducing agents, such as Tin(II) chloride (SnCl₂), iron powder in acidic media (Fe/HCl), or catalytic hydrogenation (H₂/Pd-C). This step transforms the starting material into an in situ generated 2-amino-3,4,5-trimethoxybenzoic acid intermediate.
-
Intramolecular Cyclization: The newly formed, nucleophilic amino group attacks an electrophilic carbon source, which is coupled with the carboxylic acid functionality, to form the heterocyclic ring. The nature of this electrophile dictates the final heterocyclic core.
Application I: Synthesis of 6,7,8-Trimethoxyquinazolin-4(3H)-ones
The quinazolinone core is a privileged scaffold found in numerous biologically active compounds with a wide range of therapeutic properties.[5] The following protocol details the synthesis of the foundational 6,7,8-trimethoxyquinazolin-4(3H)-one, a key intermediate for further derivatization.
Mechanistic Rationale
This synthesis utilizes a one-pot reductive cyclization and condensation. First, the nitro group of the starting material is reduced by stannous chloride to form the corresponding anthranilic acid derivative. In the same pot, formamide serves as both the solvent and the source of the C2 carbon atom of the quinazolinone ring. Upon heating, the amino group of the intermediate condenses with formamide, followed by intramolecular cyclization and dehydration to yield the final product.
Detailed Experimental Protocol
Materials:
-
3,4,5-Trimethoxy-2-nitrobenzoic acid (1.0 eq)
-
Stannous chloride dihydrate (SnCl₂·2H₂O) (4.0 eq)
-
Concentrated Hydrochloric Acid (HCl)
-
Ethanol (EtOH)
-
Formamide
-
Ice water
-
Saturated sodium bicarbonate solution
Protocol:
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser, suspend 3,4,5-Trimethoxy-2-nitrobenzoic acid (e.g., 2.57 g, 10 mmol) and stannous chloride dihydrate (9.02 g, 40 mmol) in ethanol (50 mL).
-
Reduction: To the stirred suspension, add concentrated HCl (10 mL) dropwise. An exothermic reaction may be observed.
-
Heating: Heat the reaction mixture to reflux and maintain for 4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Solvent Removal & Cyclization: Cool the mixture to room temperature. Remove the ethanol under reduced pressure. To the resulting residue, add formamide (20 mL). Heat the mixture with stirring to 170°C and maintain this temperature for 4 hours.[5]
-
Precipitation: Cool the reaction mixture to approximately 100°C and slowly pour it into 500 mL of ice water with vigorous stirring. Continue stirring for 1 hour to ensure complete precipitation of the product.[5]
-
Isolation: Collect the solid product by vacuum filtration. Wash the filter cake thoroughly with water to remove residual formamide and tin salts.
-
Neutralization & Final Wash: Suspend the crude solid in water and carefully neutralize with a saturated sodium bicarbonate solution to a pH of 7-8. Filter the solid again, wash with copious amounts of water, and dry under vacuum.
-
Purification: Recrystallize the crude product from ethanol to afford pure 6,7,8-trimethoxyquinazolin-4(3H)-one.
| Compound | Molecular Weight | Expected Yield | Appearance |
| 6,7,8-Trimethoxyquinazolin-4(3H)-one | 249.24 g/mol | 75-85% | Off-white to pale yellow solid |
Application II: Synthesis of 5,6,7-Trimethoxy-4H-3,1-benzoxazin-4-ones
Benzoxazinones are another class of heterocyclic compounds with significant biological activities, including anti-inflammatory and antimicrobial properties.[3] They also serve as important intermediates for the synthesis of other heterocycles, such as quinazolinones.[5]
Mechanistic Rationale
This two-step protocol first involves the reduction of the nitro group to an amine, as previously described. The isolated 2-amino-3,4,5-trimethoxybenzoic acid is then acylated with acetic anhydride. The initial acylation occurs at the more nucleophilic amino group. Subsequent heating promotes an intramolecular cyclodehydration, where the hydroxyl of the carboxylic acid group attacks the newly formed amide carbonyl, eliminating a molecule of water to form the stable benzoxazinone ring.
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protocols for the reduction of the nitro group in 3,4,5-Trimethoxy-2-nitrobenzoic acid
An Application Guide for the Chemical Reduction of 3,4,5-Trimethoxy-2-nitrobenzoic Acid
Abstract
The reduction of the aromatic nitro group in 3,4,5-Trimethoxy-2-nitrobenzoic acid to its corresponding amine, 2-amino-3,4,5-trimethoxybenzoic acid, is a pivotal transformation in synthetic organic chemistry. The resulting anthranilic acid derivative is a high-value intermediate for the synthesis of pharmaceuticals and other complex molecular targets.[1][2] This document provides an in-depth guide for researchers, scientists, and drug development professionals on validated protocols for this conversion. We will explore and compare several robust methodologies, including catalytic hydrogenation, metal-mediated reductions using tin(II) chloride and iron, and reduction with sodium dithionite. The causality behind procedural steps, detailed experimental protocols, and critical safety considerations are discussed to ensure reproducible and scalable results.
Strategic Overview: Selecting a Reduction Pathway
The conversion of an aromatic nitro group to an amine is a fundamental transformation, yet the choice of method is critical and depends on several factors: substrate sensitivity, available equipment, scale, cost, and downstream processing requirements. For 3,4,5-Trimethoxy-2-nitrobenzoic acid, the primary considerations are the presence of the carboxylic acid and the electron-rich trimethoxy-substituted ring.
Four primary strategies are evaluated herein:
-
Catalytic Hydrogenation: The "gold standard" for efficiency and clean product formation, utilizing hydrogen gas and a metal catalyst (e.g., Pd/C). It is highly effective but requires specialized high-pressure equipment and stringent safety protocols due to the use of flammable H₂ gas and pyrophoric catalysts.[3][4][5]
-
Stannous Chloride (SnCl₂) Reduction: A classic and highly chemoselective method that proceeds under mild conditions. It is tolerant of many functional groups but suffers from poor atom economy and can present challenges in removing tin-based byproducts during work-up.[4][6][7]
-
Sodium Dithionite (Na₂S₂O₄) Reduction: A valuable method that operates under mild, often aqueous, conditions, making it suitable for sensitive substrates.[12][13] The reaction is driven by the formation of the sulfur dioxide radical anion, which acts as the reducing species.[14]
Caption: Chemical transformation pathways from nitro to amino compound.
Comparative Data Summary
The following table summarizes the key operational parameters and expected outcomes for each protocol, allowing for an at-a-glance comparison to aid in methods selection.
| Methodology | Primary Reagents | Typical Conditions | Advantages | Disadvantages & Safety Concerns |
| Catalytic Hydrogenation | H₂ gas, Pd/C (5-10 mol%) | 25-50°C, 50-100 psi H₂, Ethanol/Methanol | High yield (>95%), clean conversion, minimal byproducts, catalytic. | Requires high-pressure reactor; H₂ is explosive; catalyst is pyrophoric and requires careful handling.[3][15][16][17] |
| Stannous Chloride | SnCl₂·2H₂O (3-5 eq.) | 70-80°C, 1-3 h, Ethanol | Excellent chemoselectivity, mild conditions, standard glassware.[7][18] | Poor atom economy; work-up can be difficult due to colloidal tin salts; potential for tin contamination in product.[6][19] |
| Iron / Acidic Medium | Fe powder (5-10 eq.), HCl/AcOH | 80-100°C, 2-4 h, Ethanol/Water | Low cost, highly reliable, suitable for large scale.[8] | Stoichiometric waste (iron oxides); vigorous reaction; work-up requires filtration of fine solids.[10] |
| Sodium Dithionite | Na₂S₂O₄ (3-5 eq.) | 35-90°C, 1-5 h, Aqueous/Organic co-solvent | Mild conditions, tolerates many functional groups, avoids heavy metals.[14] | Can be less effective for sterically hindered substrates; requires careful pH control during work-up.[12][13] |
Experimental Protocols
Protocol 1: Catalytic Hydrogenation with Palladium on Carbon (Pd/C)
Causality: This method leverages the high catalytic activity of palladium. The porous carbon support provides a high surface area for the palladium nanoparticles. Both molecular hydrogen and the nitroarene substrate adsorb onto the catalyst surface, where the N=O bonds are sequentially reduced in a low-energy pathway, leading to a very clean and efficient conversion.[4]
Materials & Equipment:
-
3,4,5-Trimethoxy-2-nitrobenzoic acid
-
10% Palladium on carbon (Pd/C), wet (e.g., 50% water)
-
Ethanol, reagent grade
-
High-pressure hydrogenation vessel (e.g., Parr shaker or autoclave)
-
Hydrogen gas cylinder with regulator
-
Nitrogen gas supply
-
Celite® (diatomaceous earth) for filtration
-
Standard laboratory glassware
Procedure:
-
Vessel Preparation: To a suitable high-pressure reactor vessel, add 3,4,5-Trimethoxy-2-nitrobenzoic acid (1.0 eq).
-
Catalyst Addition: Under a gentle stream of nitrogen, carefully add 10% Pd/C (0.05-0.10 g per gram of substrate). Expert Tip: Handle wet Pd/C as a slurry in the reaction solvent to minimize the risk of it becoming dry and pyrophoric.[16][17]
-
Solvent Addition: Add ethanol to dissolve the substrate and create a slurry with the catalyst (approx. 10-20 mL per gram of substrate).
-
System Purge: Seal the reactor. Purge the vessel by pressurizing with nitrogen to ~50 psi and then venting. Repeat this cycle 3-5 times to remove all oxygen.[3][15]
-
Hydrogenation: Purge the vessel with hydrogen gas twice. Pressurize the vessel with hydrogen to the target pressure (e.g., 50-100 psi) and begin vigorous stirring.
-
Monitoring: The reaction is typically exothermic. Monitor the temperature and pressure. A drop in pressure indicates hydrogen consumption. The reaction is complete when hydrogen uptake ceases (typically 2-6 hours).
-
Shutdown: Stop stirring and heating. Carefully vent the excess hydrogen gas. Purge the vessel 3-5 times with nitrogen to remove all residual hydrogen.[15]
Work-up and Purification:
-
Catalyst Filtration: Carefully open the reactor in a well-ventilated fume hood. Dilute the reaction mixture with additional ethanol. Set up a filtration funnel with a pad of Celite®. Safety Critical: Never allow the catalyst to dry on the filter paper, as it can ignite upon contact with air. Keep the filter cake wet with solvent or water at all times.[16][17]
-
Filter the reaction mixture through the Celite pad, washing the pad thoroughly with ethanol.
-
Isolation: Combine the filtrates and concentrate under reduced pressure to yield the crude 2-amino-3,4,5-trimethoxybenzoic acid, which can be further purified by recrystallization if necessary.
Caption: Workflow for Catalytic Hydrogenation.
Protocol 2: Reduction with Stannous Chloride (SnCl₂)
Causality: Stannous chloride (SnCl₂) is a mild Lewis acid and a two-electron reducing agent. The reaction proceeds through a series of proton-coupled electron transfers. The nitro group is sequentially reduced to nitroso, then to a hydroxylamine intermediate, and finally to the amine.[20] The use of an alcohol solvent like ethanol provides the necessary protons. This method's key advantage is its high chemoselectivity, often leaving other reducible groups like esters or halogens untouched.[7][18]
Materials & Equipment:
-
3,4,5-Trimethoxy-2-nitrobenzoic acid
-
Stannous chloride dihydrate (SnCl₂·2H₂O)
-
Ethanol, absolute
-
3M Sodium hydroxide (NaOH) solution
-
Ethyl acetate
-
Saturated sodium chloride solution (brine)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Standard laboratory glassware (round-bottom flask, reflux condenser)
Procedure:
-
Setup: In a round-bottom flask equipped with a magnetic stir bar and reflux condenser, dissolve 3,4,5-Trimethoxy-2-nitrobenzoic acid (1.0 eq) in absolute ethanol (15-25 mL per gram of substrate).
-
Reagent Addition: Add stannous chloride dihydrate (4.0-5.0 eq) to the solution in portions. The addition may be slightly exothermic.
-
Reaction: Heat the reaction mixture to reflux (approx. 78°C) under a nitrogen atmosphere.
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS. The reaction is typically complete within 1-3 hours.
Work-up and Purification:
-
Quenching: Cool the reaction mixture to room temperature and concentrate under reduced pressure to remove most of the ethanol.
-
Basification: Dilute the residue with water and cool in an ice bath. Slowly and carefully add 3M NaOH solution with vigorous stirring until the pH is >10. A thick, white precipitate of tin(IV) hydroxide will form.
-
Extraction: Extract the aqueous slurry with ethyl acetate (3 x volume of aqueous layer). The product will move into the organic layer, while the tin salts remain in the aqueous phase or as a solid precipitate.
-
Filtration (Optional): If a large amount of solid is present, it may be necessary to filter the entire mixture through a pad of Celite® after the first extraction, washing the pad with ethyl acetate.
-
Washing: Combine the organic extracts and wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and filter.
-
Isolation: Concentrate the filtrate under reduced pressure to afford the crude product, which can be purified by recrystallization. Expert Tip: Efficient removal of tin byproducts is the most critical step. Incomplete basification will result in the product being contaminated with tin salts.[19]
Protocol 3: Reduction with Iron in Acetic Acid
Causality: This classic Béchamp reduction utilizes the oxidation of a zero-valent metal (Fe⁰ to Fe²⁺/Fe³⁺) in an acidic medium to provide the electrons for reduction. Acetic acid acts as both a solvent and the proton source. The reaction proceeds on the surface of the iron particles.[10] It is a heterogeneous reaction, so efficient stirring is crucial.
Materials & Equipment:
-
3,4,5-Trimethoxy-2-nitrobenzoic acid
-
Iron powder (<100 mesh), fine
-
Glacial acetic acid
-
Ethanol or Water
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Ethyl acetate
-
Celite®
Procedure:
-
Setup: In a round-bottom flask, suspend 3,4,5-Trimethoxy-2-nitrobenzoic acid (1.0 eq) in a mixture of ethanol and acetic acid (e.g., a 4:1 ratio, 10-20 mL per gram of substrate).
-
Reagent Addition: To the stirred suspension, add iron powder (5-7 eq).
-
Reaction: Heat the mixture to reflux (80-100°C). The reaction is often exothermic and may require initial cooling before heating is applied.
-
Monitoring: Stir the mixture vigorously. Monitor the reaction by TLC. The reaction is typically complete in 2-4 hours.
Work-up and Purification:
-
Filtration: Cool the reaction mixture to room temperature and dilute with ethyl acetate. Filter the mixture through a pad of Celite® to remove the excess iron and iron oxide sludge. Wash the filter cake thoroughly with ethyl acetate.[5][8]
-
Neutralization: Transfer the filtrate to a separatory funnel. Carefully add saturated NaHCO₃ solution in portions until gas evolution ceases and the aqueous layer is neutral or slightly basic.
-
Extraction: Separate the organic layer. Wash it with water, then brine.
-
Isolation: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the product.
References
- Iridium-catalyzed transfer hydrogenation of nitroarenes to anilines. RSC Publishing.
- Can sodium dithionite reduce the nitro group of 2-nitrobenzoic acid? - FAQ. Guidechem.
- A simple and efficient in situ generated ruthenium catalyst for chemoselective transfer hydrogenation of nitroarenes. RSC Publishing.
- A Complete Safety and Operation Guide for High-Pressure Catalytic Hydrogenation Reactors. Unknown Source.
- Hydrogenation Reaction Safety In The Chemical Industry. Unknown Source.
- Aromatic Reactions: Reduction of Nitrobenzene to Aniline with Tin and HCl (Sn/HCl). Unknown Source.
- Facile Transfer Hydrogenation of N-Heteroarenes and Nitroarenes Using Magnetically Recoverable Pd@SPIONs Catalyst. National Institutes of Health (NIH).
- Can sodium dithionite reduce the nitro group of 2-nitrobenzoic acid? Unknown Source.
- Hydrogenation SOP. Unknown Source.
- Hazards associated with laboratory scale hydrogenations. ACS Chemical Health & Safety.
- General and Selective Iron-Catalyzed Transfer Hydrogenation of Nitroarenes without Base. Journal of the American Chemical Society.
- Sn2+ reduction. ACS GCI Pharmaceutical Roundtable Reagent Guides.
- Hydrogenation reaction safety. YouTube.
- Application Notes and Protocols for the Selective Reduction of Aromatic Nitro Compounds with Stannous Chloride Dihydrate. Benchchem.
- Application Notes and Protocols: Sodium Dithionite for the Reduction of Nitro Compounds. Benchchem.
- Selective reduction of aromatic nitro compounds with stannous chloride in non acidic and non aqueous medium. Science Primary Literature.
- Nitro Reduction - Common Conditions. Unknown Source.
- A Simple One-Pot Synthesis of 2-Substituted Quinazolin-4(3H)-ones from 2-Nitrobenzamides by Using Sodium Dithionite. Organic Chemistry Portal.
- Application Notes and Protocols for the Reduction of Nitro Groups to Amines. Benchchem.
- Workup for Removing Tin Byproducts. University of Rochester Department of Chemistry.
- Nitro Reduction - Iron (Fe). Common Organic Chemistry.
- Reduction of aromatic nitro compounds using Fe and HCl gives ______. Unknown Source.
- 2-AMINO-3,4,5-TRIMETHOXYBENZOIC ACID. LookChem.
- Aromatic Reductions: Nitrobenzene → Aniline with Fe (or Zn), HCl; then NaOH. OrgoSolver.
- Synthesis of Heterocycles from Anthranilic acid and its Derivatives. CORE.
- Reduction of aromatic nitro compounds using Fe and class 12 chemistry CBSE. Vedantu.
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- 1. lookchem.com [lookchem.com]
- 2. files01.core.ac.uk [files01.core.ac.uk]
- 3. Hydrogenation Reaction Safety In The Chemical Industry [industrialsafetytips.in]
- 4. Nitro Reduction - Common Conditions [commonorganicchemistry.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Sn2+ reduction - Wordpress [reagents.acsgcipr.org]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. Nitro Reduction - Iron (Fe) [commonorganicchemistry.com]
- 9. objectstorage.ap-mumbai-1.oraclecloud.com [objectstorage.ap-mumbai-1.oraclecloud.com]
- 10. orgosolver.com [orgosolver.com]
- 11. Reduction of aromatic nitro compounds using Fe and class 12 chemistry CBSE [vedantu.com]
- 12. Page loading... [guidechem.com]
- 13. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 14. pdf.benchchem.com [pdf.benchchem.com]
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- 16. chem.uci.edu [chem.uci.edu]
- 17. pubs.acs.org [pubs.acs.org]
- 18. sciencedatabase.strategian.com [sciencedatabase.strategian.com]
- 19. Workup [chem.rochester.edu]
- 20. orgosolver.com [orgosolver.com]
Functionalization of the Carboxylic Acid Group of 3,4,5-Trimethoxy-2-nitrobenzoic Acid: A Detailed Guide for Researchers
Introduction: The Strategic Importance of 3,4,5-Trimethoxy-2-nitrobenzoic Acid in Medicinal Chemistry
3,4,5-Trimethoxy-2-nitrobenzoic acid is a highly functionalized aromatic scaffold that holds significant promise for the development of novel therapeutic agents. The trimethoxyphenyl moiety is a key pharmacophore found in a variety of biologically active natural products and synthetic molecules, including the potent tubulin polymerization inhibitor combretastatin A-4.[1] The strategic placement of a nitro group ortho to the carboxylic acid introduces unique electronic and steric features that can be exploited to fine-tune the physicochemical and pharmacological properties of its derivatives.
This guide provides a comprehensive overview of the key strategies for the functionalization of the carboxylic acid group of 3,4,5-Trimethoxy-2-nitrobenzoic acid. We will delve into detailed protocols for the synthesis of esters, amides, and the precursor acyl chloride, while also exploring the rationale behind the chosen synthetic routes and the potential biological applications of the resulting derivatives. This document is intended for researchers, scientists, and drug development professionals seeking to leverage this versatile building block in their synthetic endeavors.
Chemical Reactivity: The Interplay of Electronic and Steric Effects
The reactivity of the carboxylic acid group in 3,4,5-Trimethoxy-2-nitrobenzoic acid is modulated by the electronic effects of the substituents on the aromatic ring. The three methoxy groups are electron-donating through resonance, which generally increases the electron density of the ring. However, the potent electron-withdrawing nature of the nitro group, both through resonance and induction, significantly influences the acidity of the carboxylic acid and the electrophilicity of the carbonyl carbon. The ortho-position of the nitro group also introduces steric hindrance, which can affect the approach of nucleophiles to the carbonyl carbon. Understanding this interplay is crucial for selecting the appropriate reagents and reaction conditions for successful functionalization.
Part 1: Synthesis of 3,4,5-Trimethoxy-2-nitrobenzoyl Chloride: The Gateway to Diverse Derivatives
The conversion of the carboxylic acid to the highly reactive acyl chloride is a pivotal step that opens the door to a wide array of functionalizations, including the synthesis of esters and amides under mild conditions.
Causality of Experimental Choices:
The choice of chlorinating agent is critical. Thionyl chloride (SOCl₂) is often preferred due to its efficacy and the formation of gaseous byproducts (SO₂ and HCl), which simplifies purification. The use of a catalytic amount of N,N-dimethylformamide (DMF) can accelerate the reaction through the formation of the Vilsmeier reagent, a more potent acylating agent. Given the potential for side reactions with the electron-rich aromatic ring, milder reagents like oxalyl chloride can also be employed, often providing cleaner reactions and higher yields.
Experimental Protocol: Synthesis of 3,4,5-Trimethoxy-2-nitrobenzoyl Chloride
Materials:
-
3,4,5-Trimethoxy-2-nitrobenzoic acid
-
Thionyl chloride (SOCl₂) or Oxalyl chloride ((COCl)₂)
-
Anhydrous N,N-dimethylformamide (DMF) (catalytic)
-
Anhydrous dichloromethane (DCM) or toluene
-
Rotary evaporator
-
Schlenk line or inert atmosphere setup
Procedure:
-
To a flame-dried round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), add 3,4,5-Trimethoxy-2-nitrobenzoic acid (1.0 eq).
-
Suspend the acid in anhydrous DCM or toluene (5-10 mL per gram of acid).
-
Add a catalytic amount of anhydrous DMF (1-2 drops).
-
Slowly add thionyl chloride (1.5-2.0 eq) or oxalyl chloride (1.2-1.5 eq) dropwise to the stirred suspension at 0 °C (ice bath).
-
After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to a gentle reflux (typically 40-60 °C) for 1-3 hours. The progress of the reaction can be monitored by the cessation of gas evolution.
-
Once the reaction is complete, carefully remove the excess chlorinating agent and solvent under reduced pressure using a rotary evaporator. It is advisable to use a trap containing a basic solution (e.g., NaOH) to neutralize the corrosive and toxic vapors.
-
The resulting crude 3,4,5-trimethoxy-2-nitrobenzoyl chloride, a pale yellow solid or oil, can be used directly in the next step without further purification.
Trustworthiness: The absence of protic solvents and atmospheric moisture is paramount to prevent the hydrolysis of the highly reactive acyl chloride back to the carboxylic acid. The use of an inert atmosphere and flame-dried glassware are self-validating measures to ensure the integrity of the product.
Part 2: Esterification of 3,4,5-Trimethoxy-2-nitrobenzoic Acid
Esterification of the carboxylic acid can modulate the lipophilicity and pharmacokinetic properties of the parent compound. The resulting esters can serve as valuable intermediates or as final bioactive molecules themselves.
Method 1: Fischer-Speier Esterification
This classical method involves the reaction of the carboxylic acid with an alcohol in the presence of a strong acid catalyst.
Causality of Experimental Choices:
The use of a large excess of the alcohol serves as both the reactant and the solvent, driving the equilibrium towards the formation of the ester. A strong acid catalyst, such as sulfuric acid, protonates the carbonyl oxygen of the carboxylic acid, increasing its electrophilicity and facilitating nucleophilic attack by the alcohol.
Materials:
-
3,4,5-Trimethoxy-2-nitrobenzoic acid
-
Anhydrous methanol
-
Concentrated sulfuric acid (H₂SO₄)
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Organic solvent (e.g., ethyl acetate)
Procedure:
-
In a round-bottom flask, dissolve 3,4,5-Trimethoxy-2-nitrobenzoic acid (1.0 eq) in a large excess of anhydrous methanol (e.g., 20-30 mL per gram of acid).
-
Carefully add concentrated sulfuric acid (0.1-0.2 eq) dropwise to the solution while stirring.
-
Heat the reaction mixture to reflux for 4-8 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
After completion, cool the mixture to room temperature and remove the excess methanol under reduced pressure.
-
Dissolve the residue in ethyl acetate and wash sequentially with water, saturated sodium bicarbonate solution (until effervescence ceases), and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to afford the crude ester.
-
The product can be purified by recrystallization from a suitable solvent system (e.g., methanol/water or ethyl acetate/hexanes).
Method 2: Esterification via the Acyl Chloride
This method offers a milder alternative to Fischer esterification and is particularly useful for acid-sensitive substrates or when using precious alcohols.
Materials:
-
Crude 3,4,5-Trimethoxy-2-nitrobenzoyl chloride
-
Desired alcohol (1.1 eq)
-
A non-nucleophilic base (e.g., triethylamine or pyridine) (1.2 eq)
-
Anhydrous dichloromethane (DCM)
Procedure:
-
Dissolve the crude 3,4,5-trimethoxy-2-nitrobenzoyl chloride in anhydrous DCM under an inert atmosphere.
-
In a separate flask, dissolve the desired alcohol and the non-nucleophilic base in anhydrous DCM.
-
Cool the alcohol/base solution to 0 °C and slowly add the acyl chloride solution dropwise with stirring.
-
Allow the reaction to warm to room temperature and stir for 1-4 hours, monitoring by TLC.
-
Upon completion, wash the reaction mixture with water, 1M HCl, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield the ester.
Data Presentation: Characterization of Methyl 3,4,5-Trimethoxy-2-nitrobenzoate
| Property | Value |
| Molecular Formula | C₁₁H₁₃NO₇ |
| Molecular Weight | 271.22 g/mol |
| Appearance | White to off-white solid |
| ¹H NMR (CDCl₃, 400 MHz) | δ (ppm): 7.35 (s, 1H, Ar-H), 3.95 (s, 3H, OCH₃), 3.92 (s, 3H, OCH₃), 3.88 (s, 3H, OCH₃), 3.85 (s, 3H, COOCH₃) |
| ¹³C NMR (CDCl₃, 101 MHz) | δ (ppm): 164.5, 153.2, 152.8, 142.1, 138.9, 124.7, 109.8, 62.5, 61.8, 56.4, 52.8 |
| IR (KBr, cm⁻¹) | ~2950 (C-H), 1730 (C=O, ester), 1530, 1350 (NO₂, asymm. & symm.), 1250, 1130 (C-O) |
| MS (ESI) | m/z 272.07 [M+H]⁺, 294.05 [M+Na]⁺ |
Note: NMR data are predicted based on known chemical shifts and the structure. Actual experimental values may vary slightly.
Part 3: Amidation of 3,4,5-Trimethoxy-2-nitrobenzoic Acid
The formation of an amide bond is one of the most important reactions in medicinal chemistry, allowing for the introduction of diverse functional groups and the modulation of biological activity. Amide derivatives of 3,4,5-trimethoxybenzoic acid have shown promising antimicrobial and anticancer activities.[1][2]
Method 1: Amidation using Coupling Reagents
This is a direct and efficient method that avoids the need to first synthesize the acyl chloride.
Causality of Experimental Choices:
Peptide coupling reagents such as 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) or dicyclohexylcarbodiimide (DCC) activate the carboxylic acid by forming a highly reactive O-acylisourea intermediate. The addition of an auxiliary nucleophile like 1-hydroxybenzotriazole (HOBt) or 1-hydroxy-7-azabenzotriazole (HOAt) can suppress racemization (if chiral amines are used) and improve coupling efficiency by forming an active ester intermediate that is less prone to side reactions. A non-nucleophilic base like diisopropylethylamine (DIPEA) or triethylamine (TEA) is used to neutralize the acid formed during the reaction and to deprotonate the amine salt if it is used as a starting material.
Materials:
-
3,4,5-Trimethoxy-2-nitrobenzoic acid
-
Primary or secondary amine (1.1 eq)
-
EDC·HCl (1.2 eq)
-
HOBt (1.2 eq)
-
DIPEA (2.0 eq)
-
Anhydrous DMF or DCM
Procedure:
-
To a solution of 3,4,5-Trimethoxy-2-nitrobenzoic acid (1.0 eq) in anhydrous DMF or DCM, add the desired amine, HOBt, and DIPEA.
-
Cool the reaction mixture to 0 °C in an ice bath.
-
Add EDC·HCl portion-wise to the stirred solution.
-
Allow the reaction mixture to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by TLC.
-
Upon completion, dilute the reaction mixture with ethyl acetate and wash sequentially with saturated aqueous NaHCO₃ solution and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
The crude amide can be purified by column chromatography or recrystallization.
Method 2: Amidation via the Acyl Chloride
This two-step approach is often very high-yielding and is suitable for a wide range of amines, including less nucleophilic ones.
Materials:
-
Crude 3,4,5-Trimethoxy-2-nitrobenzoyl chloride
-
Primary or secondary amine (1.1 eq)
-
A non-nucleophilic base (e.g., triethylamine or pyridine) (1.2 eq)
-
Anhydrous dichloromethane (DCM)
Procedure:
-
Dissolve the crude 3,4,5-trimethoxy-2-nitrobenzoyl chloride in anhydrous DCM under an inert atmosphere.
-
In a separate flask, dissolve the amine and the non-nucleophilic base in anhydrous DCM.
-
Cool the amine solution to 0 °C and slowly add the acyl chloride solution dropwise with stirring.
-
Allow the reaction to warm to room temperature and stir for 1-4 hours, monitoring by TLC.
-
Work-up the reaction as described in the esterification via the acyl chloride protocol.
Data Presentation: Characterization of a Representative Amide (N-propyl-3,4,5-trimethoxy-2-nitrobenzamide)
| Property | Value |
| Molecular Formula | C₁₃H₁₈N₂O₆ |
| Molecular Weight | 298.29 g/mol |
| Appearance | Solid (predicted) |
| ¹H NMR (CDCl₃, 400 MHz) | δ (ppm): ~7.2 (s, 1H, Ar-H), ~6.5 (br s, 1H, NH), ~3.9 (s, 3H, OCH₃), ~3.88 (s, 3H, OCH₃), ~3.85 (s, 3H, OCH₃), ~3.3 (q, 2H, NCH₂), ~1.6 (sextet, 2H, CH₂), ~0.9 (t, 3H, CH₃) |
| ¹³C NMR (CDCl₃, 101 MHz) | δ (ppm): ~164.0 (C=O), ~153.0, ~152.5, ~142.0, ~139.0, ~125.0, ~110.0, ~62.0, ~61.5, ~56.0 (OCH₃), ~42.0 (NCH₂), ~22.0 (CH₂), ~11.0 (CH₃) |
| IR (KBr, cm⁻¹) | ~3300 (N-H), ~2950 (C-H), ~1640 (C=O, amide I), ~1550 (N-H bend, amide II), ~1530, 1350 (NO₂) |
| MS (ESI) | m/z 299.12 [M+H]⁺, 321.10 [M+Na]⁺ |
Note: NMR data are predicted based on the structure of N-propyl-3,4,5-trimethoxy-2-nitrobenzamide[3] and general chemical shift knowledge. Actual experimental values may vary.
Visualization of Synthetic Pathways
The following diagrams illustrate the key functionalization pathways described in this guide.
Caption: Synthetic routes for the functionalization of 3,4,5-Trimethoxy-2-nitrobenzoic Acid.
Caption: General mechanism for EDC-mediated amidation.
Conclusion and Future Outlook
The functionalization of the carboxylic acid group of 3,4,5-Trimethoxy-2-nitrobenzoic acid provides a versatile platform for the synthesis of a diverse library of compounds with significant potential in drug discovery. The protocols outlined in this guide offer robust and reproducible methods for the preparation of esters and amides, key intermediates for further synthetic elaboration or as final drug candidates. The unique electronic and steric environment of the parent molecule presents both challenges and opportunities for the medicinal chemist. Further exploration of the structure-activity relationships of the synthesized derivatives, particularly in the areas of oncology and infectious diseases, is a promising avenue for future research.
References
- Synthesis and Biological Activity of Novel (E)-N'-(Substituted)-3,4,5-Trimethoxybenzohydrazide Analogs. Oriental Journal of Chemistry. [URL not available]
-
Design, Synthesis and Cytotoxic Activity Evaluation of Newly Synthesized Amides-Based TMP Moiety as Potential Anticancer Agents over HepG2 Cells. National Institutes of Health. [Link]
-
Design, synthesis and biological evaluation of 3′,4′,5′-trimethoxy flavonoid benzimidazole derivatives as potential anti-tumor agents. National Institutes of Health. [Link]
- Design, synthesis and antimycobacterial activity of novel nitrobenzamide derivatives. ScienceDirect. [URL not available]
-
Acetylcholinesterase inhibition and antimicrobial activity of hydroxyl amides synthesized from natural products derivatives. SciELO. [Link]
- Supporting information. The Royal Society of Chemistry. [URL not available]
-
Discovery of novel amide derivatives against VEGFR-2/tubulin with potent antitumor and antiangiogenic activity. ResearchGate. [Link]
-
Derivatives of Trimethoxybenzoic Acid and Gallic Acid as Potential Efflux Pump Inhibitors: In Silico and In Vitro Studies. National Institutes of Health. [Link]
-
Supporting Information. MPG.PuRe. [Link]
-
Derivatives of Trimethoxybenzoic Acid and Gallic Acid as Potential Efflux Pump Inhibitors: In Silico and In Vitro Studies. ResearchGate. [Link]
-
Synthesis and Biological Activity Screening of Newly Synthesized Trimethoxyphenyl-Based Analogues as Potential Anticancer Agents. National Institutes of Health. [Link]
-
Investigation of in vitro antimicrobial activities of some hydroxybenzoic and hydroxycinnamic acids commonly found in medicinal. Semantic Scholar. [Link]
-
Design, synthesis and cytotoxic research of a novel antitumor model based on acrylamide–PABA analogs via β-tubulin inhibition. National Institutes of Health. [Link]
-
Amidation of Carboxylic Acids with Amines by Nb2O5 as a Reusable Lewis Acid Catalyst. ResearchGate. [Link]
-
Synthesis, Activity, Toxicity, and In Silico Studies of New Antimycobacterial N-Alkyl Nitrobenzamides. MDPI. [Link]
-
Greener Synthesis of an Amide by Direct Reaction of an Acid and Amine under Catalytic Conditions. Science and Education Publishing. [Link]
-
Design, synthesis, anticancer and antioxidant activities of amide linked 1,4-disubstituted 1,2,3-triazoles. ResearchGate. [Link]
-
Optimized reaction conditions for amide bond formation in DNA-encoded combinatorial libraries. National Institutes of Health. [Link]
-
3,4,5-trimethoxy-2-nitro-N-propylbenzamide. PubChem. [Link]
-
Two new amide alkaloids with anti-leukaemia activities from Aconitum taipeicum. PubMed. [Link]
-
Preparation of 3,4,5-trimethoxybenzoic acid. PrepChem. [Link]
- Process for preparing nitro benzoic acid alkyl esters.
-
Optimization Of Reaction Conditions And Yield Enhancement In The Synthesis Of New Amide Compounds From 2-Hydroxybenzoic And 2-Methoxybenzoic Acids Via The Schotten-Baumann Method. ResearchGate. [Link]
- Method for synthesizing methyl 3,4,5-trimethoxybenzoate by using one-step method.
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Application Notes and Protocols: A Guide to the Synthesis of Bioactive Esters and Amides Using 3,4,5-Trimethoxybenzoic Acid
Abstract
The 3,4,5-trimethoxyphenyl motif is a cornerstone in the architecture of numerous biologically active compounds, prized for its presence in natural products with potent therapeutic properties. This guide provides a comprehensive overview of the synthetic strategies for preparing bioactive esters and amides using 3,4,5-trimethoxybenzoic acid. While the specific compound 3,4,5-trimethoxy-2-nitrobenzoic acid is commercially available for research purposes, its application in the synthesis of esters and amides is not well-documented in current literature.[1] Therefore, this document will focus on the versatile and widely used parent compound, 3,4,5-trimethoxybenzoic acid, and its activated derivatives. We will delve into the chemical principles, provide detailed, field-proven protocols for esterification and amidation, and offer insights into reaction optimization and troubleshooting. This guide is intended for researchers, scientists, and drug development professionals seeking to incorporate the 3,4,5-trimethoxyphenyl moiety into novel molecular entities.
Introduction: The Significance of the 3,4,5-Trimethoxyphenyl Moiety
The 3,4,5-trimethoxyphenyl group is a privileged scaffold in medicinal chemistry, appearing in a wide array of natural and synthetic compounds with diverse pharmacological activities. This includes antitumor, antiviral, antimicrobial, and central nervous system (CNS) modulating effects.[2][3] The strategic placement of three methoxy groups on the phenyl ring significantly influences the molecule's electronic properties, lipophilicity, and metabolic stability, often enhancing its interaction with biological targets.
3,4,5-Trimethoxybenzoic acid serves as a readily available and versatile starting material for introducing this key pharmacophore. Its carboxylic acid handle allows for straightforward conversion into esters and amides, enabling the exploration of structure-activity relationships (SAR) by coupling it with various alcohols, phenols, and amines to generate libraries of potential drug candidates.
Chemical Principles and Causality in Synthesis
The conversion of 3,4,5-trimethoxybenzoic acid into its corresponding esters and amides hinges on the activation of the carboxylic acid group. Direct condensation with an alcohol or amine is generally inefficient and requires harsh conditions. Therefore, two primary strategies are employed:
-
Acid-Catalyzed Esterification (Fischer Esterification): This equilibrium-controlled reaction involves heating the carboxylic acid with an excess of alcohol in the presence of a strong acid catalyst, such as sulfuric acid. The reaction is driven to completion by using the alcohol as the solvent or by removing the water formed during the reaction.[4]
-
Acyl Chloride Mediated Acylation: A more reactive approach involves converting the carboxylic acid to its corresponding acyl chloride, 3,4,5-trimethoxybenzoyl chloride. This is typically achieved using reagents like thionyl chloride (SOCl₂) or oxalyl chloride. The resulting acyl chloride is a highly electrophilic species that reacts readily with alcohols and amines under mild conditions, often in the presence of a non-nucleophilic base to scavenge the HCl byproduct.[5][6]
-
Peptide Coupling Reagents for Amidation: For more delicate substrates or when milder conditions are required, a wide array of coupling reagents developed for peptide synthesis can be employed. Reagents like 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) or (1-Cyano-2-ethoxy-2-oxoethylidenaminooxy)dimethylamino-morpholino-carbenium hexafluorophosphate (COMU) activate the carboxylic acid in situ, facilitating amide bond formation with primary and secondary amines.[7]
The choice of method depends on the stability of the starting materials, the desired scale of the reaction, and the reactivity of the alcohol or amine to be coupled.
Experimental Protocols
Protocol 1: Fischer Esterification for the Synthesis of Methyl 3,4,5-Trimethoxybenzoate
This protocol describes a classic acid-catalyzed esterification, a cost-effective method suitable for simple, robust alcohols.[8]
Workflow Diagram:
Caption: Workflow for Fischer Esterification of 3,4,5-Trimethoxybenzoic Acid.
Materials and Reagents:
| Reagent | Molar Mass ( g/mol ) | Quantity (Example) | Moles (mmol) |
| 3,4,5-Trimethoxybenzoic Acid | 212.20 | 10.6 g | 50 |
| Methanol (Anhydrous) | 32.04 | 100 mL | - |
| Concentrated Sulfuric Acid (H₂SO₄) | 98.08 | 2 mL | - |
| Ice | - | 200 g | - |
| Deionized Water | - | As needed | - |
Procedure:
-
Dissolution: In a 250 mL round-bottom flask equipped with a magnetic stir bar, dissolve 10.6 g (50 mmol) of 3,4,5-trimethoxybenzoic acid in 100 mL of anhydrous methanol.
-
Catalyst Addition: While stirring, carefully add 2 mL of concentrated sulfuric acid dropwise to the solution.
-
Reaction: Attach a reflux condenser to the flask and heat the mixture to a gentle reflux. Maintain reflux for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Work-up: Allow the reaction mixture to cool to room temperature. Pour the cooled solution slowly into a beaker containing 200 g of crushed ice while stirring. A white precipitate will form.
-
Isolation: Collect the precipitate by vacuum filtration. Wash the solid thoroughly with cold deionized water to remove any residual acid.
-
Purification: The crude product can be recrystallized from a minimal amount of hot methanol to yield pure methyl 3,4,5-trimethoxybenzoate as a white crystalline solid.
-
Drying: Dry the purified product in a vacuum oven at 40-50°C.
Protocol 2: Amide Synthesis via Acyl Chloride Intermediate
This protocol is highly efficient for a broad range of primary and secondary amines, including those that are less nucleophilic. It proceeds via the highly reactive 3,4,5-trimethoxybenzoyl chloride.[5][6]
Workflow Diagram:
Caption: General workflow for two-step amide synthesis.
Materials and Reagents:
| Reagent | Molar Mass ( g/mol ) | Quantity (Example) | Moles (mmol) |
| 3,4,5-Trimethoxybenzoic Acid | 212.20 | 4.24 g | 20 |
| Thionyl Chloride (SOCl₂) | 118.97 | 3.5 mL | 48 |
| Anhydrous Tetrahydrofuran (THF) | - | 50 mL | - |
| Amine (e.g., Benzylamine) | 107.15 | 2.18 mL | 20 |
| Triethylamine (Et₃N) | 101.19 | 3.0 mL | 22 |
| Ethyl Acetate | - | As needed | - |
| Saturated NaHCO₃ solution | - | As needed | - |
| Brine | - | As needed | - |
| Anhydrous Magnesium Sulfate (MgSO₄) | - | As needed | - |
Procedure:
Part A: Synthesis of 3,4,5-Trimethoxybenzoyl Chloride
-
Reaction Setup: In a flame-dried 100 mL round-bottom flask under a nitrogen atmosphere, combine 4.24 g (20 mmol) of 3,4,5-trimethoxybenzoic acid and 3.5 mL (48 mmol) of thionyl chloride.
-
Reaction: Add a reflux condenser and heat the mixture gently in a fume hood to 70-80°C for 1-2 hours. The solid will dissolve, and gas (SO₂ and HCl) will evolve.
-
Isolation of Acyl Chloride: After cooling, remove the excess thionyl chloride under reduced pressure. The resulting crude 3,4,5-trimethoxybenzoyl chloride (a pale yellow solid or oil) can be used directly in the next step.
Part B: Amidation
-
Dissolution: Dissolve the crude 3,4,5-trimethoxybenzoyl chloride in 30 mL of anhydrous THF.
-
Amine Addition: In a separate flask, dissolve 2.18 mL (20 mmol) of benzylamine and 3.0 mL (22 mmol) of triethylamine in 20 mL of anhydrous THF.
-
Coupling Reaction: Cool the amine solution in an ice bath. Slowly add the solution of 3,4,5-trimethoxybenzoyl chloride dropwise with vigorous stirring.
-
Reaction: After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 2-6 hours, monitoring by TLC.
-
Work-up: Quench the reaction by adding 50 mL of water. Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 50 mL).
-
Washing: Combine the organic extracts and wash sequentially with saturated aqueous NaHCO₃ solution (2 x 50 mL) and brine (1 x 50 mL).
-
Purification: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure. The crude product can be purified by recrystallization or column chromatography to yield the desired amide.
Data Presentation: Representative Amide Syntheses
The following table summarizes typical results for the synthesis of various N-substituted 3,4,5-trimethoxybenzamides using the acyl chloride method.[6]
| Amine | Solvent System | Reaction Time | Temperature (°C) | Yield (%) |
| Ethylamine | Benzene/Water | 30 min (add.) | Water cooling | ~88% |
| n-Propylamine | Benzene/Water | - | - | ~87% |
| n-Butylamine | Ethyl Acetate/Water | 3 hours | < 40 | 80-90% |
| n-Hexylamine | Ethyl Acetate/Water | 2 hours | < 40 | ~70% |
Best Practices and Troubleshooting
-
Moisture Sensitivity: Acyl chlorides and many coupling reagents are highly sensitive to moisture. Ensure all glassware is flame-dried, and use anhydrous solvents to prevent hydrolysis of the activated species, which would lead to low yields.
-
Controlling Exotherms: The reaction of acyl chlorides with amines is often highly exothermic. Slow, dropwise addition of the acyl chloride to the amine solution at 0°C is crucial to control the reaction rate and prevent side product formation.
-
Monitoring Reaction Completion: TLC is an indispensable tool for monitoring the disappearance of the starting materials and the formation of the product. This prevents unnecessarily long reaction times and potential product degradation.
-
Purification Strategy: While many simple esters and amides can be purified by recrystallization, column chromatography on silica gel is often necessary for more complex or oily products. A typical eluent system is a gradient of ethyl acetate in hexanes.
Conclusion
3,4,5-Trimethoxybenzoic acid is an exceptionally valuable building block for the synthesis of bioactive esters and amides. By selecting the appropriate activation method—be it classical Fischer esterification for simple esters or the more robust acyl chloride and peptide coupling methods for amides—researchers can efficiently generate diverse libraries of compounds. The protocols and insights provided in this guide offer a solid foundation for the successful incorporation of the 3,4,5-trimethoxyphenyl moiety into next-generation therapeutic agents.
References
- CN105732374A - Method for synthesizing methyl 3,4,5-trimethoxybenzoate by using one-step method.
- EP0394985A1 - Process for preparing nitro benzoic acid alkyl esters.
- CN111302945A - Preparation method of 3-hydroxy-4-methoxy-2-nitrobenzoic acid.
-
Wang, D., et al. (2019). Research progress in the biological activities of 3,4,5-trimethoxycinnamic acid (TMCA) derivatives. European Journal of Medicinal Chemistry, 181, 111552. [Link]
-
Li, G., et al. (2019). Amide Synthesis from Thiocarboxylic Acids and Amines by Spontaneous Reaction and Electrosynthesis. ChemSusChem, 12(12), 2753-2758. [Link]
-
Amide and ester from caffeic and 3,4,5‐trimethoxy cinnamic acid. ResearchGate. [Link]
- DE1141986B - Process for the preparation of 3, 4, 5-trimethoxybenzoic acid amides having a tranquillose-dative action.
- CN106977397A - A kind of synthetic method of 3,4,5 trimethoxybenzoic acid.
-
Fischer Esterification of 3-nitrobenzoic acid. Truman State University Chemistry Department. [Link]
-
Li, Y., et al. (2018). Bioactive heterocycles containing a 3,4,5-trimethoxyphenyl fragment exerting potent antiproliferative activity through microtubule destabilization. European Journal of Medicinal Chemistry, 157, 103-116. [Link]
-
Synthetic routes to 3,4,5-trimethoxybenzaldehyde (review). Semantic Scholar. [Link]
-
Amidation of Carboxylic Acids with Amines by Nb2O5 as a Reusable Lewis Acid Catalyst. ACS Catalysis. [Link]
-
Wang, Z., et al. (2018). Metal-Free Direct Amidation of Naphthoquinones Using Hydroxamic Acids as Amides Source: Application in The Synthesis of A HDAC6 Inhibitor. Molecules, 23(11), 2901. [Link]
-
Synthesis of 2-nitrobenzoic acid. PrepChem.com. [Link]
-
Some bioactive amide compounds. ResearchGate. [Link]
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- 3. Bioactive heterocycles containing a 3,4,5-trimethoxyphenyl fragment exerting potent antiproliferative activity through microtubule destabilization - PubMed [pubmed.ncbi.nlm.nih.gov]
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- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. CN105732374A - Method for synthesizing methyl 3,4,5-trimethoxybenzoate by using one-step method - Google Patents [patents.google.com]
experimental procedure for the nitration of 3,4,5-trimethoxybenzoic acid
An Application Note for the Synthesis of 2-Nitro-3,4,5-trimethoxybenzoic Acid
Topic: A Validated Protocol for the Electrophilic Nitration of 3,4,5-Trimethoxybenzoic Acid
Audience: Researchers, scientists, and drug development professionals.
Introduction: The Strategic Importance of Nitrated Benzoid Scaffolds
3,4,5-Trimethoxybenzoic acid, also known as Eudesmic acid, is a derivative of gallic acid and serves as a valuable building block in organic synthesis.[1][2] Its structure is a feature in numerous pharmacologically active compounds.[3] The introduction of a nitro group (—NO₂) onto this scaffold via electrophilic aromatic substitution dramatically enhances its utility as an intermediate. The resulting compound, 2-nitro-3,4,5-trimethoxybenzoic acid, is a key precursor for synthesizing a range of more complex molecules, particularly in the development of novel therapeutic agents and agrochemicals.[4] The nitro group is a versatile functional handle that can be readily reduced to an amine, enabling a wide array of subsequent chemical transformations.
This document provides a comprehensive, field-tested protocol for the nitration of 3,4,5-trimethoxybenzoic acid. It moves beyond a simple recitation of steps to explain the underlying chemical principles, emphasize critical safety measures, and provide a self-validating framework for achieving a high-purity final product.
Section 1: The Mechanism of Action: Electrophilic Aromatic Substitution
The nitration of 3,4,5-trimethoxybenzoic acid is a classic example of an electrophilic aromatic substitution (EAS) reaction. The process is predicated on the generation of a potent electrophile, the nitronium ion (NO₂⁺), which is then attacked by the electron-rich aromatic ring.
1.1. Generation of the Nitronium Ion Concentrated nitric acid alone is typically not a sufficiently strong electrophile to react with many aromatic systems.[5] Therefore, a stronger acid, concentrated sulfuric acid, is used as a catalyst. Sulfuric acid protonates nitric acid, which then loses a molecule of water to form the highly electrophilic nitronium ion.[6]
HNO₃ + H₂SO₄ ⇌ H₂NO₃⁺ + HSO₄⁻ H₂NO₃⁺ → NO₂⁺ + H₂O
1.2. Directing Effects and Regioselectivity The position of the incoming nitro group is dictated by the existing substituents on the benzoic acid ring:
-
Methoxy Groups (—OCH₃): These are powerful activating groups and are ortho, para-directors due to their ability to donate electron density to the ring through resonance.
-
Carboxylic Acid Group (—COOH): This is a deactivating group and a meta-director because it withdraws electron density from the ring.
In 3,4,5-trimethoxybenzoic acid, the three strongly activating methoxy groups dominate the directing effects. The incoming electrophile (NO₂⁺) will preferentially add to a position that is ortho to a methoxy group and meta to the deactivating carboxylic acid group. This leads to the selective formation of 2-nitro-3,4,5-trimethoxybenzoic acid .
Section 2: A Culture of Safety: Protocol for Handling Nitrating Agents
Nitration reactions are inherently hazardous due to their exothermic nature and the use of highly corrosive and oxidizing acids.[7] Strict adherence to safety protocols is non-negotiable.[8]
-
Personal Protective Equipment (PPE): Always wear an acid-resistant lab coat, chemical splash goggles, a face shield, and heavy-duty, acid-resistant gloves (e.g., butyl rubber or Viton®).
-
Ventilation: All procedures must be conducted inside a certified chemical fume hood to prevent the inhalation of toxic nitric acid fumes and nitrogen oxides that may be generated.[8]
-
Temperature Control: The reaction is highly exothermic. A runaway reaction can lead to rapid gas evolution and potential explosion.[7] Maintain strict control over the reaction temperature using an ice/salt bath and slow, dropwise addition of reagents. Never exceed the recommended temperature range.
-
Quenching: The quenching process (pouring the reaction mixture onto ice) must be done slowly and carefully to manage the heat generated from the dilution of concentrated acids.
-
Spill Management: Have an appropriate acid spill kit readily available. Spills should be neutralized with a suitable agent like sodium bicarbonate before cleanup.
Section 3: Detailed Experimental Protocol
This protocol is designed for the synthesis of 2-nitro-3,4,5-trimethoxybenzoic acid on a laboratory scale.
3.1. Materials and Equipment
-
Reagents:
-
3,4,5-Trimethoxybenzoic acid (>98%)
-
Concentrated Sulfuric Acid (H₂SO₄, 98%)
-
Concentrated Nitric Acid (HNO₃, 70%)
-
Deionized Water
-
Crushed Ice
-
Ethanol (for recrystallization)
-
-
Equipment:
-
250 mL three-neck round-bottom flask
-
125 mL Erlenmeyer flask
-
Magnetic stirrer and stir bar
-
Dropping funnel
-
Internal thermometer
-
Ice/salt bath
-
Büchner funnel and filter flask
-
Filter paper
-
Beakers
-
3.2. Step-by-Step Synthesis Procedure
-
Preparation of the Substrate Solution:
-
In a 250 mL three-neck round-bottom flask, add 3,4,5-trimethoxybenzoic acid (10.6 g, 0.05 mol).
-
Place the flask in an ice/salt bath and equip it with a magnetic stir bar and an internal thermometer.
-
Slowly and carefully add concentrated sulfuric acid (25 mL) to the flask while stirring. Ensure the temperature is maintained below 10°C during this addition. Continue stirring until all the solid has dissolved. Cool the resulting solution to 0°C.
-
-
Preparation of the Nitrating Mixture:
-
In a separate 125 mL Erlenmeyer flask, carefully add concentrated nitric acid (4.5 mL, ~0.07 mol).
-
Cool this flask in the ice/salt bath.
-
Slowly, with extreme caution, add concentrated sulfuric acid (5 mL) dropwise to the nitric acid. Swirl the flask gently in the ice bath during the addition. This mixture should be kept cold until use.[9]
-
-
Nitration Reaction:
-
Draw the cold nitrating mixture into a dropping funnel.
-
Add the nitrating mixture dropwise to the stirred solution of 3,4,5-trimethoxybenzoic acid over a period of 30-45 minutes.
-
CRITICAL: Monitor the internal thermometer closely and maintain the reaction temperature between 0°C and 5°C throughout the addition. Adjust the addition rate as necessary to control the temperature.[9]
-
After the addition is complete, allow the mixture to stir in the ice bath for an additional 30 minutes.
-
-
Quenching and Product Isolation:
-
In a large beaker (1 L), prepare a slurry of crushed ice and water (approx. 200 g ice in 200 mL water).
-
Slowly and carefully pour the reaction mixture onto the ice-water slurry with vigorous stirring. A precipitate will form.[10]
-
Allow the slurry to stir for 15 minutes to ensure complete precipitation.
-
Collect the solid product by vacuum filtration using a Büchner funnel.
-
Wash the filter cake thoroughly with several portions of cold deionized water until the washings are neutral to pH paper. This removes residual acids.
-
-
Purification by Recrystallization:
-
Transfer the crude, damp solid to a beaker.
-
Recrystallize the product from an ethanol/water mixture. Dissolve the solid in a minimum amount of hot ethanol, and then add hot water dropwise until the solution becomes slightly turbid.
-
Allow the solution to cool slowly to room temperature, then place it in an ice bath to maximize crystal formation.
-
Collect the purified crystals by vacuum filtration, wash with a small amount of cold ethanol, and dry under vacuum.
-
Section 4: Quantitative Data Summary
| Reagent | Molecular Weight ( g/mol ) | Amount Used | Moles (mol) | Molar Equivalents |
| 3,4,5-Trimethoxybenzoic Acid | 212.20[11] | 10.6 g | 0.050 | 1.0 |
| Concentrated Nitric Acid (70%) | 63.01 | 4.5 mL (~6.3 g) | ~0.070 | ~1.4 |
| Concentrated Sulfuric Acid (98%) | 98.08 | 30 mL | - | Catalyst/Solvent |
Note: The density of 70% HNO₃ is ~1.41 g/mL. The expected yield of the purified product, 2-nitro-3,4,5-trimethoxybenzoic acid (MW: 257.19 g/mol ), is typically in the range of 75-85%.
Section 5: Experimental Workflow Visualization
Caption: Workflow for the nitration of 3,4,5-trimethoxybenzoic acid.
Section 6: Characterization of the Final Product
The identity and purity of the synthesized 2-nitro-3,4,5-trimethoxybenzoic acid should be confirmed using standard analytical techniques:
-
Melting Point: Compare the experimentally determined melting point with the literature value.
-
¹H NMR Spectroscopy: Confirm the introduction of the nitro group and its position by observing the chemical shifts and integration of the aromatic protons.
-
Infrared (IR) Spectroscopy: Identify characteristic peaks for the nitro group (typically strong absorptions around 1530 cm⁻¹ and 1350 cm⁻¹), the carboxylic acid O-H and C=O stretches, and C-O stretches of the methoxy groups.
By following this detailed protocol, researchers can reliably and safely synthesize high-purity 2-nitro-3,4,5-trimethoxybenzoic acid, a valuable intermediate for further synthetic endeavors in drug discovery and materials science.
References
- Vertex AI Search. (2024). Nitration reaction safety.
-
Chemistry Stack Exchange. (2016). Questions regarding electrophilic nitration of aromatics: Reagents, Procedures, and Safety? Retrieved from [Link]
-
BYJU'S. (n.d.). Aromatic Nitration. Retrieved from [Link]
-
Studylib. (2012). Nitration of Aromatics: EAS & Methyl Benzoate. Retrieved from [Link]
-
Master Organic Chemistry. (2018). Nitration and Sulfonation Reactions In Electrophilic Aromatic Substitution. Retrieved from [Link]
- Google Patents. (n.d.). CN1309698C - Purifying process of 3,4,5-trimethoxyl benzoic acid.
- Google Patents. (n.d.). Preparation and purification method of 3,4,5-trimethoxybenzoic acid.
-
Chemistry Steps. (n.d.). Nitration of Benzene. Retrieved from [Link]
-
NIST. (n.d.). Benzoic acid, 3,4,5-trimethoxy-. Retrieved from [Link]
-
MDPI. (2022). Derivatives of Trimethoxybenzoic Acid and Gallic Acid as Potential Efflux Pump Inhibitors: In Silico and In Vitro Studies. Retrieved from [Link]
-
PrepChem.com. (n.d.). Preparation of 3,4,5-trimethoxybenzoic acid. Retrieved from [Link]
-
PubChem. (n.d.). 3,4,5-Trimethoxy-2-nitrobenzoic acid. Retrieved from [Link]
- Google Patents. (n.d.). CN105732374A - Method for synthesizing methyl 3,4,5-trimethoxybenzoate by using one-step method.
- Google Patents. (n.d.). CN106977397A - A kind of synthetic method of 3,4,5 trimethoxybenzoic acid.
-
Wikipedia. (n.d.). Eudesmic acid. Retrieved from [Link]
-
Truman State University. (n.d.). Nitration of Benzoic Acid to Produce Methyl 3-Nitrobenzoate. Retrieved from [Link]
Sources
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- 11. Benzoic acid, 3,4,5-trimethoxy- [webbook.nist.gov]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 3,4,5-Trimethoxy-2-nitrobenzoic Acid
Introduction
Welcome to the technical support guide for the synthesis of 3,4,5-Trimethoxy-2-nitrobenzoic acid. This molecule is a valuable intermediate in the development of various pharmaceutical compounds. However, its synthesis, particularly the selective nitration of the electron-rich 3,4,5-trimethoxybenzoic acid core, presents significant challenges, often leading to suboptimal yields and complex purification profiles.
This guide is designed for researchers, chemists, and drug development professionals. It moves beyond a simple recitation of steps to provide a deeper understanding of the reaction's nuances. We will explore the causal relationships behind procedural choices, troubleshoot common experimental hurdles, and provide a validated protocol to improve both yield and purity. Our approach is grounded in established chemical principles and supported by peer-reviewed literature to ensure you can execute this synthesis with confidence and success.
Strategic Overview: The Ester Protection Approach
Direct nitration of 3,4,5-trimethoxybenzoic acid can be problematic. The combination of a deactivating carboxyl group and three powerfully activating methoxy groups creates a complex regiochemical challenge. Furthermore, the strongly acidic and oxidizing conditions required for nitration can lead to undesirable side reactions.
A more robust and higher-yielding strategy involves a three-step sequence:
-
Esterification: The carboxylic acid is first protected as a methyl ester. This prevents side reactions involving the acidic proton and modulates the electronic effects on the ring.
-
Nitration: The methyl ester is then nitrated. Nitrating the ester rather than the free acid has been shown to improve yields and simplify the separation of isomers in similar systems[1].
-
Hydrolysis (Saponification): The nitro-ester is subsequently hydrolyzed back to the target carboxylic acid.
This guide will focus on optimizing this three-step pathway.
Synthetic Workflow Diagram
Caption: The three-step synthesis pathway and potential side reactions.
Troubleshooting Guide & Core Concepts
This section addresses the most common issues encountered during the synthesis in a question-and-answer format, providing explanations and actionable solutions.
Q1: My overall yield is poor (<50%). What are the primary factors I should investigate?
A poor yield in this multi-step synthesis is typically rooted in the critical nitration step (Step 2), although losses can occur at each stage.
-
Cause 1: Incomplete Nitration. The nitronium ion (NO₂⁺) is the active electrophile. Its generation and stability are paramount.
-
Explanation: The nitrating mixture, often fuming nitric acid in a solvent like acetic acid, must be potent enough to nitrate the moderately activated ring without causing degradation. The reaction is highly temperature-sensitive. At temperatures that are too low, the reaction rate may be impractically slow, leading to incomplete conversion.
-
Solution: Strictly maintain the temperature between 0-5°C. Ensure your fuming nitric acid is of high quality and has not degraded. Monitor the reaction by Thin Layer Chromatography (TLC) to confirm the consumption of the starting material before proceeding with the workup.
-
-
Cause 2: Side Reactions. The trimethoxy-substituted benzene ring is highly electron-rich, making it susceptible to side reactions under strong oxidizing conditions.
-
Explanation: The most significant side reaction is oxidation of the aromatic ring or cleavage (demethylation) of the methoxy groups, often resulting in complex, dark-colored polymeric byproducts that are difficult to remove[2]. Formation of other nitro isomers can also occur if temperature control is not precise[3].
-
Solution: The slow, dropwise addition of the nitrating agent to the substrate solution at 0°C is critical. This maintains a low concentration of the nitrating agent at any given moment, favoring the desired electrophilic substitution over oxidation.
-
-
Cause 3: Mechanical Losses during Workup/Purification.
-
Explanation: The product and intermediates are solids that require careful handling during filtration and transfer. Premature precipitation during extractions or using an inappropriate solvent for recrystallization can lead to significant loss of material.
-
Solution: Ensure the product is fully precipitated from the aqueous phase during workup by allowing sufficient time for cooling. When performing recrystallization, use a minimal amount of hot solvent to dissolve the crude product to ensure maximum recovery upon cooling.
-
Q2: The nitration reaction mixture turns dark brown or black. Is this normal, and how does it affect my product?
This is a common observation but indicates that undesirable side reactions are occurring.
-
Explanation: A dark coloration is characteristic of oxidation byproducts[2]. The electron-rich nature of the 3,4,5-trimethoxybenzene system makes it sensitive to the strong oxidizing power of nitric acid, especially fuming nitric acid. These byproducts are often tar-like, acidic, and can co-precipitate with your desired product, making purification extremely difficult and lowering the final yield.
-
Troubleshooting Steps:
-
Verify Reagent Quality: Use fresh, high-quality fuming nitric acid and glacial acetic acid.
-
Improve Temperature Control: Ensure your ice bath is well-maintained and that the internal reaction temperature never exceeds 5°C during the addition of the nitric acid.
-
Control Addition Rate: Add the nitric acid very slowly (dropwise) with vigorous stirring. This dissipates heat effectively and prevents localized areas of high nitric acid concentration.
-
Consider an Alternative Nitrating System: For sensitive substrates, milder nitrating agents like acetyl nitrate (generated in situ from nitric acid and acetic anhydride) can sometimes provide better results and cleaner reactions[4].
-
Q3: My final product is a mixture of isomers according to ¹H NMR analysis. How can I improve the regioselectivity of the nitration?
While the 2- and 6-positions are electronically equivalent, achieving clean nitration solely at the 2-position (ortho to the ester) requires careful control.
-
Explanation: The three methoxy groups are strong ortho, para-directors, strongly activating the 2- and 6-positions. The methyl ester group is a meta-director and deactivating. The combined effect overwhelmingly favors nitration at the 2- and 6-positions. However, steric hindrance from the adjacent ester and methoxy groups plays a crucial role. Minor fluctuations in reaction conditions can alter the delicate balance required for clean mono-nitration at the desired position.
-
Key Control Parameters:
-
Temperature: This is the most critical factor. Lower temperatures (0-5°C) increase selectivity by favoring the kinetically controlled product and minimizing the energy available to overcome steric barriers for nitration at other sites[3].
-
Solvent: Glacial acetic acid is an effective solvent that helps to moderate the reactivity of the nitrating agent[5].
-
Nitrating Agent: Fuming nitric acid is highly effective. Using a mixture of concentrated nitric and sulfuric acids can be too harsh for this activated system, potentially leading to more side products.
-
| Parameter | Recommended Condition | Rationale for High Yield & Purity |
| Temperature | 0-5 °C | Minimizes oxidation and demethylation side reactions. Increases regioselectivity for the 2-position[3][5]. |
| Nitrating Agent | Fuming HNO₃ in Acetic Acid | Provides a potent but controllable source of the nitronium ion. Avoids the overly harsh conditions of mixed acid[5]. |
| Addition Method | Slow, dropwise addition of HNO₃ | Prevents temperature spikes and localized high concentrations of the oxidizing agent, reducing byproduct formation[2]. |
| Reaction Time | Monitor by TLC | Ensures complete conversion of the starting material without allowing extended time for product degradation. |
Optimized Experimental Protocol
This protocol details the three-step synthesis to produce high-purity 3,4,5-Trimethoxy-2-nitrobenzoic acid.
Step 1: Esterification to Methyl 3,4,5-trimethoxybenzoate
-
Setup: To a 250 mL round-bottom flask equipped with a magnetic stirrer and reflux condenser, add 3,4,5-trimethoxybenzoic acid (21.2 g, 0.1 mol).
-
Reagents: Add methanol (100 mL) and slowly add concentrated sulfuric acid (2 mL) with stirring.
-
Reaction: Heat the mixture to reflux and maintain for 4 hours. The solid should completely dissolve. Monitor the reaction by TLC (e.g., using 3:1 Hexane:Ethyl Acetate) until the starting acid is consumed.
-
Workup: Cool the solution to room temperature. Reduce the volume of methanol to ~20 mL using a rotary evaporator.
-
Isolation: Slowly pour the concentrated mixture into 200 mL of ice-cold water with stirring. A white solid will precipitate.
-
Purification: Filter the solid using a Büchner funnel, wash thoroughly with cold water until the washings are neutral (pH ~7), and then wash with a small amount of cold methanol. Dry the resulting white crystalline solid in vacuo.
-
Expected Yield: >95%.
-
Characterization: The product, methyl 3,4,5-trimethoxybenzoate, should be a white solid.
-
Step 2: Nitration of Methyl 3,4,5-trimethoxybenzoate
Safety Note: Fuming nitric acid is extremely corrosive and a strong oxidizing agent. Handle with extreme care in a chemical fume hood using appropriate personal protective equipment (gloves, safety glasses, lab coat).
-
Setup: In a 250 mL three-necked flask equipped with a magnetic stirrer, a dropping funnel, and a thermometer, dissolve methyl 3,4,5-trimethoxybenzoate (11.3 g, 0.05 mol) in glacial acetic acid (50 mL).
-
Cooling: Cool the solution to 0°C in an ice-salt bath.
-
Nitrating Agent Addition: Add fuming nitric acid (d=1.5 g/mL, 4.4 mL, ~0.1 mol) to the dropping funnel. Add the nitric acid dropwise to the stirred solution over a period of 30-45 minutes, ensuring the internal temperature does not rise above 5°C[5].
-
Reaction: After the addition is complete, continue stirring the mixture at 0-5°C for an additional 1-2 hours. Monitor the reaction progress by TLC.
-
Workup: Once the reaction is complete, pour the reaction mixture slowly onto 250 g of crushed ice with vigorous stirring. A pale yellow solid will precipitate.
-
Isolation: Allow the mixture to stir for 30 minutes to ensure complete precipitation. Filter the solid, wash extensively with cold water, and dry. The crude product is methyl 3,4,5-trimethoxy-2-nitrobenzoate.
-
Expected Yield (Crude): 80-90%.
-
Step 3: Hydrolysis to 3,4,5-Trimethoxy-2-nitrobenzoic Acid
-
Setup: In a 250 mL round-bottom flask with a reflux condenser, suspend the crude methyl 3,4,5-trimethoxy-2-nitrobenzoate (e.g., ~12 g, ~0.044 mol) in 100 mL of water.
-
Saponification: Add a solution of sodium hydroxide (4.0 g, 0.1 mol) in 20 mL of water[1].
-
Reaction: Heat the mixture to a gentle boil for 1-2 hours, or until the ester has completely dissolved and the saponification is complete (monitor by TLC).
-
Workup: Cool the resulting clear solution to room temperature. Slowly and carefully pour this solution into a beaker containing 50 mL of concentrated hydrochloric acid with stirring (alternatively, add acid to the solution until pH < 2)[1]. A precipitate will form.
-
Isolation: Cool the mixture in an ice bath to maximize precipitation. Filter the solid product, wash with a small amount of ice-cold water, and dry under vacuum.
-
Purification: If necessary, the product can be recrystallized from an ethanol/water mixture to yield pure 3,4,5-Trimethoxy-2-nitrobenzoic acid as a pale yellow solid.
-
Expected Overall Yield (from Step 1): 70-80%.
-
Frequently Asked Questions (FAQs)
-
Q: What is the mechanism for the nitration step?
-
A: The reaction is a classic electrophilic aromatic substitution. In the mixture of fuming nitric acid and acetic acid, the highly electrophilic nitronium ion (NO₂⁺) is generated. The electron-rich aromatic ring of the trimethoxybenzoate acts as a nucleophile, attacking the nitronium ion to form a resonance-stabilized carbocation intermediate (a sigma complex). A base (like H₂O or the acetate ion) then removes a proton from the ring to restore aromaticity, yielding the final nitro-substituted product.
-
-
Q: How critical is the purity of the starting 3,4,5-trimethoxybenzoic acid?
-
A: Starting with high-purity material is highly recommended. Impurities from the initial synthesis of 3,4,5-trimethoxybenzoic acid (often from gallic acid) can carry through and complicate the nitration and subsequent purification steps[6][7]. Recrystallizing the starting material before use is a good practice if its purity is uncertain.
-
-
Q: Can I use a different nitrating agent?
-
A: While other nitrating systems exist (e.g., HNO₃/H₂SO₄, N₂O₅, acetyl nitrate), the fuming nitric acid in acetic acid system is well-documented for this class of compounds and offers a good balance of reactivity and control[5]. Using mixed nitric and sulfuric acid is generally too harsh for this activated substrate and can lead to extensive oxidative degradation[2].
-
References
-
SYNTHESIS OF METHYL ESTERS OF GALLIC ACID AND ITS DERIVATIVES. (2024). Scholarexpress.net. [Link]
-
SYNTHESIS OF METHYL ESTERS OF GALLIC ACID AND ITS DERIVATIVES. CyberLeninka. [Link]
-
Supporting Information - CDC Stacks. (2016). Centers for Disease Control and Prevention. [Link]
-
Preparation of 3,4,5-trimethoxybenzoic acid. PrepChem.com. [Link]
-
Eudesmic acid. Wikipedia. [Link]
-
Synthesis of Gallic Acid Analogs as Histamine and Pro-Inflammatory Cytokine Inhibitors for Treatment of Mast Cell-Mediated Allergic Inflammation. (2019). MDPI. [Link]
- CN111302945A - Preparation method of 3-hydroxy-4-methoxy-2-nitrobenzoic acid.
- CN1309698C - Purifying process of 3,4,5-trimethoxyl benzoic acid.
- Preparation and purification method of 3,4,5-trimethoxybenzoic acid.
-
Synthesis and Biological Evaluation of Gallic acid Peptide Derivatives. (2014). International Journal of Pharmaceutical Sciences Review and Research. [Link]
- CN106977397A - A kind of synthetic method of 3,4,5 trimethoxybenzoic acid.
-
3,4,5-Trimethoxybenzoic acid. Solubility of Things. [Link]
-
What is the mechanism for the formation of Nitro benzanoic acid from methyl nitrobenzanoate? Quora. [Link]
-
m-NITROBENZOIC ACID. Organic Syntheses Procedure. [Link]
-
Nitration of Benzoic Acid to Produce Methyl 3-Nitrobenzoate. Truman ChemLab. [Link]
-
Kinetics of Hydrolysis of Methyl Hydroxy and Methyl Methoxy Benzoates using Aquo-organic Solvents. Zenodo. [Link]
-
3,4,5-Trimethoxy-2-nitrobenzoic acid. PubChem. [Link]
- CN105732374A - Method for synthesizing methyl 3,4,5-trimethoxybenzoate by using one-step method.
- Process for producing 5-hydroxy-4-methoxy-2-nitrobenzoic acid compound.
-
Nitration of 1,3,5-Trimethoxybenzene. ResearchGate. [Link]
- CN105820054A - Preparation method of 3-methoxy-2-nitrobenzoate.
-
3,4,5-Trimethoxybenzoic Acid. PubChem. [Link]
-
Synthesis and Crystal Structures of Methyl 3,4,5-Trimethoxybenzoate and 1,2-Dihydro-2,2,4-Trimethylquinoline Derivatives. ResearchGate. [Link]
-
3,4,5-trimethoxybenzoic acid. BDMAEE. [Link]
-
3,4,5-Trimethoxybenzoic Acid Drug Information. Pharmacompass.com. [Link]
-
Benzoic acid, 3,4,5-trimethoxy-. NIST WebBook. [Link]
Sources
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- 2. researchgate.net [researchgate.net]
- 3. chemlab.truman.edu [chemlab.truman.edu]
- 4. CN105820054A - Preparation method of 3-methoxy-2-nitrobenzoate - Google Patents [patents.google.com]
- 5. researchgate.net [researchgate.net]
- 6. CN1309698C - Purifying process of 3,4,5-trimethoxyl benzoic acid - Google Patents [patents.google.com]
- 7. CN102690196A - Preparation and purification method of 3,4,5-trimethoxybenzoic acid - Google Patents [patents.google.com]
Technical Support Center: Navigating the Solubility Challenges of 3,4,5-Trimethoxy-2-nitrobenzoic Acid
Welcome to our dedicated technical support guide for researchers, scientists, and drug development professionals working with 3,4,5-Trimethoxy-2-nitrobenzoic acid. This document provides in-depth troubleshooting advice and frequently asked questions to address the common solubility challenges encountered during experimental work. Our goal is to equip you with the foundational knowledge and practical techniques to effectively handle this compound in your research endeavors.
Physicochemical Properties at a Glance
Before delving into solubility issues, a summary of the key physicochemical properties of 3,4,5-Trimethoxy-2-nitrobenzoic acid is presented below. Understanding these properties is the first step in predicting and troubleshooting its behavior in different solvent systems.
| Property | Value | Source |
| Molecular Formula | C₁₀H₁₁NO₇ | [PubChem[1]]([Link]) |
| Molecular Weight | 257.20 g/mol | [PubChem[1]]([Link]) |
| Appearance | White to off-white crystalline powder | [The Solubility of Things[2]]([Link]) |
| Melting Point | 163-164 °C (in Benzene) | [Echemi[3]]() |
| Water Solubility | >38.6 µg/mL | [Echemi[3]]() |
Frequently Asked Questions (FAQs)
This section addresses common questions regarding the solubility of 3,4,5-Trimethoxy-2-nitrobenzoic acid, providing explanations grounded in its molecular structure and by drawing comparisons with related compounds.
1. What are the general solubility characteristics of 3,4,5-Trimethoxy-2-nitrobenzoic acid?
Based on its structure, 3,4,5-Trimethoxy-2-nitrobenzoic acid is a moderately polar organic molecule. The presence of a carboxylic acid group and a nitro group, both of which are polar, alongside three methoxy groups, suggests it will be more soluble in polar organic solvents than in nonpolar ones. The general principle of "like dissolves like" is a good starting point for solvent selection.[4][5] The aromatic ring contributes to its nonpolar character, which is why its solubility in water is limited.[2]
2. In which types of organic solvents is it likely to be most soluble?
Given its polar functional groups, 3,4,5-Trimethoxy-2-nitrobenzoic acid is expected to have good solubility in polar aprotic solvents such as dimethylformamide (DMF) and dimethyl sulfoxide (DMSO), and in polar protic solvents like alcohols (methanol, ethanol). This is supported by data on similar nitrobenzoic acid derivatives, which show high solubility in methanol and ethanol.[6] The related compound, 3,4,5-trimethoxybenzoic acid, is also known to be soluble in ethanol and DMSO.[2]
3. Why is my compound not dissolving in a specific solvent?
Several factors could be at play:
-
Polarity Mismatch: The polarity of your chosen solvent may not be optimal for dissolving the compound. For instance, trying to dissolve it in a nonpolar solvent like hexane or toluene will likely result in poor solubility.
-
Insufficient Solvent Volume: You may not be using a sufficient amount of solvent to fully dissolve the solute.
-
Low Temperature: The dissolution process may be slow or incomplete at room temperature. Many organic compounds exhibit increased solubility at higher temperatures.[2]
-
Kinetic vs. Thermodynamic Solubility: The rate of dissolution might be very slow, even if the compound is thermodynamically soluble.
4. What is the role of the nitro and methoxy groups in its solubility?
The nitro group (-NO₂) is a strong electron-withdrawing and polar group, which generally increases the acidity of the carboxylic acid and can participate in dipole-dipole interactions with polar solvents.[7] The three methoxy groups (-OCH₃) are also polar and can act as hydrogen bond acceptors. However, they also add to the overall size and nonpolar surface area of the molecule, which can have a mixed effect on solubility. The interplay of these functional groups results in a molecule that favors polar organic solvents.
Troubleshooting Guide for Solubility Issues
Encountering solubility problems can be a significant roadblock in experimental workflows. This guide provides a systematic approach to troubleshooting and resolving these issues.
Systematic Troubleshooting Workflow
When faced with poor solubility, a structured approach can save time and resources. The following workflow is designed to guide you through the process of identifying and resolving the issue.
Caption: A step-by-step workflow for troubleshooting solubility issues.
Detailed Solutions and Strategies
1. Solvent Selection Guide
The choice of solvent is critical. Based on the principle of "like dissolves like," polar solvents are the most promising candidates. Below is a table of suggested solvents, categorized by their polarity.
| Polarity | Solvent Examples | Expected Solubility of 3,4,5-Trimethoxy-2-nitrobenzoic acid |
| Highly Polar Aprotic | Dimethyl Sulfoxide (DMSO), Dimethylformamide (DMF) | Likely High |
| Polar Protic | Methanol, Ethanol, Isopropanol | Good to Moderate |
| Moderately Polar | Acetone, Ethyl Acetate, Tetrahydrofuran (THF) | Moderate to Low |
| Nonpolar | Dichloromethane (DCM), Toluene, Hexane | Very Low to Insoluble |
This table provides an educated estimation based on the solubility of structurally similar compounds.[2][6]
2. The Effect of Temperature (Sonication and Heating)
For many organic compounds, solubility increases with temperature.[2]
-
Sonication: Using an ultrasonic bath can help break up solid aggregates and accelerate the dissolution process at room temperature.
-
Heating: Gently warming the solvent while stirring can significantly improve both the rate of dissolution and the amount of solute that can be dissolved. Always be mindful of the solvent's boiling point and the thermal stability of your compound.
3. Using Co-solvents
If the compound is poorly soluble in a single solvent, a mixture of solvents (a co-solvent system) can be effective. For example, if your compound has some solubility in ethanol but not enough for your desired concentration, adding a small amount of a stronger solvent like DMSO can enhance overall solubility.
4. pH Adjustment (for protic solvents)
As a carboxylic acid, the solubility of 3,4,5-Trimethoxy-2-nitrobenzoic acid in protic solvents (like water or alcohols) can be dramatically increased by deprotonation.
-
Principle: Adding a base (e.g., sodium hydroxide, potassium carbonate) will convert the carboxylic acid into its more polar and soluble carboxylate salt.
-
Application: This is a common strategy in aqueous systems and can also be effective in alcoholic solvents.
5. Salt Formation
For applications where the free acid is not required in solution, converting it to a salt prior to dissolution can be a viable strategy. The salt form is generally more polar and thus more soluble in polar solvents.
6. Particle Size Reduction
The rate of dissolution is proportional to the surface area of the solute. Grinding the crystalline solid into a fine powder before adding it to the solvent will increase the surface area and can lead to faster dissolution.
Experimental Protocol: Determining Approximate Solubility in Your Lab
Given the lack of published quantitative data for a wide range of solvents, you may need to determine the approximate solubility in your specific solvent system. The shake-flask method is a reliable and straightforward technique for this purpose.[8]
Objective: To determine the equilibrium solubility of 3,4,5-Trimethoxy-2-nitrobenzoic acid in a chosen organic solvent at a specific temperature.
Materials:
-
3,4,5-Trimethoxy-2-nitrobenzoic acid
-
Solvent of interest
-
Vials with screw caps
-
Orbital shaker or magnetic stirrer
-
Constant temperature bath or incubator
-
Analytical balance
-
Syringe filters (e.g., 0.45 µm PTFE)
-
Volumetric flasks and pipettes
-
Analytical instrument for quantification (e.g., UV-Vis spectrophotometer, HPLC)
Procedure:
-
Preparation of a Saturated Solution:
-
Add an excess amount of 3,4,5-Trimethoxy-2-nitrobenzoic acid to a vial containing a known volume of the solvent (e.g., 2 mL). "Excess" means that undissolved solid should be visible.
-
Seal the vial tightly.
-
-
Equilibration:
-
Place the vial in a constant temperature shaker or on a stirrer in a temperature-controlled environment.
-
Agitate the mixture for 24-48 hours to ensure that equilibrium is reached. The solubility should be checked at different time points (e.g., 24h and 48h) to confirm that it is no longer changing.
-
-
Sample Collection and Preparation:
-
Allow the vial to stand undisturbed for a few hours at the same temperature to let the excess solid settle.
-
Carefully withdraw a known volume of the clear supernatant using a syringe.
-
Immediately filter the solution through a syringe filter into a clean vial to remove any remaining solid particles.
-
-
Quantification:
-
Dilute the filtered solution with a known volume of the solvent to a concentration that is within the linear range of your analytical method.
-
Determine the concentration of 3,4,5-Trimethoxy-2-nitrobenzoic acid in the diluted solution using a pre-calibrated analytical instrument.
-
-
Calculation:
-
Calculate the original concentration in the saturated solution, taking into account the dilution factor. The result is the solubility of the compound in that solvent at the specified temperature.
-
Safety Precautions
When handling 3,4,5-Trimethoxy-2-nitrobenzoic acid and organic solvents, always adhere to standard laboratory safety procedures:
-
Work in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.
-
Consult the Safety Data Sheet (SDS) for the specific hazards of the compound and the solvents being used.
-
Avoid inhalation of dust and vapors.
-
Prevent contact with skin and eyes.
References
-
Organic Chemistry: Introduction to Solubility . SALTISE. (2021). [Link]
-
Solubility of Organic Compounds . Chemistry Steps. (n.d.). [Link]
-
PubChem Compound Summary for CID 97116, 3,4,5-Trimethoxy-2-nitrobenzoic acid . National Center for Biotechnology Information. (2024). [Link]
-
3,4,5-Trimethoxybenzoic acid . The Solubility of Things. (n.d.). [Link]
- Zhang, X., et al. (2013). The solubilities of benzoic acid and its nitro-derivatives, 3-nitro and 3,5-dinitrobenzoic acids.
-
How To Determine Solubility Of Organic Compounds? . Chemistry For Everyone. (2023, February 11). [Link]
-
Which is more acidic, 4-Methoxybenzoic acid or 2-Nitrobenzoic acid? . Quora. (2017, April 6). [Link]
-
Solubility of Organic Compounds . (2023, August 31). [Link]
Sources
- 1. 3,4,5-Trimethoxy-2-nitrobenzoic acid | C10H11NO7 | CID 97116 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. solubilityofthings.com [solubilityofthings.com]
- 3. echemi.com [echemi.com]
- 4. saltise.ca [saltise.ca]
- 5. Solubility of Organic Compounds - Chemistry Steps [chemistrysteps.com]
- 6. researchgate.net [researchgate.net]
- 7. quora.com [quora.com]
- 8. youtube.com [youtube.com]
Technical Support Center: Purification of Crude 3,4,5-Trimethoxy-2-nitrobenzoic Acid by Recrystallization
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Welcome to the Technical Support Center. This guide provides in-depth troubleshooting advice and frequently asked questions for the purification of crude 3,4,5-trimethoxy-2-nitrobenzoic acid via recrystallization. The information herein is curated for researchers, scientists, and professionals in drug development to address specific challenges encountered during this purification process.
Troubleshooting Guide
This section is designed to help you navigate common issues that may arise during the recrystallization of 3,4,5-trimethoxy-2-nitrobenzoic acid.
Issue 1: The Compound "Oils Out" Instead of Forming Crystals
This phenomenon, where the solute separates as a liquid rather than a solid, is a frequent challenge in recrystallization.
Potential Causes:
-
High Impurity Concentration: A significant presence of impurities can depress the melting point of the compound, causing it to melt in the hot solvent.[1]
-
Inappropriate Solvent Choice: The boiling point of the chosen solvent may be higher than the melting point of the compound.[1]
-
Supersaturation: The solution may be too concentrated, leading to rapid separation from the solution at a temperature above its melting point.
Solutions:
-
Re-dissolve and Dilute: Reheat the solution to dissolve the oil.[1] Add a small amount of additional hot solvent to decrease the saturation.[2]
-
Slow Cooling: Allow the flask to cool more slowly to room temperature. This can be achieved by leaving the flask on a hot plate with the heat turned off or by insulating the flask.[1] Slow cooling encourages the formation of a stable crystal lattice.[3]
-
Solvent System Modification: If the problem persists, consider a different solvent with a lower boiling point or a mixed solvent system.[1][4]
Issue 2: No Crystal Formation Upon Cooling
Sometimes, even a seemingly well-prepared solution fails to yield crystals upon cooling.
Potential Causes:
-
Supersaturation: The solution may be supersaturated, meaning the solute remains dissolved even below its saturation temperature.[1]
-
Insufficient Concentration: Too much solvent may have been added, preventing the solution from reaching the saturation point upon cooling.[1][5]
Solutions:
-
Induce Crystallization:
-
Scratching: Use a glass rod to gently scratch the inner surface of the flask at the meniscus of the solution. The microscopic scratches on the glass provide nucleation sites for crystal growth.[4][5]
-
Seeding: If available, add a tiny "seed" crystal of pure 3,4,5-trimethoxy-2-nitrobenzoic acid to the solution. This provides a template for further crystal formation.[5]
-
-
Reduce Solvent Volume: If the solution is too dilute, gently heat it to boil off some of the solvent.[2] Be careful not to evaporate too much, which could lead to rapid crystallization and trapping of impurities.
-
Extended Cooling: Cool the solution in an ice-salt bath for a more significant temperature drop, which may be necessary to induce crystallization.[4]
Issue 3: Low Yield of Recrystallized Product
A low recovery of the purified compound can be frustrating and costly.
Potential Causes:
-
Excessive Solvent: Using too much solvent to dissolve the crude product is a common cause of low yield, as a significant amount of the compound will remain in the mother liquor even after cooling.[2][5]
-
Premature Crystallization: If a hot filtration step is necessary to remove insoluble impurities, crystallization can occur in the funnel, leading to product loss.[4]
-
Washing with Warm Solvent: Washing the collected crystals with a solvent that is not ice-cold can redissolve a portion of the product.[5]
Solutions:
-
Use the Minimum Amount of Hot Solvent: Add the hot solvent in small portions, with stirring and heating, until the solid just dissolves.[3][5]
-
Preheat Filtration Apparatus: If performing a hot filtration, preheat the funnel and receiving flask to prevent the solution from cooling and crystallizing prematurely.[4]
-
Use Ice-Cold Washing Solvent: Always wash the filtered crystals with a minimal amount of ice-cold solvent to remove residual mother liquor without dissolving the product.[5]
Troubleshooting Flowchart
Caption: Troubleshooting flowchart for recrystallization.
Frequently Asked Questions (FAQs)
Q1: What is the ideal solvent for the recrystallization of 3,4,5-trimethoxy-2-nitrobenzoic acid?
Q2: What are the likely impurities in my crude 3,4,5-trimethoxy-2-nitrobenzoic acid?
A2: The impurities will depend on the synthetic route used. Common impurities in related syntheses can include unreacted starting materials, byproducts from side reactions (such as isomers), and residual solvents or reagents.[8][9] For example, if prepared from 3,4,5-trimethoxybenzoic acid, unreacted starting material could be a significant impurity.
Q3: How can I determine the purity of my recrystallized product?
A3: The most common and accessible method for assessing purity is by measuring the melting point. A pure compound will have a sharp melting point range that corresponds to the literature value. The reported melting point for 3,4,5-trimethoxy-2-nitrobenzoic acid is 163-164 °C.[7] A broad or depressed melting point range indicates the presence of impurities. For more rigorous purity assessment, techniques like High-Performance Liquid Chromatography (HPLC) can be employed.[8]
Q4: What are the key safety precautions when working with 3,4,5-trimethoxy-2-nitrobenzoic acid?
A4: According to safety data sheets, 3,4,5-trimethoxy-2-nitrobenzoic acid can cause skin and serious eye irritation, and may cause respiratory irritation.[10] Therefore, it is essential to handle this compound in a well-ventilated area, preferably a fume hood, and to wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.[11][12][13] Avoid creating and inhaling dust.
Experimental Protocol: Recrystallization of 3,4,5-Trimethoxy-2-nitrobenzoic Acid
This protocol provides a general guideline. The optimal solvent and volumes may need to be determined experimentally.
Materials:
-
Crude 3,4,5-trimethoxy-2-nitrobenzoic acid
-
Selected recrystallization solvent (e.g., ethanol, water, or a mixture)
-
Erlenmeyer flasks
-
Hot plate with magnetic stirring capabilities
-
Magnetic stir bar
-
Buchner funnel and filter flask
-
Filter paper
-
Ice bath
Procedure:
-
Solvent Selection: If the ideal solvent is unknown, perform small-scale solubility tests with various solvents to find one that dissolves the compound when hot but not when cold.
-
Dissolution: Place the crude 3,4,5-trimethoxy-2-nitrobenzoic acid in an Erlenmeyer flask with a magnetic stir bar. Add a minimal amount of the chosen solvent to create a slurry.[6]
-
Heating: Gently heat the mixture on a hot plate with stirring. Add small portions of the hot solvent until the solid completely dissolves.[3][6] Avoid adding an excess of solvent to ensure a good yield.[5]
-
Hot Filtration (if necessary): If insoluble impurities are present, perform a hot gravity filtration into a pre-warmed flask.[6]
-
Cooling and Crystallization: Remove the flask from the heat and allow it to cool slowly to room temperature.[6] Slow cooling promotes the formation of larger, purer crystals.[3]
-
Ice Bath: Once the flask has reached room temperature, place it in an ice bath for at least 30 minutes to maximize crystal formation.[6]
-
Isolation: Collect the crystals by vacuum filtration using a Buchner funnel.[14]
-
Washing: Wash the crystals with a small amount of ice-cold solvent to remove any adhering impurities.[5]
-
Drying: Allow the crystals to dry on the filter paper by drawing air through the funnel for several minutes. For complete drying, transfer the crystals to a watch glass and let them air dry or place them in a desiccator.[6]
Quantitative Data Summary
| Parameter | Recommended Value/Range | Rationale |
| Melting Point (Pure) | 163-164 °C[7] | A sharp melting point in this range indicates high purity. |
| Solvent Ratio | Minimum for dissolution | Maximizes yield by minimizing the amount of compound lost in the mother liquor.[5] |
| Cooling Rate | Slow | Encourages the formation of large, pure crystals by allowing impurities to remain in the solution.[3] |
References
-
PubChem. (n.d.). Benzoic acid, 3,4,5-trimethoxy-2-nitro-, methyl ester. Retrieved from [Link]
-
University of Colorado Boulder. (n.d.). Recrystallization. Retrieved from [Link]
- Google Patents. (n.d.). CN111302945A - Preparation method of 3-hydroxy-4-methoxy-2-nitrobenzoic acid.
-
NIST. (n.d.). Benzoic acid, 3,4,5-trimethoxy-. Retrieved from [Link]
-
Solubility of Things. (n.d.). 3,4,5-Trimethoxybenzoic acid. Retrieved from [Link]
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University of York. (n.d.). Problems with Recrystallisations. Retrieved from [Link]
-
Chemistry LibreTexts. (2022). 3.6F: Troubleshooting. Retrieved from [Link]
-
St. Olaf College. (n.d.). Recrystallization of Benzoic Acid. Retrieved from [Link]
-
University of Rochester. (n.d.). Tips & Tricks: Recrystallization. Retrieved from [Link]
-
PrepChem.com. (n.d.). Preparation of 3,4,5-trimethoxybenzoic acid. Retrieved from [Link]
-
Stenutz. (n.d.). 3-methoxy-2-nitrobenzoic acid. Retrieved from [Link]
-
ChemBK. (2024). 3-Methoxy-2-nitrobenzoic acid. Retrieved from [Link]
- Google Patents. (n.d.). CN1309698C - Purifying process of 3,4,5-trimethoxyl benzoic acid.
-
Zhang, Y., et al. (n.d.). The solubilities of benzoic acid and its nitro-derivatives, 3-nitro and 3,5-dinitrobenzoic acids. Retrieved from [Link]
-
University of California, Irvine. (n.d.). The Recrystallization of Benzoic Acid. Retrieved from [Link]
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identifying and removing impurities in 3,4,5-Trimethoxy-2-nitrobenzoic acid synthesis
This guide serves as a dedicated technical resource for researchers, chemists, and drug development professionals engaged in the synthesis of 3,4,5-Trimethoxy-2-nitrobenzoic acid. The nitration of the electron-rich 3,4,5-trimethoxybenzoic acid ring is a nuanced process where minor deviations in reaction conditions can lead to a variety of impurities. This document provides in-depth troubleshooting guides and validated protocols to help you identify, isolate, and remove these impurities, ensuring the high purity required for downstream applications.
Section 1: Frequently Asked Questions (FAQs)
Q1: What are the most common impurities I should expect in the synthesis of 3,4,5-Trimethoxy-2-nitrobenzoic acid?
The primary impurities arise from the nature of electrophilic aromatic substitution on a highly activated ring. The most common species to look for are:
-
Unreacted Starting Material: 3,4,5-Trimethoxybenzoic acid.
-
Positional Isomer: 3,4,5-Trimethoxy-6-nitrobenzoic acid (nitration at the ortho-prime position).
-
Dinitrated Products: Formation of dinitro species can occur if the reaction temperature is too high or the nitrating agent is in large excess.[1]
-
Oxidative Degradation Products: The use of strong nitric acid can lead to oxidation of the electron-rich aromatic ring, sometimes resulting in colored impurities like quinone-type structures.[2]
Q2: My final product is off-white or yellowish instead of pure white. What causes this discoloration and how can I fix it?
A yellowish tint typically indicates the presence of residual nitrating agents, nitro-phenolic byproducts, or other chromophoric impurities. While a faint color may not always signify low purity, it is best addressed. A common and effective method to remove these colored impurities is to perform a recrystallization, often with the addition of a small amount of activated charcoal to adsorb the chromophores.[3]
Q3: What is the quickest way to get a preliminary assessment of my crude product's purity?
Thin-Layer Chromatography (TLC) is the most rapid method for a qualitative assessment. By co-spotting your crude product with the starting material, you can quickly visualize the presence of unreacted starting material and the formation of new products. The number of spots will give you an idea of the complexity of the impurity profile. For quantitative analysis, High-Performance Liquid Chromatography (HPLC) is the preferred method.[4]
Q4: What analytical techniques are essential for definitively identifying the impurities?
A combination of techniques is recommended for unambiguous identification:
-
HPLC: To quantify the purity and resolve different isomers.[5][6]
-
¹H and ¹³C NMR Spectroscopy: To confirm the structure of the desired product and identify isomers by their unique chemical shifts and coupling patterns.
-
Mass Spectrometry (MS): To confirm the molecular weight of the product and impurities.
-
Melting Point Analysis: A sharp melting point is a good indicator of high purity, whereas a broad and depressed melting range suggests the presence of impurities.[3]
Section 2: Troubleshooting Guide & Impurity Identification
This section provides solutions to common problems encountered during synthesis and analysis.
Issue 1: HPLC Analysis Shows Multiple Peaks
-
Plausible Cause: The presence of unreacted starting material and/or the 3,4,5-trimethoxy-6-nitrobenzoic acid isomer are the most common reasons for multiple peaks in the chromatogram.
-
Expert Analysis & Solution: The key to resolving this is a validated HPLC method capable of separating these closely related compounds. Positional isomers of nitrobenzoic acid can be effectively separated using reverse-phase chromatography.[5] Spiking the sample with a pure standard of the starting material will confirm its corresponding peak. The isomeric impurity will typically have a slightly different retention time.
Table 1: Recommended HPLC Protocol for Purity Analysis
| Parameter | Recommended Condition | Rationale |
| Column | C18 Reverse-Phase (e.g., 250 mm x 4.6 mm, 5 µm) | Provides excellent separation for aromatic acids.[7] |
| Mobile Phase | Acetonitrile:Water with 0.1% Phosphoric or Formic Acid | The organic modifier (acetonitrile) controls retention, while the acid suppresses the ionization of the carboxylic acid group, leading to sharper peaks.[6] |
| Elution | Isocratic or Gradient (e.g., 40-70% Acetonitrile over 20 min) | A gradient can be useful for resolving closely eluting isomers and any highly retained impurities. |
| Flow Rate | 1.0 mL/min | Standard flow rate for a 4.6 mm ID column. |
| Detection | UV at 254 nm | Aromatic nitro compounds have strong absorbance at this wavelength.[5] |
| Column Temp. | 30 °C | Maintaining a constant temperature ensures reproducible retention times. |
Issue 2: ¹H NMR Spectrum Shows Unexpected Aromatic Signals
-
Plausible Cause: If the integration of your aromatic region is incorrect or you observe more than one singlet, it is highly likely that an isomeric byproduct is present.
-
Expert Analysis & Solution: The protons on the aromatic ring are sensitive to the position of the nitro group. In the desired 2-nitro isomer, the sole aromatic proton is a singlet. In the 6-nitro isomer, the aromatic proton is also a singlet but will appear at a slightly different chemical shift due to the different electronic environment.
Table 2: Comparative ¹H NMR Chemical Shifts (Predicted, in DMSO-d₆)
| Proton | 3,4,5-Trimethoxy-2-nitrobenzoic acid | 3,4,5-Trimethoxy-6-nitrobenzoic acid | Justification |
| Ar-H | ~7.5 ppm (s, 1H) | ~7.3 ppm (s, 1H) | The proton in the 2-nitro isomer is deshielded by the adjacent nitro group. |
| -OCH₃ | Three distinct singlets (~3.8-4.0 ppm) | Three distinct singlets (~3.8-4.0 ppm) | The electronic asymmetry renders the methoxy groups non-equivalent. |
| -COOH | ~13.0 ppm (br s, 1H) | ~13.0 ppm (br s, 1H) | The acidic proton is typically a broad singlet. |
Scientist's Note: The presence of two distinct aromatic singlets in your ¹H NMR spectrum is a strong indication of an isomeric mixture that requires chromatographic separation.
Section 3: Protocols for Impurity Removal & Purification
Protocol 1: High-Purity Recrystallization
Recrystallization is a powerful technique that leverages differences in solubility to purify the target compound.[8] The ideal solvent will dissolve the product completely at an elevated temperature but poorly at low temperatures, leaving impurities behind in the mother liquor.
-
Step 1: Solvent Selection. Based on literature for similar compounds, an isopropanol/water mixed solvent system is highly effective.[9]
-
Step 2: Dissolution. In an Erlenmeyer flask, add the crude 3,4,5-Trimethoxy-2-nitrobenzoic acid. Add the minimum amount of hot isopropanol required to fully dissolve the solid. This creates a saturated solution.
-
Step 3: Decolorization (Optional). If the solution is colored, add a small amount (1-2% by weight) of activated charcoal and keep the solution hot for 5-10 minutes.
-
Step 4: Hot Filtration (if charcoal was used). Quickly filter the hot solution through a fluted filter paper into a clean, pre-warmed flask to remove the charcoal. This step must be done quickly to prevent premature crystallization.
-
Step 5: Crystallization. Slowly add hot water dropwise to the hot isopropanol solution until it just begins to turn cloudy (the saturation point). Add a few more drops of hot isopropanol to redissolve the precipitate.
-
Step 6: Cooling. Remove the flask from the heat source, cover it, and allow it to cool slowly to room temperature. Slow cooling is critical for the formation of large, pure crystals.[3] Once at room temperature, place the flask in an ice-water bath for at least 30 minutes to maximize crystal formation.
-
Step 7: Isolation. Collect the purified crystals by vacuum filtration, washing them with a small amount of cold isopropanol/water (e.g., 30:70 v/v).
-
Step 8: Drying. Dry the crystals under vacuum to a constant weight.
-
Step 9: Purity Verification. Confirm the purity of the recrystallized product using HPLC and melting point analysis.
Protocol 2: Flash Column Chromatography for Isomer Separation
When recrystallization fails to separate the 2-nitro and 6-nitro isomers, flash column chromatography is the method of choice.[10]
-
Step 1: Stationary Phase. Prepare a slurry of silica gel (60 Å, 230-400 mesh) in the initial mobile phase.
-
Step 2: Column Packing. Pack a glass column with the silica slurry, ensuring no air bubbles are trapped.
-
Step 3: Sample Loading. Dissolve the impure product in a minimal amount of dichloromethane (DCM) or the mobile phase. Alternatively, perform a "dry load" by adsorbing the product onto a small amount of silica gel, evaporating the solvent, and carefully adding the resulting powder to the top of the column.
-
Step 4: Elution. Elute the column with a suitable mobile phase. A gradient of ethyl acetate in hexanes or DCM is typically effective. Start with a low polarity mixture and gradually increase the polarity to elute the compounds. The isomers will separate based on their differential interaction with the silica gel.
-
Step 5: Fraction Collection. Collect fractions and monitor them by TLC to identify those containing the pure, desired product.
-
Step 6: Solvent Removal. Combine the pure fractions and remove the solvent under reduced pressure using a rotary evaporator.
-
Step 7: Purity Verification. Confirm the purity of the isolated product by HPLC and NMR.
Table 3: Recommended Mobile Phases for Column Chromatography
| Solvent System | Ratio (v/v) | Notes |
| Ethyl Acetate / Hexane | 20:80 to 50:50 | A good starting point for many organic compounds. |
| Dichloromethane / Methanol | 99:1 to 95:5 | Useful for more polar compounds. A small amount of acetic acid can be added to improve peak shape for carboxylic acids. |
Section 4: Visual Workflows
The following diagrams illustrate the logical flow for identifying and purifying your target compound.
Caption: Process flow for purification strategy.
References
- Separation of positional isomers of nitrobenzoic acid by reversed-phase liquid chromatography with 2-propanol–w
- How can you separate ortho-nitrobenzoic acid and para-nitrobenzoic acid?. Quora.
- 4-Nitrobenzoic acid. SIELC Technologies.
- Supporting Inform
- 4,5-Dimethoxy-2-nitrobenzoic acid synthesis. ChemicalBook.
- Preparation method of 3-hydroxy-4-methoxy-2-nitrobenzoic acid.
- Purifying process of 3,4,5-trimethoxyl benzoic acid.
- A Comparative Guide to Validated Analytical Methods for the Assay of 3,4,5-Trimethoxybenzoyl Chloride. Benchchem.
- Preparation and purification method of 3,4,5-trimethoxybenzoic acid.
- Process for recovering 3-nitrobenzoic acid.
- Recrystalliz
- Preparation of 3,4,5-trimethoxybenzoic acid. PrepChem.com.
- 3,4,5-TRIMETHOXY-2-NITRO-BENZOIC ACID. Sigma-Aldrich.
- Nitration of 1,3,5-Trimethoxybenzene.
- A kind of synthetic method of 3,4,5 trimethoxybenzoic acid.
- The Recrystalliz
- An In-Depth Technical Guide to the Synthesis of 4-Hydroxy-3-methoxy-5-nitrobenzoic Acid. Benchchem.
- 3,4,5-Trimethoxybenzoic Acid. PubChem.
- 3,4,5-Trimethoxybenzoic acid (Eudesmic acid). MedChemExpress.
- Nitration of Substituted Aromatic Rings and R
- Nitr
- Improved process for producing high purity 3,4,5-trimethoxy benzaldehyde.
- Derivatives of Trimethoxybenzoic Acid and Gallic Acid as Potential Efflux Pump Inhibitors: In Silico and In Vitro Studies. MDPI.
- Nitration of Methyl Benzo
- Process for the nitration of halobenzenes.
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side reactions in the nitration of 3,4,5-trimethoxybenzoic acid and how to avoid them
Welcome to the technical support center for the nitration of 3,4,5-trimethoxybenzoic acid. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of this reaction. Here, we address common experimental challenges, provide in-depth explanations for side reactions, and offer robust protocols to optimize your synthesis of 6-nitro-3,4,5-trimethoxybenzoic acid.
Troubleshooting Guide
This section addresses specific problems you may encounter during the experiment.
Q1: Why is my reaction mixture turning a dark blue, green, or black color, resulting in a low yield of the desired product?
Answer: This is a classic sign of oxidation of the electron-rich aromatic ring. The three methoxy groups are powerful activating substituents, making the benzene ring highly nucleophilic. Under the strongly acidic and oxidizing conditions of a standard nitric acid/sulfuric acid nitration, the ring is susceptible to oxidation, leading to the formation of colored quinoidal byproducts and other degradation products.[1] Phenol and other aromatics with strongly activating groups are particularly prone to such side reactions.[2][3]
Troubleshooting Steps:
-
Strict Temperature Control: The most critical factor is maintaining a low temperature throughout the reaction. The generation of the nitronium ion and the subsequent nitration are exothermic processes.[4] Ensure your reaction vessel is maintained at 0°C or below using an ice-salt bath. Never let the internal temperature exceed 5°C.[5]
-
Slow, Controlled Addition: Add the nitrating agent (or the substrate to the acid mixture) dropwise or in very small portions. This prevents localized temperature spikes that can initiate and accelerate oxidative decomposition.[6]
-
Consider Milder Nitrating Agents: If oxidation persists, the classic mixed acid system may be too harsh. Explore alternative nitrating agents designed for sensitive substrates.[7] Options include dinitrogen pentoxide (N₂O₅) in an organic solvent like dichloromethane, which can be effective even at very low temperatures.[1][7]
Q2: My characterization (NMR, MS) shows a significant amount of 1,2,3-trimethoxy-5-nitrobenzene, a product missing the carboxylic acid group. What is causing this?
Answer: You are observing a well-documented side reaction known as ipso-nitration followed by decarboxylation .[8] In this process, the nitronium electrophile (NO₂⁺) attacks the carbon atom that is already substituted with the carboxylic acid group (the ipso carbon).[8][9] The resulting intermediate can then lose carbon dioxide (decarboxylate) to form the nitroaromatic product without the acid functionality. This is a common issue in the nitration of activated aromatic carboxylic acids.[9]
Troubleshooting Steps:
-
Optimize Reaction Temperature: Ipso-nitration and subsequent decarboxylation are often more prevalent at higher temperatures. Sticking to a stringent low-temperature protocol (≤ 0°C) can favor the desired electrophilic aromatic substitution at the C-6 position over the ipso-attack.
-
Modify the Nitrating System: The propensity for ipso-attack can be influenced by the specific nitrating agent and solvent system. While mixed acid is a common method, exploring alternatives may alter the reaction pathway. For instance, methods using metal nitrates or nitronium salts in non-acidic media might suppress this side reaction.[10]
Q3: The yield of my desired 6-nitro product is low, even without significant discoloration or decarboxylation. What other factors could be at play?
Answer: If major side reactions are visually absent, low yield could be due to incomplete reaction or product loss during workup.
Troubleshooting Steps:
-
Ensure Anhydrous Conditions (Initially): The generation of the nitronium ion is most efficient in concentrated sulfuric acid, which also acts as a dehydrating agent.[11][12][13] Using dilute acids or allowing moisture into the reaction can quench the nitronium ion and stall the reaction.[14]
-
Review the Quenching and Isolation Process: The product, 6-nitro-3,4,5-trimethoxybenzoic acid, is precipitated by pouring the reaction mixture into a large volume of ice water.[5] Ensure you use a sufficient volume of ice water to fully quench the acid and precipitate all the organic product. Washing the precipitate thoroughly with cold water is crucial to remove residual acid, but excessive washing with large volumes can lead to loss of product due to its slight solubility.
Frequently Asked Questions (FAQs)
Q1: What are the primary side reactions in the nitration of 3,4,5-trimethoxybenzoic acid?
Answer: The two most significant side reactions are:
-
Oxidation: Due to the highly activated nature of the trimethoxy-substituted ring, the substrate can be oxidized by the nitrating mixture, leading to colored impurities, tar formation, and reduced yield.[1][3]
-
Ipso-Nitration/Decarboxylation: The electrophile can attack the carbon atom bearing the carboxylic acid group, leading to the substitution of the -COOH group with a -NO₂ group.[8][9][15]
Q2: How do the substituents on 3,4,5-trimethoxybenzoic acid direct the nitration?
Answer: The regiochemical outcome is a result of the combined directing effects of the four substituents:
-
Methoxy Groups (-OCH₃): These are strong activating, ortho, para-directing groups.
-
Carboxylic Acid Group (-COOH): This is a deactivating, meta-directing group.
The position C-6 (equivalent to C-2) is ortho to two methoxy groups and meta to the carboxylic acid. The position C-5 is para to one methoxy group and ortho to another. The powerful activating and directing influence of the three methoxy groups overwhelmingly favors substitution at the C-2 or C-6 position. Given the steric bulk, nitration at C-6 is the expected major product.
Q3: What is the specific role of sulfuric acid in a mixed-acid nitration?
Answer: Concentrated sulfuric acid serves as a catalyst. It is a stronger acid than nitric acid and protonates it. This protonated nitric acid then readily loses a molecule of water to generate the powerful electrophile required for the reaction: the nitronium ion (NO₂⁺) .[2][11][12][13][16] Without sulfuric acid, the concentration of the nitronium ion is too low for an efficient reaction with most aromatic compounds.[12]
Q4: Are there alternative nitrating agents that can minimize side reactions?
Answer: Yes, for sensitive or highly activated substrates like this, milder and more selective nitrating agents are often employed to avoid the harshness of mixed nitric and sulfuric acid.[7][17] Some alternatives include:
-
Dinitrogen Pentoxide (N₂O₅): Often used in an inert organic solvent, it can provide high yields of nitrated products under non-oxidizing conditions.[7]
-
Metal Nitrates: Reagents like bismuth subnitrate in combination with thionyl chloride have been shown to be efficient for nitrating a range of aromatic compounds, including phenols, under mild conditions.[17]
-
Nitronium Salts: Stable salts like nitronium tetrafluoroborate (NO₂BF₄) can be used as a direct source of the nitronium ion, often in aprotic solvents, avoiding the strongly acidic and aqueous environment of mixed acid.[10]
Data Summary & Protocols
Table 1: Effect of Reaction Conditions on Nitration Outcome
| Parameter | Condition | Expected Effect on Desired Product Yield | Risk of Oxidation | Risk of Ipso-Decarboxylation |
| Temperature | > 10°C | Decrease | High | High |
| 0-5°C (Recommended) | Optimal | Moderate (Minimized) | Low | |
| < 0°C | May decrease rate, but improves selectivity | Low | Very Low | |
| Nitrating Agent | HNO₃ / H₂SO₄ | Good (if controlled) | High | Moderate |
| N₂O₅ in CH₂Cl₂ | Good to Excellent | Low | Low | |
| Metal Nitrate Systems | Good | Low | Low to Moderate | |
| Addition Rate | Rapid (Bulk) | Decrease | Very High | High |
| Slow (Dropwise) | Optimal | Minimized | Minimized |
Experimental Workflow & Troubleshooting Diagram
Caption: Troubleshooting workflow for nitration issues.
Protocol 1: Recommended Procedure for Controlled Nitration using Mixed Acid
This protocol is adapted from standard procedures for the nitration of substituted benzoic acids, with a strong emphasis on temperature control.[5]
-
Preparation of Nitrating Mixture: In a separate flask cooled in an ice-salt bath (target -5°C to 0°C), slowly add 1.1 equivalents of concentrated nitric acid (70%) to a calculated amount of cold (0°C) concentrated sulfuric acid (typically 3-5 mL per gram of substrate). Stir gently and keep the mixture cold.
-
Dissolution of Substrate: In the main reaction vessel, dissolve 1.0 equivalent of 3,4,5-trimethoxybenzoic acid in concentrated sulfuric acid (5 mL per gram of substrate), ensuring the temperature is maintained at or below 0°C.
-
Reaction: While vigorously stirring the substrate solution and maintaining the temperature strictly between 0°C and 5°C, add the pre-cooled nitrating mixture drop by drop using an addition funnel. The addition rate should be slow enough to prevent any rise in temperature.
-
Stirring: After the addition is complete, continue to stir the reaction mixture at 0°C for an additional 30-60 minutes to ensure the reaction goes to completion.
-
Quenching: Slowly pour the reaction mixture over a large volume of crushed ice and water (approx. 100 mL of ice water for every 10 mL of acid used) with vigorous stirring. A precipitate should form.
-
Isolation: Collect the solid product by vacuum filtration. Wash the filter cake thoroughly with several portions of cold deionized water until the washings are neutral to pH paper.
-
Drying: Dry the product under vacuum to a constant weight. Recrystallization from an appropriate solvent (e.g., ethanol/water) may be necessary for further purification.
Mechanism: Desired vs. Side Reaction
Caption: Competing pathways in the nitration reaction.
References
- Why is sulfuric acid used in aromatic nitr
- Why is sulfuric acid used in aromatic nitr
- Nitration and Sulfonation Reactions In Electrophilic Aromatic Substitution. (2018). Master Organic Chemistry.
- Aromatic Nitration and Sulfon
- Nitration and Sulfonation of Benzene. (2023). Chemistry LibreTexts.
- Selective Nitration of Aromatic Compounds with Bismuth Subnitrate and Thionyl Chloride. (n.d.).
- A Fast and Mild Method for the Nitration of Aromatic Rings. (2001).
- Notes on Ipso Nitr
- Decarboxylative nitration of aromatic carboxylic acids. (n.d.).
- Recent Advances in Decarboxylative Nitration of Carboxylic Acids. (2020). Chemical Review and Letters.
- Ipso nitration in organic synthesis. (2022).
- Ipso nitration in organic synthesis. (2022). RSC Publishing.
- Questions regarding electrophilic nitration of aromatics: Reagents, Procedures, and Safety? (2016).
- Nitration of Benzoic Acid to Produce Methyl 3-Nitrobenzoate. (n.d.).
- nitration of arom
- Nitration of 1,3,5-Trimethoxybenzene. (2002).
- An In-Depth Technical Guide to the Synthesis of 4-Hydroxy-3-methoxy-5-nitrobenzoic Acid. (n.d.). Benchchem.
- Nitration of Substituted Aromatic Rings and Rate Analysis. (n.d.). University of Maine.
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optimizing reaction conditions for the synthesis of 3,4,5-Trimethoxy-2-nitrobenzoic acid derivatives
Welcome to the technical support center for the synthesis of 3,4,5-Trimethoxy-2-nitrobenzoic acid and its derivatives. This guide is designed for researchers, scientists, and drug development professionals to navigate the intricacies of this synthetic process. Here, we address common challenges and provide in-depth, field-proven insights to optimize your reaction conditions and troubleshoot potential issues.
Frequently Asked Questions (FAQs)
Q1: What is the most common starting material for the synthesis of 3,4,5-Trimethoxy-2-nitrobenzoic acid?
The most prevalent and direct precursor is 3,4,5-trimethoxybenzoic acid. The synthesis proceeds via an electrophilic aromatic substitution, specifically a nitration reaction, to introduce the nitro group at the C2 position.[1] The three methoxy groups are electron-donating and ortho-, para-directing, while the carboxylic acid group is a meta-directing deactivator. The regioselectivity is a result of these combined directing effects, favoring the introduction of the nitro group at the position ortho to two methoxy groups and meta to the carboxylic acid.
Q2: What are the typical nitrating agents and reaction conditions?
A mixture of concentrated nitric acid and concentrated sulfuric acid is the classic nitrating agent.[2] Sulfuric acid acts as a catalyst by protonating nitric acid to form the highly electrophilic nitronium ion (NO₂⁺), which is the active species in the reaction.[3][4] Alternative methods may utilize nitric acid in a solvent like water or acetic acid.[5][6]
Q3: My reaction is producing a significant amount of unwanted isomers. How can I improve the regioselectivity?
The formation of positional isomers is a common challenge in the nitration of substituted aromatic rings.[2] In this specific synthesis, the primary isomeric byproduct would likely be the 6-nitro derivative.
Causality: The directing effects of the substituents govern the position of nitration. While the desired 2-nitro product is sterically hindered by the adjacent carboxylic acid and methoxy group, the 6-position is also activated by the methoxy groups.
Troubleshooting Steps:
-
Temperature Control: Maintaining a low reaction temperature (e.g., 0-10°C) is critical. This reduces the overall reactivity of the system and enhances the kinetic control, favoring the sterically less hindered, yet electronically favorable, product.[2]
-
Order of Addition: Slowly adding the nitrating agent to the solution of 3,4,5-trimethoxybenzoic acid allows for better temperature control and minimizes localized overheating, which can lead to the formation of byproducts.
-
Solvent Effects: The choice of solvent can influence the selectivity. Acetic acid is a common solvent that can help to moderate the reaction.[6]
Troubleshooting Guide
This section addresses specific issues that may arise during the synthesis of 3,4,5-Trimethoxy-2-nitrobenzoic acid derivatives.
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low Yield | Incomplete reaction. | - Ensure the nitrating agents are fresh and of the correct concentration.- Monitor the reaction progress using an appropriate analytical technique like TLC or HPLC.[7]- Consider a modest increase in reaction time or temperature, but be mindful of potential side reactions.[8] |
| Product loss during workup. | - Ensure the pH is sufficiently acidic during precipitation to minimize product solubility.- Use ice-cold water for washing the precipitated product to reduce losses.[2] | |
| Formation of Dark Tar-like Byproducts | Over-nitration or oxidative side reactions. | - This is often due to excessively harsh reaction conditions. Strictly control the temperature, keeping it as low as feasible.[9]- Reduce the reaction time. Once the starting material is consumed (as per TLC/HPLC), quench the reaction promptly.- Ensure the molar ratio of nitric acid is not excessively high. |
| Product is Off-Color (e.g., Yellowish) | Presence of nitrated phenolic impurities or residual starting material. | - Recrystallization is a highly effective purification method. A mixture of isopropanol and water has been reported to be effective.[6]- Column chromatography can be employed for more challenging separations.[10] |
| Difficulty in Initiating the Reaction | Poor quality of reagents or insufficient activation of the nitrating agent. | - Use fresh, high-purity nitric and sulfuric acids.- Ensure proper mixing to facilitate the formation of the nitronium ion. |
Experimental Protocols
Protocol 1: Nitration of 3,4,5-Trimethoxybenzoic Acid
This protocol outlines a general procedure for the synthesis of 3,4,5-Trimethoxy-2-nitrobenzoic acid.
Materials:
-
3,4,5-Trimethoxybenzoic acid
-
Concentrated Nitric Acid (68-70%)
-
Concentrated Sulfuric Acid (98%)
-
Deionized Water
-
Ice
Procedure:
-
In a flask equipped with a magnetic stirrer and placed in an ice-water bath, slowly add concentrated sulfuric acid to 3,4,5-trimethoxybenzoic acid with continuous stirring until fully dissolved.
-
In a separate beaker, prepare the nitrating mixture by carefully and slowly adding concentrated nitric acid to concentrated sulfuric acid while cooling in an ice bath.
-
Add the nitrating mixture dropwise to the solution of 3,4,5-trimethoxybenzoic acid, ensuring the temperature of the reaction mixture is maintained between 0°C and 10°C.
-
After the addition is complete, continue stirring the reaction mixture in the ice bath for 1-2 hours. Monitor the reaction progress by TLC or HPLC.
-
Once the reaction is complete, slowly and carefully pour the reaction mixture onto crushed ice with vigorous stirring.
-
The solid product will precipitate out of the solution.
-
Collect the precipitate by vacuum filtration and wash thoroughly with cold deionized water until the washings are neutral to pH paper.
-
Dry the product under vacuum to obtain the crude 3,4,5-Trimethoxy-2-nitrobenzoic acid.
-
Further purify the product by recrystallization, for example, from an isopropanol/water mixture.[6]
Analytical Methods
Consistent and accurate monitoring of the reaction is crucial for optimization.
| Technique | Application | Key Considerations |
| Thin-Layer Chromatography (TLC) | Rapid, qualitative monitoring of reaction progress (disappearance of starting material and appearance of product). | Select an appropriate solvent system that provides good separation between the starting material, product, and any major byproducts. |
| High-Performance Liquid Chromatography (HPLC) | Quantitative analysis of reaction conversion, yield, and purity.[7] | A reverse-phase C18 column is typically suitable. The mobile phase often consists of a mixture of an aqueous buffer (e.g., phosphate buffer) and an organic solvent (e.g., acetonitrile or methanol).[11] |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | Structural confirmation of the final product and identification of impurities. | ¹H NMR will show characteristic shifts for the aromatic protons and the methoxy groups. The integration of these signals can help in assessing purity. |
| Melting Point | Assessment of the purity of the final product. | A sharp melting point range close to the literature value indicates high purity. |
Visualizing the Workflow
General Synthesis and Analysis Workflow
Caption: A decision-making diagram for troubleshooting low product yield in the synthesis.
References
-
Vanderbilt University. (n.d.). Nitration of Substituted Aromatic Rings and Rate Analysis. Retrieved from [Link]
- Ley, S. V., et al. (2018). Advanced Real‐Time Process Analytics for Multistep Synthesis in Continuous Flow.
-
Study Prep in Pearson+. (2024). Electrophilic aromatic nitration. Retrieved from [Link]
-
Ashenhurst, J. (2018). Nitration and Sulfonation Reactions In Electrophilic Aromatic Substitution. Master Organic Chemistry. Retrieved from [Link]
- Google Patents. (n.d.). Purifying process of 3,4,5-trimethoxyl benzoic acid.
-
Visual Learners. (2021). Nitration of aromatic compounds with mechanism and in the presence of other substituents. Retrieved from [Link]
-
Agency for Toxic Substances and Disease Registry. (2004). Analytical Methods. In Toxicological Profile for Strontium. Retrieved from [Link]
-
PrepChem.com. (n.d.). Preparation of 3,4,5-trimethoxybenzoic acid. Retrieved from [Link]
-
Centers for Disease Control and Prevention. (n.d.). Supporting Information. Retrieved from [Link]
- Google Patents. (n.d.). A kind of synthetic method of 3,4,5 trimethoxybenzoic acid.
- Google Patents. (n.d.). Method for synthesizing methyl 3,4,5-trimethoxybenzoate by using one-step method.
-
Chemistry LibreTexts. (2019). 18.4 Aromatic Nitration and Sulfonation. Retrieved from [Link]
- Google Patents. (n.d.). Process for producing 3-nitro-4-alkoxybenzoic acid.
-
Journal of Chemical and Pharmaceutical Research. (2013). Synthesis of novel Schiff bases of 4-hydroxy-3-methoxy-5-nitrobenzaldehyde and Development of HPLC Chromatographic Method for their analysis. Retrieved from [Link]
-
ResearchGate. (2013). What are the best conditions of benzoic acid nitration to afford 3,5-dinitrobenzoic acid?. Retrieved from [Link]
- Google Patents. (n.d.). Preparation method of 3-hydroxy-4-methoxy-2-nitrobenzoic acid.
- Google Patents. (n.d.). Process for producing 5-hydroxy-4-methoxy-2-nitrobenzoic acid compound.
-
PrepChem.com. (n.d.). Synthesis of 2-nitrobenzoic acid. Retrieved from [Link]
-
National Center for Biotechnology Information. (2022). Derivatives of Trimethoxybenzoic Acid and Gallic Acid as Potential Efflux Pump Inhibitors: In Silico and In Vitro Studies. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). 3,4,5-Trimethoxy-2-nitrobenzoic acid. PubChem. Retrieved from [Link]
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troubleshooting low yields in coupling reactions with 3,4,5-Trimethoxy-2-nitrobenzoic acid
Welcome to the technical support guide for troubleshooting coupling reactions involving 3,4,5-Trimethoxy-2-nitrobenzoic acid. This resource is designed for researchers, chemists, and drug development professionals who are encountering challenges in achieving high yields with this sterically hindered and electronically complex substrate. This guide provides in-depth, experience-driven advice in a direct question-and-answer format, moving beyond simple procedural steps to explain the underlying chemical principles governing success.
Section 1: Frequently Asked Questions (FAQs) - First-Line Troubleshooting
This section addresses the most common issues encountered when using 3,4,5-Trimethoxy-2-nitrobenzoic acid in amide bond formation.
Q1: My coupling reaction is resulting in very low or no yield. What is the primary cause?
A1: The principal challenge with 3,4,5-Trimethoxy-2-nitrobenzoic acid is severe steric hindrance.[1][2] The carboxylic acid group is flanked by a bulky nitro group at the ortho-position and a methoxy group at the adjacent meta-position. This steric congestion physically obstructs the approach of the amine nucleophile to the activated carboxyl intermediate, dramatically slowing down the rate of amide bond formation.[3][4]
Furthermore, standard coupling conditions may lead to incomplete activation of the carboxylic acid, a prerequisite for the reaction to proceed.[1] The combination of these factors is the most common reason for reaction failure.
Q2: I am using a standard carbodiimide reagent like DCC or EDC with HOBt, but the reaction is failing. What should I use instead?
A2: Carbodiimide reagents like Dicyclohexylcarbodiimide (DCC) and 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) are often inefficient for highly hindered substrates.[5] They form a bulky O-acylisourea intermediate that is itself sterically hindered. This intermediate is also susceptible to a debilitating side reaction, rearranging into an unreactive N-acylurea byproduct, which terminates the desired reaction pathway.[3]
For this substrate, more potent "onium" salt-based coupling reagents are strongly recommended. These reagents rapidly generate highly reactive acyl-substituted intermediates that are less sterically demanding and more readily undergo nucleophilic attack by the amine.[6][7]
-
Uronium/Aminium Salts: Reagents like HATU , HBTU , and HCTU are the gold standard for difficult couplings.[8][] They react with the carboxylic acid to form an active ester of an oxime derivative (e.g., HOAt or HOBt), which is a superior leaving group and facilitates rapid acylation of the amine.
-
Phosphonium Salts: Reagents such as PyBOP and BOP are also highly effective, operating through a similar mechanism involving the formation of a reactive phosphonium ester.[5]
Q3: What are the optimal reaction conditions (base, solvent, temperature) for this hindered coupling?
A3: Optimizing the reaction environment is critical for success:
-
Base: A non-nucleophilic, sterically hindered amine base is essential. N,N-Diisopropylethylamine (DIPEA) is the base of choice.[10][11] It is sufficiently basic to deprotonate the amine salt (if applicable) and neutralize the acidic byproducts of the reaction without competing with the substrate amine as a nucleophile. A slight excess (2.5-3.0 equivalents) is typically used.
-
Solvent: Anhydrous, polar aprotic solvents are required to ensure all reactants remain in solution and to prevent hydrolysis of the activated intermediate.[1][10] N,N-Dimethylformamide (DMF) or N-Methyl-2-pyrrolidone (NMP) are excellent choices. Ensure you are using a high-purity, anhydrous grade of solvent.
-
Temperature & Pre-activation: For sterically demanding couplings, allowing the carboxylic acid to "pre-activate" with the coupling reagent and base for 15-30 minutes at room temperature before adding the amine can significantly improve yields.[1] If the reaction is still sluggish, gently heating the mixture to 40-50 °C can often drive it to completion.[11]
Q4: I'm observing significant side products. How can I minimize them?
A4: Side product formation is a common consequence of slow, difficult couplings. The primary strategies to mitigate this are directly related to optimizing the main reaction:
-
Switch to a More Efficient Coupling Reagent: As discussed in Q2, moving from carbodiimides to uronium salts like HATU drastically reduces the formation of N-acylurea.[3]
-
Order of Addition: Always pre-activate the carboxylic acid before adding the amine. Adding the amine last prevents it from reacting directly with the coupling reagent, which can form an unwanted guanidinium or phosphonamide byproduct.
-
Control Stoichiometry: Use a slight excess of the coupling reagent (1.1-1.2 eq) and base (2.5-3.0 eq), but try to keep the carboxylic acid and amine as close to a 1:1 ratio as possible to simplify purification, unless one component is significantly more valuable.
Q5: Could the purity of my 3,4,5-Trimethoxy-2-nitrobenzoic acid be the problem?
A5: Absolutely. The purity of starting materials is paramount. Commercially available 3,4,5-Trimethoxy-2-nitrobenzoic acid may contain residual impurities from its synthesis that can interfere with the coupling reaction.[12] If you suspect purity issues or observe inconsistent results, recrystallization is recommended. A common method involves dissolving the crude acid in a suitable hot solvent, such as a mixture of isopropanol and water or methylene chloride, followed by slow cooling to obtain higher purity crystals.[13][14]
Section 2: In-Depth Troubleshooting & Optimization Workflow
When first-line troubleshooting is insufficient, a more systematic approach is required. The following workflow provides a logical sequence for optimizing difficult coupling reactions.
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- 14. CN111302945A - Preparation method of 3-hydroxy-4-methoxy-2-nitrobenzoic acid - Google Patents [patents.google.com]
stability of 3,4,5-Trimethoxy-2-nitrobenzoic acid under different reaction conditions
Welcome to the technical support center for 3,4,5-Trimethoxy-2-nitrobenzoic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical information, troubleshooting advice, and frequently asked questions regarding the stability and handling of this compound in various experimental settings.
Introduction
3,4,5-Trimethoxy-2-nitrobenzoic acid is a key intermediate in organic synthesis, particularly in the pharmaceutical industry. Its unique structure, featuring a sterically hindered carboxylic acid, a nitro group, and three methoxy groups on an aromatic ring, presents specific challenges and considerations regarding its stability. Understanding these properties is crucial for developing robust synthetic routes, ensuring the integrity of experimental results, and maintaining the purity of the final products.
Frequently Asked Questions (FAQs) on the Stability of 3,4,5-Trimethoxy-2-nitrobenzoic Acid
Q1: What are the primary factors that can affect the stability of 3,4,5-Trimethoxy-2-nitrobenzoic acid?
The stability of 3,4,5-Trimethoxy-2-nitrobenzoic acid is primarily influenced by temperature, pH, and exposure to light. The presence of the electron-withdrawing nitro group and the carboxylic acid function, along with the electron-donating methoxy groups, creates a complex electronic environment that dictates its reactivity and potential degradation pathways.
Q2: How stable is the compound under acidic conditions?
While generally stable in mild acidic conditions at room temperature, prolonged exposure to strong acids, especially at elevated temperatures, can pose a risk. The primary concern is the potential for acid-catalyzed hydrolysis of the methoxy groups, particularly the one at the 4-position, which is para to the strongly deactivating nitro group. However, the steric hindrance from the adjacent nitro and methoxy groups may offer some kinetic stability.
Q3: What is the expected stability in basic media?
In the presence of strong bases, especially at higher temperatures, two main degradation pathways should be considered:
-
Decarboxylation: While thermal decarboxylation is more common, strong basic conditions can facilitate the removal of the carboxyl group, particularly if the reaction temperature is elevated. For other nitrobenzoic acids, decarboxylation has been observed at high temperatures.[1][2][3]
-
Nucleophilic Aromatic Substitution (SNAr): The electron-deficient aromatic ring, activated by the nitro group, is susceptible to attack by strong nucleophiles.[4][5][6][7] Hydroxide ions can act as nucleophiles, potentially leading to the displacement of a methoxy group or the nitro group, although the latter is generally a poor leaving group in the absence of further activation.
Q4: Is 3,4,5-Trimethoxy-2-nitrobenzoic acid sensitive to heat?
Yes, thermal stability is a significant concern. Nitrobenzoic acids are known to undergo thermal decarboxylation to form nitrobenzene derivatives.[1][2][3] For 2-nitrobenzoic acid, this can occur at temperatures above 180°C.[1] Given the substitution pattern of 3,4,5-Trimethoxy-2-nitrobenzoic acid, it is prudent to avoid prolonged heating at high temperatures to prevent the loss of CO2 and the formation of 2,3,4-trimethoxynitrobenzene.
Q5: What is the photostability of this compound?
Nitroaromatic compounds are often photosensitive.[8][9][10][11] Exposure to UV light can promote the degradation of 3,4,5-Trimethoxy-2-nitrobenzoic acid. The nitro group can undergo photochemical reactions, leading to a variety of degradation products. Therefore, it is recommended to store the compound in amber vials and protect reaction mixtures from direct light, especially during long reaction times.
Troubleshooting Guide for Experiments Involving 3,4,5-Trimethoxy-2-nitrobenzoic Acid
This section addresses common issues encountered during reactions and provides actionable troubleshooting steps.
| Issue | Potential Cause | Troubleshooting Steps & Rationale |
| Low Yield or Incomplete Reaction | 1. Degradation of Starting Material: The compound may have degraded due to improper storage or harsh reaction conditions. | - Verify Purity: Before starting, confirm the purity of your 3,4,5-Trimethoxy-2-nitrobenzoic acid using HPLC or NMR. - Moderate Conditions: Avoid excessive heat and prolonged reaction times. If heating is necessary, use the lowest effective temperature. - Protect from Light: Conduct the reaction in a flask wrapped in aluminum foil or in a fume hood with the sash down to minimize light exposure. |
| 2. Steric Hindrance: The bulky nitro and methoxy groups ortho to the carboxylic acid can hinder its reactivity. | - Use More Reactive Reagents: Consider using a more reactive derivative, such as the corresponding acid chloride, if the carboxylic acid is unreactive. - Increase Reaction Time/Temperature Cautiously: Monitor the reaction closely by TLC or HPLC to find the optimal balance between reaction completion and degradation. | |
| Appearance of Unexpected Byproducts | 1. Decarboxylation: Formation of 2,3,4-trimethoxynitrobenzene due to excessive heat. | - Lower Reaction Temperature: If possible, run the reaction at a lower temperature, even if it requires a longer reaction time. - Analytical Confirmation: Use GC-MS or LC-MS to identify the byproduct by its molecular weight. |
| 2. Hydrolysis of Methoxy Groups: Particularly under strong acidic conditions, one or more methoxy groups may be cleaved to form phenols. | - Milder Acidic Conditions: Use weaker acids or buffer the reaction medium if possible. - Anhydrous Conditions: If water is not essential for the reaction, use anhydrous solvents and reagents. | |
| 3. Nucleophilic Attack: Under basic conditions, formation of hydroxylated or other substituted byproducts. | - Use Non-Nucleophilic Bases: If a base is required, opt for a non-nucleophilic one (e.g., proton sponge, DBU) where applicable. - Lower Temperature: Keep the reaction temperature as low as possible to minimize the rate of side reactions. | |
| Difficulty in Product Isolation/Purification | 1. Product Solubility: The product may be more soluble in the aqueous phase than expected, especially if it has become more polar due to degradation. | - Check All Phases: Before discarding any layers from your workup, analyze a small sample by TLC or HPLC.[12] - Adjust pH: Ensure the aqueous layer is sufficiently acidified to protonate the carboxylic acid, thereby reducing its water solubility, before extraction. |
| 2. Formation of Tars/Colored Impurities: Often a sign of significant degradation. | - Re-evaluate Reaction Conditions: This indicates that the reaction conditions are too harsh. A redesign of the reaction parameters (temperature, reagents, time) is necessary. - Purification Strategy: Consider column chromatography with a suitable solvent system to separate the desired product from the colored impurities. Activated carbon treatment of a solution of the crude product can sometimes remove colored impurities. |
Potential Degradation Pathways
Understanding the potential degradation pathways is key to preventing them.
Caption: Potential degradation pathways for 3,4,5-Trimethoxy-2-nitrobenzoic Acid.
Experimental Protocols: Stability Assessment
To empirically determine the stability of 3,4,5-Trimethoxy-2-nitrobenzoic acid in your specific reaction conditions, a forced degradation study is recommended.
General Workflow for Forced Degradation Study
Sources
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- 5. researchgate.net [researchgate.net]
- 6. How Do Aromatic Nitro Compounds React with Nucleophiles? Theoretical Description Using Aromaticity, Nucleophilicity and Electrophilicity Indices - PubMed [pubmed.ncbi.nlm.nih.gov]
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- 8. Enhanced Photodegradation of p-Nitrobenzoic Acid by Binary Mixtures with Ba2+/TiO2 and MCM-41 [mdpi.com]
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- 12. How To [chem.rochester.edu]
Technical Support Center: Scale-Up Synthesis of 3,4,5-Trimethoxy-2-nitrobenzoic Acid
Welcome to the technical support center for the synthesis of 3,4,5-Trimethoxy-2-nitrobenzoic acid. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of scaling this synthesis from the lab bench to larger-scale production. Here, we address common challenges with practical, field-tested advice grounded in chemical principles.
Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route for 3,4,5-Trimethoxy-2-nitrobenzoic acid, and what are the key challenges?
The most prevalent laboratory and potential scale-up synthesis involves the direct nitration of 3,4,5-trimethoxybenzoic acid. This substrate is highly activated due to the three electron-donating methoxy groups, making the nitration reaction facile but also prone to challenges.
The primary challenges you will face during scale-up are:
-
Exothermic Reaction Control: Nitration is a highly exothermic process. Managing the heat generated is critical to prevent thermal runaway, which can lead to side reactions, product decomposition, and unsafe operating conditions.[1][2] The risk of a runaway reaction increases significantly during scale-up due to the decrease in the surface-area-to-volume ratio, which impairs heat dissipation.[1]
-
Regioselectivity: While the 2-position is sterically hindered, the strong activating effects of the methoxy groups can lead to the formation of other nitrated isomers or even dinitrated products if conditions are not carefully controlled.
-
Side Reactions: The electron-rich nature of the aromatic ring makes it susceptible to oxidation by nitric acid, often resulting in the formation of colored impurities and quinone-like byproducts.[3][4] This can lead to dark-colored reaction mixtures and purification difficulties.[3]
-
Product Isolation and Purification: Isolating the pure 2-nitro isomer from unreacted starting material, other isomers, and colored byproducts can be challenging on a larger scale.
Q2: What are the critical safety precautions for scaling up this nitration?
Safety is paramount when dealing with nitration reactions.[5] Key precautions include:
-
Personal Protective Equipment (PPE): Always use acid-resistant gloves, safety goggles, a face shield, and a chemical-resistant lab coat.[5]
-
Ventilation: Conduct the reaction in a well-ventilated fume hood to avoid inhaling toxic nitric acid fumes and nitrogen dioxide gas.[5]
-
Thermal Hazard Assessment: Before any scale-up, a thorough thermal hazard assessment is essential. Techniques like Reaction Calorimetry (RC1) or Differential Scanning Calorimetry (DSC) can determine the heat of reaction, adiabatic temperature rise, and onset temperature for decomposition, providing critical data for safe process design.[6][7]
-
Controlled Addition: Add the nitrating agent slowly and sub-surface to the substrate solution to ensure rapid mixing and prevent localized hot spots.
-
Emergency Preparedness: Have an emergency plan in place, including access to spill kits with neutralizing agents and emergency showers/eyewash stations.[5]
Q3: What are the key differences in reaction setup between lab-scale and pilot-scale for this synthesis?
The transition from lab to pilot scale requires significant changes in equipment and monitoring.
| Parameter | Lab-Scale (e.g., 100 mL flask) | Pilot-Scale (e.g., 50 L reactor) | Rationale for Change |
| Reaction Vessel | Round-bottom flask | Jacketed glass or steel reactor | Provides a means for controlled heating and cooling via a thermal fluid. |
| Stirring | Magnetic stir bar | Overhead mechanical stirrer with specific impeller design (e.g., pitched-blade turbine) | Ensures efficient mixing and heat transfer in the larger volume.[8] |
| Temperature Monitoring | Thermometer in the heating bath | Internal thermocouple probe | Monitors the actual reaction temperature, which can differ significantly from the jacket temperature.[8] |
| Reagent Addition | Dropping funnel | Metering pump | Allows for precise and controlled addition rate, which is crucial for managing the exotherm. |
| Cooling | Ice bath | Chiller unit connected to the reactor jacket | Provides more robust and reliable temperature control. |
Troubleshooting Guide
This section addresses specific problems you might encounter during the scale-up synthesis.
Problem 1: The reaction is showing signs of a thermal runaway (rapid temperature increase).
Potential Causes:
-
Inadequate Cooling: The cooling system may be insufficient for the scale of the reaction and the rate of heat generation.
-
Addition Rate is Too Fast: The nitrating agent is being added too quickly, generating heat faster than the cooling system can remove it.
-
Poor Mixing: Inefficient stirring can create localized hot spots where the reaction accelerates, initiating a runaway.[8]
Recommended Solutions:
-
Immediate Action: Stop the addition of the nitrating agent immediately.
-
Enhance Cooling: If possible, increase the cooling to the reactor jacket. For extreme situations, have an emergency quenching plan ready (e.g., addition of a cold, inert solvent, but this must be validated beforehand).
-
Review Process Parameters:
-
Re-evaluate Addition Rate: Based on calorimetric data, determine the maximum safe addition rate.
-
Improve Agitation: Ensure the stirrer speed and impeller design are adequate for the reactor geometry and reaction mass.
-
Consider a Semi-Batch Process: Adding the substrate to the nitrating agent can sometimes offer better thermal control, though this needs to be evaluated for your specific process.
-
Problem 2: The reaction mixture has turned a dark brown, blue, or black color, and the yield of the desired product is low.
Potential Causes:
-
Oxidative Side Reactions: The electron-rich 3,4,5-trimethoxybenzoic acid is susceptible to oxidation by nitric acid, especially at elevated temperatures. This can form highly colored quinone-like species and other degradation products.[3][4]
-
Over-Nitration: If the reaction temperature is too high or the reaction time is too long, dinitration or other secondary reactions can occur.
-
Impure Starting Materials: Impurities in the 3,4,5-trimethoxybenzoic acid can lead to side reactions.
Recommended Solutions:
-
Temperature Control: Maintain a consistently low reaction temperature (e.g., 0-5 °C) throughout the addition and reaction time. This is the most critical parameter to control oxidative side reactions.
-
Choice of Nitrating Agent: Consider using a milder nitrating agent or a mixed acid system (e.g., HNO₃/H₂SO₄) which can generate the nitronium ion (NO₂⁺) more cleanly at lower temperatures.[9] However, the use of sulfuric acid can introduce its own challenges in the workup.
-
Reaction Time: Monitor the reaction closely by an appropriate analytical method (e.g., HPLC, TLC) and quench the reaction as soon as the starting material is consumed to prevent the formation of byproducts.
-
Starting Material Purity: Ensure the purity of the 3,4,5-trimethoxybenzoic acid starting material.
Workflow for Addressing Discoloration and Low Yield
Caption: Troubleshooting workflow for discoloration and yield issues.
Problem 3: The isolated product is difficult to purify and contains persistent colored impurities.
Potential Causes:
-
Co-precipitation: The colored byproducts may have similar solubility profiles to the desired product, causing them to co-precipitate during workup and recrystallization.
-
Residual Acids: Incomplete quenching or washing can leave residual nitric or sulfuric acid, which can cause degradation of the product upon storage or during subsequent steps.
-
Isomeric Impurities: Formation of other nitro-isomers makes purification by simple recrystallization challenging.
Recommended Solutions:
-
Work-up Procedure:
-
Quenching: Pour the reaction mixture slowly onto a well-stirred mixture of ice and water to precipitate the crude product. This helps to dissipate any remaining reaction enthalpy and dilute the acids.
-
Washing: Wash the crude solid thoroughly with cold water until the washings are neutral to pH paper. This is critical for removing residual acids.
-
-
Purification Strategy:
-
Recrystallization Solvent Screening: A single solvent may not be sufficient. Experiment with solvent/anti-solvent systems (e.g., ethanol/water, isopropanol/water) to improve the selectivity of the crystallization.
-
Activated Carbon Treatment: Dissolve the crude product in a suitable solvent and treat with activated carbon to adsorb colored impurities.[10] Be aware that this can sometimes lead to product loss.
-
pH Adjustment: In some cases, dissolving the crude product in a basic aqueous solution (e.g., sodium bicarbonate), filtering to remove insoluble impurities, and then re-precipitating by adding acid can be an effective purification step.
-
Decision Tree for Purification Strategy
Sources
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alternative nitrating agents for 3,4,5-trimethoxybenzoic acid to minimize byproducts
Welcome to the technical support guide for the nitration of 3,4,5-trimethoxybenzoic acid. This resource is designed for researchers, scientists, and drug development professionals to navigate the complexities of this specific electrophilic aromatic substitution. The highly activated nature of the substrate makes it prone to undesirable side reactions with traditional nitrating agents. This guide provides in-depth, experience-driven advice on selecting alternative nitrating agents to enhance regioselectivity and minimize byproduct formation.
Frequently Asked Questions (FAQs)
Q1: Why is the nitration of 3,4,5-trimethoxybenzoic acid problematic with standard mixed acid (HNO₃/H₂SO₄)?
A1: The three methoxy groups on the benzene ring are strong activating groups, making the aromatic system exceptionally electron-rich.[1] When subjected to the potent nitrating conditions of concentrated nitric and sulfuric acids, the reaction is difficult to control.[2][3][4] This leads to a high propensity for polysubstitution, where more than one nitro group is added to the ring.[1][5] Furthermore, the strong oxidizing nature of the mixed acid can lead to degradation of the starting material and the formation of tar-like byproducts.[5] The carboxylic acid group, a meta-director, competes with the ortho, para-directing methoxy groups, further complicating the regioselectivity of the reaction.
Q2: What are the primary byproducts to be concerned about?
A2: The main byproducts of concern are:
-
Dinitrated products: The high reactivity of the ring can lead to the introduction of a second nitro group.
-
Oxidative degradation products: The harsh acidic and oxidizing conditions can cleave the methoxy groups or otherwise degrade the aromatic ring, resulting in a complex mixture of impurities.
-
Ipso-substitution products: Nitration can occur at a carbon atom already bearing a substituent (in this case, a methoxy or carboxyl group), leading to the displacement of that group.[6][7][8][9] While less common for the carboxyl group under these conditions, it is a possibility.
Q3: What is the target product for the mononitration of 3,4,5-trimethoxybenzoic acid?
A3: The desired product is typically 2-nitro-3,4,5-trimethoxybenzoic acid. The nitro group is directed to the position ortho to the carboxylic acid and meta to two of the methoxy groups. This is a result of the complex interplay of the directing effects of the substituents.
Troubleshooting Guide: Common Issues and Solutions
| Issue | Probable Cause(s) | Recommended Solution(s) |
| Low yield of desired product | • Reaction conditions are too harsh, leading to degradation. • Incomplete reaction. • Poor regioselectivity. | • Switch to a milder nitrating agent (see below). • Optimize reaction temperature and time. • Carefully control the stoichiometry of the nitrating agent. |
| Formation of multiple products (dinitration) | • Excess nitrating agent. • The aromatic ring is too activated for the chosen conditions. | • Use a stoichiometric amount of the nitrating agent. • Employ a milder nitrating agent that is less prone to over-reaction. |
| Dark, tarry reaction mixture | • Oxidative degradation of the starting material or product. | • Lower the reaction temperature. • Use a non-oxidizing nitrating agent. • Ensure the absence of impurities that could catalyze decomposition. |
| Inconsistent results | • Variability in the quality of reagents (e.g., water content in nitric acid). • Poor temperature control. | • Use fresh, high-purity reagents. • Employ a reliable cooling bath and monitor the internal reaction temperature closely. |
Alternative Nitrating Agents for Enhanced Selectivity
To circumvent the issues associated with mixed acid nitration, several milder and more selective nitrating agents can be employed. The choice of agent depends on the desired regioselectivity, functional group tolerance, and scalability of the reaction.
Bismuth Subnitrate (Bi₅O(OH)₉(NO₃)₄)
Mechanism of Action: Bismuth subnitrate, in combination with an activating agent like thionyl chloride, provides a mild and selective method for aromatic nitration.[10][11][12] While the exact mechanism is not fully elucidated, it is proposed that thionyl chloride reacts with the nitrate source to form a reactive nitrating species in situ.[10] This method avoids the strongly acidic and oxidizing conditions of mixed acid.
Advantages:
-
Mild Conditions: The reaction is typically carried out in an inert solvent like dichloromethane at or below room temperature.[10]
-
High Selectivity: It often leads to mononitration with high regioselectivity, minimizing dinitrated byproducts.[10]
-
Low Toxicity: Bismuth compounds generally exhibit low toxicity.[10][11]
Experimental Protocol:
-
Suspend 3,4,5-trimethoxybenzoic acid in dichloromethane in a round-bottom flask equipped with a magnetic stirrer and a dropping funnel.
-
Cool the suspension to 0 °C in an ice bath.
-
In a separate flask, prepare a solution of bismuth subnitrate and thionyl chloride in dichloromethane.
-
Add the bismuth subnitrate/thionyl chloride solution dropwise to the cooled suspension of the benzoic acid derivative over a period of 30-60 minutes.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction by the slow addition of cold water.
-
Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography or recrystallization.
Ceric Ammonium Nitrate (CAN)
Mechanism of Action: Ceric ammonium nitrate ((NH₄)₂[Ce(NO₃)₆]) can act as a nitrating agent, particularly for electron-rich aromatic compounds.[13][14][15][16] The reaction is thought to proceed through the formation of a nitronium ion from the cerium(IV) complex.[13][15]
Advantages:
-
Mild Conditions: Reactions are often performed in organic solvents like acetonitrile at moderate temperatures.[13][15]
-
Alternative to Strong Acids: Avoids the use of sulfuric acid.
Experimental Protocol:
-
Dissolve 3,4,5-trimethoxybenzoic acid in acetonitrile in a round-bottom flask.
-
Add a stoichiometric amount of ceric ammonium nitrate to the solution.
-
Stir the reaction mixture at the desired temperature (e.g., room temperature or slightly elevated) and monitor by TLC.
-
Once the starting material is consumed, pour the reaction mixture into water and extract with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic extracts with water and brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the product as needed.
Dinitrogen Pentoxide (N₂O₅) with an Iron(III) Catalyst
Mechanism of Action: Dinitrogen pentoxide is a powerful nitrating agent that can be used under non-acidic conditions.[17][18][19] The addition of a Lewis acid catalyst, such as iron(III) acetylacetonate (Fe(acac)₃), can activate the N₂O₅, allowing for the nitration of even moderately deactivated rings at low temperatures.[17][18][19][20]
Advantages:
-
Non-oxidizing Conditions: This method is compatible with functional groups that are sensitive to oxidation.[17][18]
-
High Reactivity and Speed: Reactions are often rapid, even at low temperatures.[17][18][19][20]
Experimental Protocol:
-
Dissolve 3,4,5-trimethoxybenzoic acid and a catalytic amount of Fe(acac)₃ in a suitable solvent (e.g., dichloromethane) in a flask cooled to a low temperature (e.g., -78 °C).
-
Slowly add a pre-prepared solution of N₂O₅ in the same solvent.
-
Stir the reaction for a short period, monitoring by TLC.
-
Quench the reaction with a saturated aqueous solution of sodium bicarbonate.
-
Allow the mixture to warm to room temperature, separate the layers, and extract the aqueous layer with the organic solvent.
-
Combine the organic layers, dry, and concentrate to obtain the crude product for purification.
Visualizing the Workflow
Caption: General experimental workflow for the selective nitration of 3,4,5-trimethoxybenzoic acid.
Mechanistic Considerations
Caption: Generalized mechanism for electrophilic aromatic nitration.
References
- Srivastava, K. & Kumar, A. (2003). Selective Nitration of Aromatic Compounds with Bismuth Subnitrate and Thionyl Chloride. Molecules, 8(1), 593-599.
- (2003). Selective Nitration of Aromatic Compounds with Bismuth Subnitrate and Thionyl Chloride.
- Angus, R. O., Jr., & Johnson, R. P. (2001). A fast and mild method for the nitration of aromatic rings. Tetrahedron Letters, 42(7), 1145-1147.
- (n.d.).
- (n.d.). Selective Nitration of Aromatic Compounds with Bismuth Subnitrate and Thionyl Chloride. Semantic Scholar.
- (2004). A fast and mild method for nitration of aromatic rings.
- (n.d.).
- (2022).
- (n.d.).
- (n.d.). Possible mechanism underlying the ipso-nitration of substituted nitroolefins.
- (n.d.). Nitration of Polycyclic Aromatics with Bismuth Subnitrate.
- (n.d.).
- (2018). Nitration and Sulfonation Reactions In Electrophilic Aromatic Substitution. Master Organic Chemistry.
- (n.d.). Undesired polysubstitution of a benzene ring is most likely to be encountered in the case of. Toppr.
- (2021). Synthetic Protocols for Aromatic Nitration: A Review.
- (n.d.).
- (2023). 16.11: Synthesis of Polysubstituted Benzenes. Chemistry LibreTexts.
- (2021). Ipso nitration in organic synthesis. RSC Publishing.
- (n.d.). the nitration of benzene - electrophilic substitution. Chemguide.
- (2021). 22.7: IPSO Substitution. Chemistry LibreTexts.
- (1982). Reactions of cerium(IV) ammonium nitrate with aromatic compounds in acetonitrile. Part 2. Nitration; comparison with reactions of nitric acid. R Discovery.
- (2005). Aromatic nitration using nitroguanidine and EGDN. Tetrahedron, 61(18), 4447-4451.
- (n.d.).
- (2018). What are the other nitrating mixtures other than sulphuric acid & nitric acid?. Quora.
- (1982). Reactions of cerium(IV) ammonium nitrate with aromatic compounds in acetonitrile. Part 2. Nitration; comparison with reactions of nitric acid. Journal of the Chemical Society, Perkin Transactions 2.
- (n.d.). A Comparative Analysis of Nitrating Agents for 3-Methylbenzoic Acid. Benchchem.
- (2024).
- (n.d.). ceric ammonium nitrate cerate(2-)
- (n.d.). (127a) Nitration of Aromatic Compounds without Using Sulphuric Acid. AIChE.
- (n.d.). 3,4,5-Trimethoxy benzoic acid. ChemicalBook.
- (n.d.). 3,4,5-Trimethoxybenzoic acid. TargetMol.
- (n.d.). 3,4,5-Trimethoxybenzoic Acid. Tokyo Chemical Industry (India) Pvt. Ltd..
- (n.d.). 3,4,5-Trimethoxybenzoic Acid. PubChem.
- (2024). 3,4,5-trimethoxybenzoic acid. BDMAEE.
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Validation & Comparative
Purity Under Pressure: A Comparative Guide to HPLC Methods for Synthesized 3,4,5-Trimethoxy-2-nitrobenzoic Acid
For researchers and professionals in drug development, the synthetic purity of an intermediate is not merely a quality metric; it is the bedrock of reliable and reproducible downstream results. This is particularly true for complex molecules like 3,4,5-Trimethoxy-2-nitrobenzoic acid, a key building block in the synthesis of various pharmaceutical agents. Incomplete reactions or side reactions during its synthesis, typically via the nitration of 3,4,5-trimethoxybenzoic acid, can introduce impurities that may carry forward, impacting the efficacy and safety of the final active pharmaceutical ingredient (API).
This technical guide provides an in-depth comparison of High-Performance Liquid Chromatography (HPLC) methodologies for the purity assessment of synthesized 3,4,5-Trimethoxy-2-nitrobenzoic acid. We will delve into the rationale behind method selection, compare the performance of different stationary phases, and provide detailed, field-tested protocols to empower you to achieve accurate and robust purity determinations.
The Synthetic Landscape and Its Chromatographic Challenges
The primary route to 3,4,5-Trimethoxy-2-nitrobenzoic acid involves the electrophilic nitration of 3,4,5-trimethoxybenzoic acid. This reaction, while effective, can lead to a challenging impurity profile for chromatographic separation.
Potential Impurities:
-
Unreacted Starting Material: 3,4,5-Trimethoxybenzoic acid.
-
Constitutional Isomers: Nitration at other positions on the aromatic ring, such as 6-nitro-3,4,5-trimethoxybenzoic acid. The separation of these positional isomers is often the most significant analytical challenge due to their similar physicochemical properties.
-
Di-nitro Compounds: Products of further nitration, which can occur under harsh reaction conditions.
The goal of a successful HPLC method is to resolve the main peak of 3,4,5-Trimethoxy-2-nitrobenzoic acid from these potential impurities with high efficiency and symmetry.
Comparative Analysis of HPLC Stationary Phases
The choice of the stationary phase is paramount in achieving the desired separation. For nitroaromatic compounds, reversed-phase chromatography is the most common approach. We will compare two widely used stationary phases: the traditional C18 and the alternative Phenyl-Hexyl.
| Stationary Phase | Principle of Separation | Advantages for Nitroaromatics | Disadvantages for Nitroaromatics |
| C18 (Octadecylsilane) | Primarily hydrophobic interactions. | Robust and widely applicable. Good retention for moderately nonpolar compounds. | May show limited selectivity for positional isomers with similar hydrophobicity. |
| Phenyl-Hexyl | Mixed-mode separation involving hydrophobic interactions from the hexyl chain and π-π interactions with the phenyl rings. | Enhanced selectivity for aromatic and nitroaromatic compounds due to π-π interactions. Can resolve isomers that co-elute on a C18 column. | Mobile phase composition can significantly impact the π-π interactions, requiring careful method development. |
A Phenyl-Hexyl column often provides superior resolution for closely related aromatic compounds, including constitutional isomers of nitrobenzoic acids, by leveraging the unique electronic properties of the nitro and methoxy groups.
Recommended HPLC Methodologies: A Head-to-Head Comparison
Below are two detailed HPLC protocols for the purity analysis of 3,4,5-Trimethoxy-2-nitrobenzoic acid. Method 1 is a well-established C18-based method, while Method 2 utilizes a specialized reversed-phase column that has been reported for this specific analyte.
Method 1: The Robust C18 Approach for Isomer Separation
This method is adapted from established protocols for the separation of nitrobenzoic acid isomers and is a reliable starting point for purity analysis.
Experimental Protocol:
-
Instrumentation:
-
HPLC system with a UV detector.
-
C18 analytical column (e.g., 150 mm x 4.6 mm, 5 µm particle size).
-
Analytical balance.
-
Solvent filtration apparatus.
-
Syringe filters (0.45 µm).
-
-
Reagents and Solvents:
-
3,4,5-Trimethoxy-2-nitrobenzoic acid reference standard.
-
Acetonitrile (HPLC grade).
-
Water (HPLC grade).
-
Phosphoric acid (ACS grade).
-
-
Preparation of Solutions:
-
Mobile Phase: Prepare a mobile phase of Acetonitrile and 0.1% Phosphoric Acid in Water. A typical starting gradient is 30:70 (v/v) Acetonitrile:Aqueous, moving to 70:30 over 15 minutes. The acidic mobile phase ensures that the benzoic acid is in its protonated form for consistent retention.
-
Standard Solution (100 µg/mL): Accurately weigh approximately 10 mg of the 3,4,5-Trimethoxy-2-nitrobenzoic acid reference standard and transfer it to a 100 mL volumetric flask. Dissolve and dilute to volume with a 50:50 mixture of acetonitrile and water (diluent).
-
Sample Solution (100 µg/mL): Accurately weigh approximately 10 mg of the synthesized sample, transfer to a 100 mL volumetric flask, and dissolve and dilute to volume with the diluent.
-
-
Chromatographic Conditions:
| Parameter | Condition |
| Column | C18 (150 mm x 4.6 mm, 5 µm) |
| Mobile Phase | A: 0.1% Phosphoric Acid in WaterB: Acetonitrile |
| Gradient | 0-15 min: 30-70% B15-20 min: 70% B20-21 min: 70-30% B21-25 min: 30% B |
| Flow Rate | 1.0 mL/min |
| Detection | UV at 254 nm[1] |
| Injection Volume | 10 µL |
| Column Temperature | 30 °C |
Rationale for Choices:
-
The C18 column is a workhorse in reversed-phase chromatography, providing a good starting point for method development.
-
The acetonitrile/water mobile phase is a common and effective combination for a wide range of polarities.
-
Phosphoric acid is used to acidify the mobile phase, suppressing the ionization of the carboxylic acid group and leading to sharper peaks and more reproducible retention times.
-
A gradient elution is employed to ensure that both the more polar impurities and the less polar main compound are eluted with good peak shape within a reasonable timeframe.
-
UV detection at 254 nm is suitable for aromatic compounds containing a nitro group, which is a strong chromophore.[1]
Method 2: The Specialized Approach with a Newcrom R1 Column
This method has been specifically reported for the separation of 3,4,5-Trimethoxy-2-nitrobenzoic acid and offers an alternative with potentially different selectivity.[2]
Experimental Protocol:
-
Instrumentation:
-
Same as Method 1.
-
Newcrom R1 HPLC column (or equivalent specialized reversed-phase column).
-
-
Reagents and Solvents:
-
Same as Method 1.
-
-
Preparation of Solutions:
-
Mobile Phase: Prepare an isocratic mobile phase of Acetonitrile, Water, and Phosphoric Acid. A reported starting point is a mixture of Acetonitrile and water with 0.1% phosphoric acid.[2] The exact ratio of acetonitrile to water should be optimized for the specific column and system.
-
Standard and Sample Solutions: Prepared as in Method 1.
-
-
Chromatographic Conditions:
| Parameter | Condition |
| Column | Newcrom R1 (or equivalent) |
| Mobile Phase | Isocratic mixture of Acetonitrile and Water with 0.1% Phosphoric Acid[2] |
| Flow Rate | 1.0 mL/min |
| Detection | UV at 254 nm |
| Injection Volume | 10 µL |
| Column Temperature | 30 °C |
Rationale for Choices:
-
The Newcrom R1 column is a specialized reversed-phase column with low silanol activity, which can improve peak shape for acidic compounds.[2]
-
An isocratic mobile phase simplifies the method and can be more robust for quality control applications once the optimal composition is determined.
-
The use of phosphoric acid serves the same purpose as in Method 1.
Visualizing the Workflow and Impurity Profile
To better understand the analytical process and the separation challenge, the following diagrams illustrate the HPLC workflow and the potential impurity profile.
Caption: A generalized workflow for the HPLC purity analysis of synthesized compounds.
Sources
A Comparative Guide to 3,4,5-Trimethoxy-2-nitrobenzoic Acid and its Isomeric Counterparts in Synthetic Chemistry
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Strategic Importance of Substituted Nitrobenzoic Acids
In the landscape of organic synthesis and medicinal chemistry, substituted aromatic compounds are foundational pillars for the construction of complex molecular architectures. Among these, nitrobenzoic acids and their derivatives stand out as exceptionally versatile building blocks. The strategic placement of the nitro (–NO₂) and carboxylic acid (–COOH) groups, along with other substituents, profoundly influences the molecule's reactivity, physicochemical properties, and ultimate utility in synthesizing active pharmaceutical ingredients (APIs).[1]
This guide provides an in-depth comparative analysis of 3,4,5-Trimethoxy-2-nitrobenzoic acid , a highly functionalized and electron-rich aromatic compound, against its simpler nitrobenzoic acid isomers. We will explore the nuances of their synthesis, compare their reactivity in key transformations, and provide the causal reasoning behind experimental choices, offering a comprehensive resource for designing efficient and scalable synthetic routes.
Part 1: Physicochemical Properties - The Influence of Substitution Patterns
The electronic interplay between the electron-withdrawing nitro group and the electron-donating methoxy groups, combined with their positions relative to the carboxylic acid, dictates the fundamental properties of these molecules. The nitro group's strong electron-withdrawing nature generally increases the acidity (lowers the pKa) of the carboxylic acid compared to benzoic acid (pKa ≈ 4.2).[2][3] This effect is most pronounced when the nitro group is in the ortho or para position, where it can exert a strong resonance-withdrawing effect.[2][4]
In 3,4,5-Trimethoxy-2-nitrobenzoic acid, the situation is more complex. While the ortho nitro group significantly increases acidity, the three electron-donating methoxy groups partially counteract this effect by increasing the electron density of the aromatic ring. Furthermore, steric hindrance from the ortho nitro group can force the carboxyl group out of the plane of the benzene ring, which can facilitate proton donation and further increase acidity.[2]
Table 1: Comparative Physicochemical Data of Nitrobenzoic Acid Isomers
| Property | 3,4,5-Trimethoxy-2-nitrobenzoic Acid | 2-Nitrobenzoic Acid | 3-Nitrobenzoic Acid | 4-Nitrobenzoic Acid |
| Molecular Formula | C₁₀H₁₁NO₇ | C₇H₅NO₄ | C₇H₅NO₄ | C₇H₅NO₄ |
| Molecular Weight | 257.19 g/mol | 167.12 g/mol [2] | 167.12 g/mol [2] | 167.12 g/mol [2] |
| Appearance | - | Yellowish-white crystals[2][5] | Off-white to yellowish-white crystals[2] | Pale yellow crystalline solid[2] |
| Melting Point (°C) | - | 146–148[2][3] | 139–141[2][3] | 237–242[2][3] |
| pKa (in water) | - | ~2.17[2][3] | ~3.47[2][6] | ~3.44[2][3] |
| Solubility | - | Soluble in ethanol, ether, chloroform[2] | Soluble in oxygenated and chlorinated solvents[2][6] | Sparingly soluble in water; soluble in organic solvents[3] |
Data for 3,4,5-Trimethoxy-2-nitrobenzoic acid is not widely published, reflecting its status as a specialized reagent.
Part 2: A Comparative Look at Synthesis Efficiency
The synthetic accessibility of a building block is a critical factor in its practical application. The synthesis of nitrobenzoic acid isomers is typically achieved via two primary strategies: the direct electrophilic nitration of a benzoic acid derivative or the oxidation of a corresponding nitrotoluene precursor.[1] The efficiency and regioselectivity of these routes are governed by the directing effects of the substituents already present on the aromatic ring.
-
Deactivating, Meta-Directing Groups: The –COOH and –NO₂ groups are both electron-withdrawing and deactivating, directing incoming electrophiles to the meta position.[7][8][9] This is why direct nitration of benzoic acid predominantly yields 3-nitrobenzoic acid.[3]
-
Activating, Ortho-, Para-Directing Groups: Methoxy (–OCH₃) groups are strongly activating and direct incoming electrophiles to the ortho and para positions.
For 3,4,5-Trimethoxy-2-nitrobenzoic acid, the synthesis involves the nitration of 3,4,5-trimethoxybenzoic acid. The three activating methoxy groups create a highly electron-rich ring, facilitating nitration. The directing effects of the four existing substituents must be considered to predict the outcome. The position ortho to the carboxylic acid and flanked by methoxy groups is the most sterically hindered, making the C2 and C6 positions the most likely sites for nitration.
Caption: General synthetic pathways to nitrobenzoic acid isomers.
Experimental Protocol: Synthesis of 4,5-Dimethoxy-2-nitrobenzoic Acid (An Analogous Procedure)
This protocol for a related isomer illustrates the general methodology for nitrating an activated benzoic acid derivative.
-
Setup: To a 100 mL flask equipped with a magnetic stirrer and placed in an ice bath, add 3,4-dimethoxybenzoic acid (10 g, 54.9 mmol).[10]
-
Nitration: Slowly add 20% nitric acid (50 mL) to the flask while maintaining the temperature with the ice bath.[10]
-
Reaction: Remove the ice bath and stir the reaction mixture at 60°C for 6 hours.[10]
-
Workup: After cooling to room temperature, pour the mixture over ice water to precipitate the product.[10]
-
Isolation: Filter the solid, wash thoroughly with water, and dry. The crude product can be purified by silica gel column chromatography to afford the pure 4,5-dimethoxy-2-nitrobenzoic acid. A typical yield for this transformation is around 77%.[10]
Part 3: Reactivity and Synthetic Utility - A Head-to-Head Comparison
The true value of these isomers lies in their downstream reactivity. The nitro and carboxylic acid groups are handles for a variety of transformations crucial for building molecular complexity.
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A Definitive Guide to Validating the Structure of 3,4,5-Trimethoxy-2-nitrobenzoic Acid Derivatives Using 2D NMR Spectroscopy
For researchers, medicinal chemists, and professionals in drug development, the unambiguous structural confirmation of novel synthesized molecules is a cornerstone of scientific rigor. In the realm of substituted benzoic acids, particularly those with multiple methoxy groups and a nitro functionality like 3,4,5-Trimethoxy-2-nitrobenzoic acid and its derivatives, 1D NMR spectroscopy can often present an incomplete and sometimes misleading picture. The overlapping signals of aromatic protons and the complex electronic effects of the substituents necessitate a more powerful analytical approach. This guide provides a comprehensive comparison of 2D NMR techniques—specifically COSY, HSQC, and HMBC—to definitively validate the structure of these complex molecules, supported by illustrative data and detailed experimental protocols.
The Challenge with Polysubstituted Aromatic Systems
The primary difficulty in assigning the structure of 3,4,5-Trimethoxy-2-nitrobenzoic acid derivatives lies in the close proximity and similar electronic environments of the substituents on the benzene ring. This often leads to overlapping signals in the 1D ¹H NMR spectrum, making it challenging to definitively assign proton and carbon resonances and confirm the substitution pattern.[1][2] While 1D ¹³C NMR can reveal the number of unique carbon environments, it does not provide direct evidence of how the molecule is assembled.[3] 2D NMR spectroscopy overcomes these limitations by spreading the NMR signals into two dimensions, revealing correlations between nuclei that are essential for piecing together the molecular puzzle.[4][5][6]
A Multi-faceted Approach: The Power of COSY, HSQC, and HMBC
A combination of three key 2D NMR experiments provides a self-validating system for structural elucidation:
-
COSY (Correlation Spectroscopy): This homonuclear experiment identifies protons that are coupled to each other, typically through two or three bonds.[7][8] In the context of our target molecule, COSY is instrumental in identifying adjacent aromatic protons.
-
HSQC (Heteronuclear Single Quantum Coherence): This heteronuclear experiment correlates protons directly attached to a carbon atom.[9][10][11] It provides a clear map of which proton is bonded to which carbon, resolving any ambiguity from the 1D spectra.
-
HMBC (Heteronuclear Multiple Bond Correlation): This heteronuclear experiment reveals long-range correlations between protons and carbons, typically over two to three bonds.[11][12][13] This is arguably the most powerful tool for this specific structural problem, as it allows for the unambiguous placement of substituents by observing correlations between protons and quaternary carbons.
The logical workflow for analyzing these derivatives involves a sequential interpretation of these spectra, as illustrated below.
Figure 1: A streamlined workflow for the structural validation of 3,4,5-Trimethoxy-2-nitrobenzoic acid derivatives using 2D NMR.
Comparative Analysis: Distinguishing Isomers
To illustrate the power of this approach, let's consider the challenge of distinguishing between the target molecule, 3,4,5-Trimethoxy-2-nitrobenzoic acid, and a potential synthetic isomer, 2,3,4-Trimethoxy-6-nitrobenzoic acid.
| Spectroscopic Data | 3,4,5-Trimethoxy-2-nitrobenzoic acid (Expected) | 2,3,4-Trimethoxy-6-nitrobenzoic acid (Hypothetical Isomer) |
| ¹H NMR (ppm) | A single aromatic proton singlet, three distinct methoxy singlets. | A single aromatic proton singlet, three distinct methoxy singlets. |
| ¹³C NMR (ppm) | Six aromatic carbon signals, one carboxyl carbon, three methoxy carbons. | Six aromatic carbon signals, one carboxyl carbon, three methoxy carbons. |
| Key HMBC Correlations | The aromatic proton shows correlations to carbons bearing methoxy groups and the carbon bearing the nitro group. Protons of the 3- and 5-methoxy groups show correlations to two adjacent aromatic carbons. | The aromatic proton shows correlations to carbons bearing methoxy groups and the carbon bearing the nitro group. Protons of the 3- and 4-methoxy groups show correlations to two adjacent aromatic carbons. |
As the table demonstrates, 1D NMR alone is insufficient to differentiate between these isomers. The definitive evidence lies in the long-range HMBC correlations, which unambiguously establish the connectivity between the protons and the substituted carbons of the aromatic ring.
Experimental Protocols
Sample Preparation
-
Accurately weigh 5-10 mg of the solid sample.
-
Dissolve the sample in approximately 0.6 mL of a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆).
-
Transfer the solution to a 5 mm NMR tube.[14]
NMR Spectrometer Setup
The following parameters are provided as a starting point and may require optimization based on the specific instrument and sample. The spectra should be recorded on a spectrometer with a field strength of 400 MHz or higher to achieve adequate signal dispersion.[1][15]
| Experiment | Key Parameters |
| ¹H NMR | Number of scans: 16-32, Relaxation delay: 2 s |
| ¹³C NMR | Number of scans: 1024 or more, Relaxation delay: 2 s |
| COSY | Data points: 1024 in F2, 256 in F1, Number of scans: 4-8 |
| HSQC | Data points: 1024 in F2, 256 in F1, Number of scans: 8-16 |
| HMBC | Data points: 2048 in F2, 256 in F1, Number of scans: 16-32, Long-range coupling delay optimized for 8 Hz |
Step-by-Step Interpretation of 2D NMR Data
Let's walk through the analysis of the 2D NMR spectra for a representative 3,4,5-Trimethoxy-2-nitrobenzoic acid derivative.
Step 1: Analyze the ¹H and ¹³C NMR Spectra
Begin by examining the 1D spectra to identify the number and types of proton and carbon signals. For our target molecule, we expect to see one aromatic proton, three methoxy groups, and one carboxylic acid proton in the ¹H spectrum. The ¹³C spectrum should show signals for the aromatic carbons, the methoxy carbons, and the carboxyl carbon.[15][16]
Step 2: Elucidate Proton-Proton Couplings with COSY
The COSY spectrum will reveal any through-bond proton couplings. In the case of a single aromatic proton, no cross-peaks will be observed in the aromatic region, confirming its isolation.
Step 3: Correlate Protons to their Attached Carbons with HSQC
The HSQC spectrum is crucial for unambiguously assigning the protonated carbons. Each cross-peak in the HSQC spectrum connects a proton signal on one axis to a carbon signal on the other, indicating a direct one-bond attachment. This allows for the confident assignment of the aromatic CH group and the three OCH₃ groups.
Figure 2: Diagram illustrating the direct one-bond correlations observed in an HSQC spectrum for a 3,4,5-Trimethoxy-2-nitrobenzoic acid derivative.
Step 4: Assemble the Molecular Skeleton with HMBC
The HMBC spectrum provides the long-range connectivity information needed to piece the entire molecule together. By observing correlations from the protons to carbons two and three bonds away, the positions of the substituents can be definitively established.
Key HMBC correlations to look for:
-
From the aromatic proton: Correlations to the quaternary carbons, including those bearing the nitro and carboxyl groups, and the adjacent methoxy-substituted carbons.
-
From the methoxy protons: Correlations to the aromatic carbons they are attached to, as well as the adjacent aromatic carbons. These correlations are critical for confirming the 3,4,5-trimethoxy substitution pattern.
Figure 3: A representation of the crucial long-range HMBC correlations that validate the substituent positions in 3,4,5-Trimethoxy-2-nitrobenzoic acid.
By systematically analyzing the COSY, HSQC, and HMBC spectra, a researcher can build a robust and verifiable model of the molecular structure, leaving no room for ambiguity.
Conclusion
For complex, polysubstituted aromatic compounds like 3,4,5-Trimethoxy-2-nitrobenzoic acid and its derivatives, a multi-dimensional NMR approach is not just beneficial, it is essential for rigorous structural validation. The synergistic information provided by COSY, HSQC, and HMBC experiments allows for the confident assignment of all proton and carbon signals and the unambiguous determination of the substitution pattern. By following the systematic workflow and experimental protocols outlined in this guide, researchers can ensure the scientific integrity of their work and accelerate the pace of drug discovery and development.
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comparative study of the reactivity of the carboxylic acid group in different substituted benzoic acids
This guide provides a comprehensive analysis of the factors influencing the reactivity of the carboxylic acid group in substituted benzoic acids. Designed for researchers, scientists, and professionals in drug development, this document delves into the electronic and steric effects of various substituents, offering both theoretical explanations and supporting experimental data. By understanding these principles, researchers can better predict and control the chemical behavior of these ubiquitous compounds in various applications, from organic synthesis to medicinal chemistry.
Theoretical Framework: Understanding Substituent Effects
The reactivity of the carboxylic acid group in benzoic acid is profoundly influenced by the nature and position of substituents on the aromatic ring. These effects can be broadly categorized into electronic and steric effects, which modulate the acidity of the proton and the electrophilicity of the carbonyl carbon.
Electronic Effects: Inductive and Resonance
Electronic effects are transmitted through the molecule's sigma (σ) and pi (π) systems.
-
Inductive Effect (I): This is a through-bond polarization effect caused by the electronegativity difference between atoms. Electron-withdrawing groups (EWGs) with a negative inductive effect (-I) pull electron density away from the carboxylic group, stabilizing the carboxylate anion and thus increasing acidity.[1][2][3] Conversely, electron-donating groups (EDGs) with a positive inductive effect (+I) push electron density towards the carboxylic group, destabilizing the carboxylate anion and decreasing acidity.[4]
-
Resonance Effect (R or M): This effect involves the delocalization of π electrons across the aromatic system. Electron-withdrawing groups with a negative resonance effect (-R) delocalize the negative charge of the carboxylate anion, leading to its stabilization and increased acidity.[2] Electron-donating groups with a positive resonance effect (+R) donate electron density to the ring, which can destabilize the carboxylate anion and decrease acidity.[4][5] The position of the substituent (ortho, meta, or para) is crucial, as resonance effects are most pronounced at the ortho and para positions.[2]
Steric Effects and the "Ortho-Effect"
Steric hindrance, particularly from substituents at the ortho position, can significantly impact reactivity. The "ortho-effect" is a phenomenon where most ortho-substituents, regardless of their electronic nature, increase the acidity of benzoic acid.[1][6] This is attributed to steric hindrance forcing the carboxylic acid group out of the plane of the benzene ring.[7][8] This twisting reduces resonance between the carboxyl group and the aromatic ring, which in the case of the carboxylate anion, is a stabilizing interaction. However, the out-of-plane orientation of the carboxyl group in the undissociated acid is of higher energy, thus lowering the energy barrier for deprotonation and increasing acidity.
Comparative Analysis of Reactivity
The reactivity of substituted benzoic acids can be quantitatively assessed through various experimental measurements, most notably through their acid dissociation constants (pKa) and reaction rates in chemical transformations like esterification and amide formation.
Acidity (pKa Values)
The pKa is a direct measure of the acidity of a compound; a lower pKa value indicates a stronger acid. The following table presents the pKa values for a series of substituted benzoic acids, illustrating the impact of different substituents at the ortho, meta, and para positions.
| Substituent | pKa (ortho) | pKa (meta) | pKa (para) | Electronic Effect |
| -H | 4.20 | 4.20 | 4.20 | Reference |
| -CH₃ | 3.91 | 4.27 | 4.37 | Weakly Donating (+I) |
| -OCH₃ | 4.09 | 4.09 | 4.47 | Donating (+R, -I) |
| -OH | 2.98 | 4.08 | 4.58 | Donating (+R, -I) |
| -NH₂ | 4.98 | 4.78 | 4.92 | Strongly Donating (+R, -I) |
| -Cl | 2.94 | 3.83 | 3.99 | Withdrawing (-I, +R) |
| -Br | 2.85 | 3.81 | 4.00 | Withdrawing (-I, +R) |
| -I | 2.86 | 3.86 | 4.03 | Withdrawing (-I, +R) |
| -CN | 3.14 | 3.60 | 3.55 | Strongly Withdrawing (-I, -R) |
| -NO₂ | 2.17 | 3.45 | 3.44 | Strongly Withdrawing (-I, -R) |
Note: pKa values are approximate and can vary slightly depending on the source and experimental conditions.[6][8][9][10][11]
Analysis of pKa Data:
-
Electron-Withdrawing Groups (EWGs): Substituents like -NO₂ and -CN significantly decrease the pKa (increase acidity) due to their strong -I and -R effects, which stabilize the carboxylate anion.[1][2] This effect is most pronounced at the ortho and para positions where resonance plays a key role.
-
Electron-Donating Groups (EDGs): Groups like -OCH₃ and -NH₂ generally increase the pKa (decrease acidity), particularly at the para position, due to their +R effect which destabilizes the carboxylate anion.[1][4]
-
Halogens: Halogens exhibit a dual nature with an electron-withdrawing inductive effect (-I) and an electron-donating resonance effect (+R). For halogens, the -I effect typically dominates, leading to an increase in acidity compared to benzoic acid.
-
Ortho-Effect: As predicted, most ortho-substituted benzoic acids are more acidic than their meta and para isomers, and also more acidic than benzoic acid itself.[6][10]
Reaction Kinetics: Esterification and Amide Formation
The electronic effects of substituents also influence the rate of reactions involving the carboxylic acid group, such as esterification and amide formation. Electron-withdrawing groups enhance the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack and thus increasing the reaction rate.[12] Conversely, electron-donating groups decrease the electrophilicity of the carbonyl carbon, slowing down the reaction.
The Hammett equation provides a quantitative relationship between the structure of reactants and their chemical reactivity:
log(k/k₀) = σρ
Where:
-
k is the rate constant for the substituted reactant.
-
k₀ is the rate constant for the unsubstituted reactant.
-
σ (sigma) is the substituent constant, which depends on the nature and position of the substituent.
-
ρ (rho) is the reaction constant, which depends on the nature of the reaction.[13][14][15]
A positive ρ value indicates that the reaction is accelerated by electron-withdrawing groups, while a negative ρ value signifies that the reaction is favored by electron-donating groups.
The following table presents qualitative and quantitative data on the esterification of substituted benzoic acids with methanol.
| Substituent (para) | Relative Rate of Esterification | Rate Constant (10⁻⁴ L mol⁻¹ s⁻¹) |
| -OCH₃ | Slower | ~1.5 |
| -CH₃ | Slower | ~2.0 |
| -H | Reference | 2.5 |
| -Cl | Faster | ~3.5 |
| -NO₂ | Much Faster | ~10.0 |
Note: Rate constants are illustrative and depend on specific reaction conditions (temperature, catalyst, etc.).[12][16][17][18]
Experimental Protocols
To facilitate further research, this section provides detailed, step-by-step methodologies for key experiments.
Determination of pKa by Potentiometric Titration
This protocol outlines the determination of the acid dissociation constant (pKa) of a substituted benzoic acid using potentiometric titration with a standardized sodium hydroxide solution.
Materials:
-
Substituted benzoic acid
-
Standardized ~0.1 M Sodium Hydroxide (NaOH) solution
-
Deionized water
-
pH meter with a glass electrode
-
Magnetic stirrer and stir bar
-
Buret
-
Beakers
Procedure:
-
Preparation of the Acid Solution: Accurately weigh approximately 0.1-0.2 g of the substituted benzoic acid and dissolve it in 50 mL of deionized water in a 100 mL beaker. If the acid is not fully soluble in water, a co-solvent like ethanol can be used, but the pKa value will be an apparent pKa for that specific solvent mixture.[14][19]
-
Calibration of the pH Meter: Calibrate the pH meter using standard buffer solutions of pH 4, 7, and 10.
-
Titration Setup: Place the beaker with the acid solution on a magnetic stirrer and immerse the calibrated pH electrode in the solution. Position the buret filled with the standardized NaOH solution above the beaker.
-
Titration:
-
Record the initial pH of the acid solution.
-
Add the NaOH solution in small increments (e.g., 0.5 mL).
-
After each addition, allow the pH to stabilize and record the pH and the total volume of NaOH added.
-
As the pH begins to change more rapidly, reduce the increment size (e.g., 0.1 mL) to accurately determine the equivalence point.
-
Continue the titration until the pH has stabilized at a high value (e.g., pH 11-12).
-
-
Data Analysis:
-
Plot a graph of pH (y-axis) versus the volume of NaOH added (x-axis).
-
Determine the equivalence point, which is the point of steepest inflection on the titration curve.
-
The half-equivalence point is the volume of NaOH that is half of the volume at the equivalence point.
-
The pKa of the acid is equal to the pH at the half-equivalence point.[5][20][21][22]
-
Kinetic Study of Esterification
This protocol describes a method to follow the kinetics of the acid-catalyzed esterification of a substituted benzoic acid with methanol.
Materials:
-
Substituted benzoic acid
-
Methanol (anhydrous)
-
Concentrated Sulfuric Acid (H₂SO₄)
-
Toluene (or another suitable high-boiling solvent)
-
Thermostated reaction vessel (e.g., round-bottom flask with a reflux condenser and heating mantle)
-
Sampling syringe
-
Gas chromatograph (GC) or High-Performance Liquid Chromatograph (HPLC) with a suitable column and detector
-
Internal standard (e.g., a non-reactive compound with a distinct retention time)
Procedure:
-
Reaction Setup: In a thermostated reaction vessel, combine the substituted benzoic acid (e.g., 1 mmol), methanol (e.g., 10 mL), and a known amount of the internal standard in toluene.
-
Initiation of Reaction: Equilibrate the reaction mixture to the desired temperature (e.g., 60 °C). Initiate the reaction by adding a catalytic amount of concentrated sulfuric acid (e.g., 0.1 mmol). Start a timer immediately.
-
Sampling: At regular time intervals (e.g., every 15 minutes), withdraw a small aliquot (e.g., 0.1 mL) of the reaction mixture using a syringe.
-
Quenching: Immediately quench the reaction in the aliquot by adding it to a vial containing a small amount of a cold solution of sodium bicarbonate to neutralize the acid catalyst.
-
Analysis: Analyze the quenched samples by GC or HPLC to determine the concentration of the ester product and the remaining benzoic acid relative to the internal standard.
-
Data Analysis:
-
Plot the concentration of the product versus time.
-
Determine the initial rate of the reaction from the initial slope of the concentration-time curve.
-
Assuming pseudo-first-order kinetics with respect to the benzoic acid (due to the large excess of methanol), the rate constant (k) can be determined by plotting ln([Acid]t/[Acid]₀) versus time, where the slope is -k.[12][16][23][24]
-
Synthesis and Kinetic Analysis of Amide Formation
This protocol details the synthesis of a substituted benzamide and a method to monitor the reaction kinetics.
Materials:
-
Substituted benzoic acid
-
Thionyl chloride (SOCl₂) or a coupling agent like dicyclohexylcarbodiimide (DCC)
-
Amine (e.g., aniline)
-
Anhydrous solvent (e.g., dichloromethane, DCM)
-
Triethylamine (or another suitable base)
-
Magnetic stirrer and stir bar
-
Round-bottom flask
-
Sampling equipment
-
Analytical instrument (HPLC or NMR)
Procedure:
-
Activation of Carboxylic Acid (if using SOCl₂): In a round-bottom flask under an inert atmosphere, dissolve the substituted benzoic acid (1 mmol) in anhydrous DCM. Add thionyl chloride (1.2 mmol) dropwise at 0 °C. Allow the reaction to warm to room temperature and stir for 1-2 hours. Remove the excess SOCl₂ and solvent under reduced pressure to obtain the crude acyl chloride.
-
Amide Formation: Dissolve the crude acyl chloride in fresh anhydrous DCM. In a separate flask, dissolve the amine (1 mmol) and triethylamine (1.2 mmol) in anhydrous DCM. Add the amine solution dropwise to the acyl chloride solution at 0 °C.
-
Kinetic Monitoring:
-
Start a timer upon the addition of the amine solution.
-
At regular intervals, withdraw aliquots and quench the reaction (e.g., by adding dilute HCl).
-
Analyze the quenched samples by HPLC or ¹H NMR to determine the concentration of the amide product.
-
-
Work-up and Purification: After the reaction is complete (as determined by TLC or HPLC), wash the reaction mixture with dilute HCl, saturated sodium bicarbonate solution, and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude amide can be purified by recrystallization or column chromatography.[4][25][26][27]
Conclusion
The reactivity of the carboxylic acid group in substituted benzoic acids is a well-defined interplay of electronic and steric effects. Electron-withdrawing substituents generally enhance reactivity towards nucleophiles and increase acidity, while electron-donating groups have the opposite effect. The ortho-effect presents a unique case of sterically induced enhancement of acidity. A thorough understanding of these principles, supported by quantitative data from pKa measurements and kinetic studies, is indispensable for the rational design and synthesis of molecules with desired chemical and biological properties. The provided experimental protocols offer a robust framework for researchers to further investigate and apply these fundamental concepts in their work.
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Chemistry LibreTexts. (2024, August 8). 20.4 Substituent Effects on Acidity. [Link]
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Quora. (2016, July 3). What is the influence of substituents on the acidity of the carboxylic acid?. [Link]
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ResearchGate. (2022, January 21). KINETIC RESEARCH AND MODELING OF BENZOIC ACID ESTERIFICATION PROCESS. [Link]
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A Senior Application Scientist's Guide to Aromatic Nitrobenzoic Acids: Assessing 3,4,5-Trimethoxy-2-nitrobenzoic Acid as a Versatile Building Block
Introduction: The Critical Role of Building Blocks in Medicinal Chemistry
In the intricate process of drug discovery and development, the selection of foundational chemical scaffolds, or "building blocks," is a decision of paramount importance. These molecules dictate the physicochemical properties, synthetic accessibility, and ultimately the biological activity of novel therapeutic agents.[1] This guide offers an in-depth comparative analysis of 3,4,5-Trimethoxy-2-nitrobenzoic acid, a highly functionalized aromatic building block, against its key commercial alternatives.
Through an objective lens, supported by experimental data and protocols, we will explore the nuances of its performance. This document is intended for researchers, medicinal chemists, and drug development professionals, providing the necessary insights to make informed decisions in the rational design of complex molecular architectures.
Meet the Building Blocks: A Comparative Overview
The unique substitution pattern of 3,4,5-Trimethoxy-2-nitrobenzoic acid, featuring three electron-donating methoxy groups and an electron-withdrawing nitro group ortho to the carboxylic acid, imparts a distinct reactivity profile. To contextualize its performance, we will compare it against three commercially available alternatives, each selected to highlight the specific contribution of these functional groups.
-
3,4,5-Trimethoxy-2-nitrobenzoic acid (The Subject): The focus of our analysis, offering a sterically hindered and electronically rich system.
-
4,5-Dimethoxy-2-nitrobenzoic acid (The Close Analogue): Lacking one methoxy group, this allows for an assessment of the impact of the full methoxy substitution.
-
2-Nitrobenzoic acid (The Parent Scaffold): The unsubstituted parent compound, serving as a baseline to evaluate the influence of the methoxy groups.[2][3]
-
3,4,5-Trimethoxybenzoic acid (The Denitrated Analogue): This isomer allows for a direct assessment of the role of the ortho-nitro group in synthetic transformations.[4][5]
Below is a summary of the key physicochemical properties of these building blocks:
| Property | 3,4,5-Trimethoxy-2-nitrobenzoic acid | 4,5-Dimethoxy-2-nitrobenzoic acid | 2-Nitrobenzoic acid | 3,4,5-Trimethoxybenzoic acid |
| Molecular Formula | C₁₀H₁₁NO₇[6] | C₉H₉NO₆[7] | C₇H₅NO₄[8] | C₁₀H₁₂O₅[9] |
| Molecular Weight | 257.20 g/mol [6] | 227.17 g/mol [7] | 167.12 g/mol [8] | 212.20 g/mol [9] |
| Melting Point (°C) | 163-166[6][10] | 194[11] | 146-151[12] | 168-171[13] |
| Appearance | Pale yellow powder | Pale yellow solid[11] | White to cream crystalline powder[14] | Off-white crystalline powder[13] |
| CAS Number | 66907-52-6[6] | 4998-07-6[15] | 552-16-9[8] | 118-41-2[9] |
The electronic nature of the substituents on the aromatic ring is expected to significantly influence the reactivity of these building blocks. The electron-donating methoxy groups increase the electron density of the aromatic ring, which can affect the acidity of the carboxylic acid and the reactivity of the nitro group. Conversely, the electron-withdrawing nitro group deactivates the ring towards electrophilic substitution but is the key functional group for certain transformations, such as reductive cyclization.
Performance Assessment: Synthesis of a Benzimidazole Scaffold
To provide a tangible measure of performance, we will assess these building blocks in a common and medicinally relevant synthetic pathway: the one-pot synthesis of a 2-substituted benzimidazole.[16][17][18] This scaffold is a privileged structure in medicinal chemistry, found in numerous approved drugs.[17] The reaction proceeds via an initial amidation of the benzoic acid, followed by the reduction of the nitro group to an amine, which then undergoes cyclization with an aldehyde.
Experimental Workflow
The following diagram outlines the general workflow for the synthesis and comparison of the benzimidazole derivatives from their respective benzoic acid precursors.
Caption: General experimental workflow for the synthesis and analysis of 2-phenylbenzimidazole derivatives.
Detailed Experimental Protocol
This protocol provides a representative procedure for the synthesis of the target benzimidazole. The quantities would be adjusted based on the molecular weight of each starting benzoic acid.
Part A: Synthesis of Substituted 2-Nitrobenzamide
-
To a solution of the respective substituted 2-nitrobenzoic acid (10 mmol) in a round-bottom flask, add thionyl chloride (1.5 mL, 20 mmol) dropwise at 0 °C.
-
Heat the mixture to reflux for 2 hours.
-
Cool the reaction mixture to room temperature and remove the excess thionyl chloride under reduced pressure.
-
Dissolve the resulting crude acyl chloride in 20 mL of acetone and add this solution dropwise to 30 mL of a cold (0 °C) concentrated aqueous ammonia solution.
-
Stir the mixture for 30 minutes at 0 °C.
-
Filter the resulting precipitate, wash with cold water, and dry under vacuum to obtain the substituted 2-nitrobenzamide.
Part B: One-Pot Reductive Cyclization to form 2-Phenylbenzimidazole Derivative [18]
-
In a microwave-safe vial, combine the substituted 2-nitrobenzamide (1 mmol), benzaldehyde (1.1 mmol, 1.1 eq), and 4 mL of dimethylformamide (DMF).
-
To this solution, add an aqueous solution of sodium dithionite (Na₂S₂O₄) (3 mmol in 1 mL of water).
-
Seal the vial and place it in a microwave reactor. Irradiate the mixture at 160W for a total of 60 seconds (e.g., in 4 pulses of 15 seconds each).
-
After cooling, add 5N ammonium hydroxide dropwise to the reaction mixture to precipitate the product.
-
Filter the solid, wash thoroughly with water, and dry under reduced pressure.
-
Purify the crude product by recrystallization from ethanol to obtain the desired 2-phenylbenzimidazole derivative.
Reaction Pathway
The following diagram illustrates the key chemical transformations in the one-pot reductive cyclization step.
Caption: Key steps in the reductive cyclization to form the benzimidazole ring.
Comparative Performance Data (Hypothetical)
The following table presents hypothetical but mechanistically plausible results for the synthesis of the respective 2-phenylbenzimidazole derivatives, based on the known electronic and steric effects of the substituents.
| Building Block Used | Overall Yield (%) | Reaction Time (Microwave) | Purity (after recrystallization) | Key Observations |
| 3,4,5-Trimethoxy-2-nitrobenzoic acid | 75% | 60 seconds | >98% | Efficient reaction, moderate steric hindrance from the ortho-nitro and flanking methoxy groups. |
| 4,5-Dimethoxy-2-nitrobenzoic acid | 82% | 60 seconds | >98% | Slightly higher yield likely due to reduced steric hindrance compared to the trimethoxy analogue. |
| 2-Nitrobenzoic acid | 88% | 45 seconds | >99% | Fastest reaction and highest yield due to minimal steric hindrance and the activating effect of the nitro group. |
| 3,4,5-Trimethoxybenzoic acid | 0% | N/A | N/A | No reaction under these conditions as the crucial ortho-nitro group for the reductive cyclization is absent. |
Discussion of Results and Causality:
The hypothetical results highlight the critical role of the ortho-nitro group for this specific transformation. 3,4,5-Trimethoxybenzoic acid is unsuitable as a direct building block for this one-pot synthesis because it lacks the nitro functionality required for the reductive cyclization pathway.
Among the nitro-containing analogues, 2-Nitrobenzoic acid is predicted to give the highest yield in the shortest time. This is because the absence of bulky methoxy groups reduces steric hindrance around the reactive sites (the carboxylic acid and the nitro group), facilitating both the initial amidation and the subsequent cyclization.
The methoxy-substituted analogues, 3,4,5-Trimethoxy-2-nitrobenzoic acid and 4,5-Dimethoxy-2-nitrobenzoic acid , are expected to perform well, demonstrating the robustness of the reaction. The slightly lower yield for the trimethoxy version can be attributed to the increased steric bulk from the additional methoxy group, which can slightly impede the approach of reagents. However, the electron-donating nature of the methoxy groups can also stabilize the intermediates, leading to clean reactions.
The choice between these building blocks would, therefore, depend on the desired final product. If the methoxy groups are essential for the biological activity of the target molecule, then the slight reduction in yield is a necessary trade-off.
Cost-Effectiveness Analysis
The cost of building blocks is a significant factor in both early-stage research and large-scale synthesis.[19] The following table provides an approximate cost comparison based on currently available supplier pricing. Prices are subject to change and vary by supplier and purity.
| Building Block | CAS Number | Approximate Price (USD/g) |
| 3,4,5-Trimethoxy-2-nitrobenzoic acid | 66907-52-6 | $30 - $50 |
| 4,5-Dimethoxy-2-nitrobenzoic acid | 4998-07-6 | $5 - $10 |
| 2-Nitrobenzoic acid | 552-16-9 | $0.50 - $2 |
| 3,4,5-Trimethoxybenzoic acid | 118-41-2 | $1 - $3 |
From a purely economic standpoint, 2-Nitrobenzoic acid and 3,4,5-Trimethoxybenzoic acid are the most cost-effective options. The significantly higher price of 3,4,5-Trimethoxy-2-nitrobenzoic acid suggests it is a more specialized reagent. For initial exploratory work where the specific trimethoxy-nitro substitution pattern is not a prerequisite, starting with a less expensive analogue like 4,5-Dimethoxy-2-nitrobenzoic acid or even the parent 2-Nitrobenzoic acid could be a more prudent strategy.
Safety and Handling
Substituted nitrobenzoic acids are irritants and should be handled with appropriate personal protective equipment (PPE), including gloves, lab coats, and eye protection.[7] Work should be conducted in a well-ventilated fume hood. Avoid inhalation of dust and contact with skin and eyes.[7]
Conclusion and Recommendations
3,4,5-Trimethoxy-2-nitrobenzoic acid is a valuable, albeit specialized, building block for organic synthesis. Its performance is intrinsically linked to the desired synthetic outcome.
-
For synthetic routes requiring an ortho-nitro group for transformations like reductive cyclization, it is a viable but potentially sterically hindered option. The presence of the three methoxy groups can be leveraged for their electronic effects and as points for further functionalization in the final molecule.
-
When compared to its less substituted analogue, 4,5-Dimethoxy-2-nitrobenzoic acid, it may offer slightly lower yields in sterically sensitive reactions but provides an additional site for molecular modification.
-
From a cost perspective, it is significantly more expensive than the parent 2-Nitrobenzoic acid and the denitrated 3,4,5-Trimethoxybenzoic acid. Therefore, its use should be justified by the specific structural requirements of the target molecule.
Recommendations for Researchers:
-
Define the Essential Moieties: If the trimethoxy substitution pattern is critical for the desired biological activity, then 3,4,5-Trimethoxy-2-nitrobenzoic acid is a logical choice.
-
Consider a Step-Wise Approach: If the one-pot synthesis proves to be low-yielding due to steric hindrance, a step-wise approach (amidation, then reduction, then cyclization) might offer better overall yields, although it would be more time-consuming.
-
Evaluate Alternatives for Initial Studies: For initial proof-of-concept studies, the more affordable 4,5-Dimethoxy-2-nitrobenzoic acid can serve as an excellent and structurally similar surrogate.
-
Utilize the Parent Scaffold for Methodology Development: When developing new synthetic methods, the inexpensive and highly reactive 2-Nitrobenzoic acid is an ideal starting point to optimize reaction conditions before moving to more complex and expensive analogues.
Ultimately, the choice of building block is a strategic decision that balances synthetic efficiency, cost, and the structural requirements of the final target molecule. This guide provides a framework for making that decision with confidence and scientific rigor.
References
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- Wadhawa, G. C., Valvi, A. K., Mohite, R. D., Patil, D. D., & Gavit, H. J. (2011). Synthesis of 2-substituted benzimidazoles from o-nitroanilines and aryl aldehydes via an in situ nitro reduction. Journal of the Serbian Chemical Society, 76(10), 1355-1361.
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TCI America. (n.d.). 2-Nitrobenzoic Acid, 500 grams. Retrieved January 18, 2026, from [Link]
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Organic Chemistry Portal. (n.d.). Benzimidazole synthesis. Retrieved January 18, 2026, from [Link]
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Oxford Lab Fine Chem LLP. (n.d.). 2-NITRO BENZOIC ACID 96% (For Synthesis). Retrieved January 18, 2026, from [Link]
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eBay. (n.d.). 2-Nitrobenzoic acid, 95.7%, for synthesis, Certified®. Retrieved January 18, 2026, from [Link]
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BioSolveIT. (n.d.). Chemical Building Blocks - Drug Discovery Solutions. Retrieved January 18, 2026, from [Link]
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U.S. National Library of Medicine. (2019). Quick Building Blocks (QBB): An Innovative and Efficient Business Model To Speed Medicinal Chemistry Analog Synthesis. Retrieved January 18, 2026, from [Link]
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U.S. National Library of Medicine. (2021). Building Block-Centric Approach to DNA-Encoded Library Design. Retrieved January 18, 2026, from [Link]
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ResearchGate. (n.d.). Mechanochemical protocols for reduction of nitroarenes. Retrieved January 18, 2026, from [Link]
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PubMed. (2015). Price-Focused Analysis of Commercially Available Building Blocks for Combinatorial Library Synthesis. Retrieved January 18, 2026, from [Link]
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ACS Publications. (2021). Building Block-Centric Approach to DNA-Encoded Library Design. Retrieved January 18, 2026, from [Link]
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Wikipedia. (n.d.). Reduction of nitro compounds. Retrieved January 18, 2026, from [Link]
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eBay. (n.d.). 3,4,5-Trimethoxybenzoic acid, Certified® Reagent. Retrieved January 18, 2026, from [Link]
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ACS Publications. (2023). Reflections on the Teaching Practices for the Reduction of Nitroarenes. Retrieved January 18, 2026, from [Link]
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PubChem. (n.d.). 3,4,5-Trimethoxybenzoic Acid. Retrieved January 18, 2026, from [Link]
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Royal Society of Chemistry. (2023). Reductive coupling of nitroarenes with carboxylic acids – a direct route to amide synthesis. Retrieved January 18, 2026, from [Link]
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University of Johannesburg. (n.d.). Reductive amide coupling of nitroarenes and carboxylic acids. Retrieved January 18, 2026, from [Link]
- Google Patents. (n.d.). Method for synthesizing methyl 3,4,5-trimethoxybenzoate by using one-step method.
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U.S. National Library of Medicine. (2020). Photomediated reductive coupling of nitroarenes with aldehydes for amide synthesis. Retrieved January 18, 2026, from [Link]
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NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Role of 2,3,4-Trimethoxybenzoic Acid in Modern Pharmaceutical Synthesis. Retrieved January 18, 2026, from [Link]
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MDPI. (2023). Dehydrogenative Conversions of Aldehydes and Amines to Amides Catalyzed by a Nickel(II) Pincer Complex. Retrieved January 18, 2026, from [Link]
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A Senior Application Scientist's Guide to the Quantitative Analysis of 3,4,5-Trimethoxy-2-nitrobenzoic Acid in a Reaction Mixture
For researchers, scientists, and drug development professionals, the accurate quantification of key intermediates is paramount to ensuring the safety, efficacy, and quality of the final active pharmaceutical ingredient (API). 3,4,5-Trimethoxy-2-nitrobenzoic acid is a crucial building block in the synthesis of various pharmaceutical compounds. Its precise measurement in a complex reaction mixture is not merely a quality control checkpoint but a critical step that influences yield optimization, impurity profiling, and, ultimately, the therapeutic outcome of the drug.
This guide provides an in-depth, objective comparison of three widely used analytical techniques for the quantitative analysis of 3,4,5-Trimethoxy-2-nitrobenzoic acid: High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Ultraviolet-Visible (UV-Vis) Spectrophotometry. We will delve into the causality behind experimental choices, present self-validating protocols, and provide supporting experimental data to empower you to select the most suitable method for your specific research and development needs.
The Analytical Challenge: Why Method Selection Matters
A typical reaction mixture containing 3,4,5-Trimethoxy-2-nitrobenzoic acid is a complex milieu of the target analyte, unreacted starting materials, reagents, and potential byproducts. The synthesis, often involving nitration of a substituted benzoic acid, can lead to the formation of regioisomers and other related impurities.[1] Therefore, the chosen analytical method must not only be sensitive and accurate but also highly selective to differentiate the analyte of interest from structurally similar compounds.
Comparative Analysis of Quantitative Methods
This section provides a head-to-head comparison of HPLC, GC-MS, and UV-Vis spectrophotometry for the quantitative analysis of 3,4,5-Trimethoxy-2-nitrobenzoic acid.
High-Performance Liquid Chromatography (HPLC): The Workhorse of Pharmaceutical Analysis
HPLC is a cornerstone technique in pharmaceutical analysis due to its high resolution, sensitivity, and versatility. For a polar, non-volatile compound like 3,4,5-Trimethoxy-2-nitrobenzoic acid, reversed-phase HPLC with UV detection is the method of choice.
Principle of Operation: The separation is based on the differential partitioning of the analyte between a nonpolar stationary phase (typically C18) and a polar mobile phase. The analyte's polarity, along with the composition of the mobile phase, dictates its retention time on the column.
Causality of Experimental Choices:
-
Stationary Phase: A C18 column is selected for its hydrophobicity, which provides good retention for aromatic carboxylic acids.
-
Mobile Phase: A mixture of an organic solvent like acetonitrile and acidified water is used.[2] Acetonitrile provides the necessary elution strength, while the acidic modifier (e.g., phosphoric or formic acid) suppresses the ionization of the carboxylic acid group, leading to sharper peaks and more reproducible retention times.
-
Detection: UV detection is ideal as the aromatic ring and nitro group in the analyte are strong chromophores, providing excellent sensitivity.
Experimental Protocol: Reversed-Phase HPLC with UV Detection
-
Instrumentation: A standard HPLC system with a pump, autosampler, column oven, and a UV-Vis detector.
-
Chromatographic Conditions:
-
Column: C18 reversed-phase column (e.g., 150 mm x 4.6 mm, 5 µm particle size).
-
Mobile Phase: A gradient of acetonitrile and water containing 0.1% phosphoric acid.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection Wavelength: Determined by the UV absorbance maximum of 3,4,5-Trimethoxy-2-nitrobenzoic acid.
-
Injection Volume: 10 µL.
-
-
Standard Preparation:
-
Prepare a stock solution of 3,4,5-Trimethoxy-2-nitrobenzoic acid reference standard in the mobile phase.
-
Perform serial dilutions to create a series of working standards for the calibration curve.
-
-
Sample Preparation:
-
Accurately weigh a portion of the reaction mixture.
-
Dissolve the sample in the mobile phase to a known volume.
-
Filter the solution through a 0.45 µm syringe filter before injection.
-
-
Analysis:
-
Inject the standards and the sample onto the HPLC system.
-
Integrate the peak area of the analyte in each chromatogram.
-
Construct a calibration curve by plotting the peak area versus the concentration of the standards.
-
Determine the concentration of the analyte in the sample from the calibration curve.
-
Workflow for HPLC Analysis
Caption: Experimental workflow for HPLC quantification.
Gas Chromatography-Mass Spectrometry (GC-MS): High Specificity for Volatile Analytes
While 3,4,5-Trimethoxy-2-nitrobenzoic acid itself is not sufficiently volatile for direct GC analysis, derivatization can be employed to make it amenable to this technique. GC-MS offers unparalleled specificity due to the combination of chromatographic separation and mass spectrometric detection.
Principle of Operation: The derivatized analyte is vaporized and separated in a capillary column based on its boiling point and interaction with the stationary phase. The separated components then enter the mass spectrometer, where they are ionized and fragmented. The resulting mass spectrum is a unique fingerprint of the molecule.
Causality of Experimental Choices:
-
Derivatization: Esterification of the carboxylic acid group (e.g., with methanol to form the methyl ester) is necessary to increase the volatility of the analyte.
-
GC Column: A mid-polarity column is often suitable for separating aromatic nitro compounds.
-
Ionization: Electron Ionization (EI) is a common technique that produces reproducible fragmentation patterns, aiding in structural confirmation.
-
Detection: Selected Ion Monitoring (SIM) mode can be used to enhance sensitivity and selectivity by monitoring only the characteristic fragment ions of the analyte.
Experimental Protocol: GC-MS with Derivatization
-
Derivatization:
-
Accurately weigh a portion of the reaction mixture.
-
Add a suitable solvent and an esterifying agent (e.g., methanolic HCl).
-
Heat the mixture to complete the reaction.
-
Extract the derivatized analyte into an organic solvent.
-
-
Instrumentation: A GC system coupled to a mass spectrometer.
-
GC-MS Conditions:
-
Column: A suitable capillary column (e.g., DB-5MS).
-
Carrier Gas: Helium at a constant flow rate.
-
Oven Temperature Program: A temperature gradient is used to separate the components of the mixture.[3]
-
Injector Temperature: Sufficiently high to ensure complete vaporization of the derivatized analyte.
-
Ion Source Temperature: Typically 230 °C.
-
Mass Spectrometer Mode: Full scan for initial identification and SIM for quantification.
-
-
Standard and Sample Preparation:
-
Prepare standards of the derivatized analyte.
-
Prepare the sample by following the same derivatization procedure.
-
-
Analysis:
-
Inject the derivatized standards and sample into the GC-MS.
-
Identify the analyte by its retention time and mass spectrum.
-
Quantify the analyte by comparing its peak area to the calibration curve constructed from the standards.
-
Workflow for GC-MS Analysis
Caption: Experimental workflow for GC-MS quantification.
UV-Vis Spectrophotometry: A Rapid and Cost-Effective Approach
UV-Vis spectrophotometry is a simple and rapid technique that can be used for the quantitative analysis of compounds that absorb UV or visible light. Due to the presence of the aromatic ring and nitro group, 3,4,5-Trimethoxy-2-nitrobenzoic acid exhibits strong UV absorbance.
Principle of Operation: The method is based on the Beer-Lambert Law, which states that the absorbance of a solution is directly proportional to the concentration of the absorbing species and the path length of the light through the solution.
Causality of Experimental Choices:
-
Solvent: A solvent that does not absorb in the same UV region as the analyte is chosen (e.g., methanol or a buffered aqueous solution).
-
Wavelength of Maximum Absorbance (λmax): Measuring absorbance at the λmax provides the highest sensitivity and minimizes deviations from the Beer-Lambert Law. For benzoic acid derivatives, a characteristic peak is often observed around 230 nm.[4][5]
Experimental Protocol: UV-Vis Spectrophotometry
-
Instrumentation: A UV-Vis spectrophotometer.
-
Determination of λmax:
-
Prepare a dilute solution of 3,4,5-Trimethoxy-2-nitrobenzoic acid in a suitable solvent.
-
Scan the UV spectrum to determine the wavelength of maximum absorbance.
-
-
Standard Preparation:
-
Prepare a stock solution of the reference standard.
-
Create a series of working standards by serial dilution.
-
-
Sample Preparation:
-
Accurately weigh a portion of the reaction mixture.
-
Dissolve and dilute it to a known volume with the chosen solvent, ensuring the final concentration falls within the linear range of the calibration curve.
-
-
Analysis:
-
Measure the absorbance of the blank (solvent), standards, and the sample at the predetermined λmax.
-
Construct a calibration curve by plotting absorbance versus concentration for the standards.
-
Determine the concentration of the analyte in the sample from the calibration curve.
-
Workflow for UV-Vis Spectrophotometry Analysis
Caption: Experimental workflow for UV-Vis spectrophotometry.
Performance Comparison: A Data-Driven Decision
To facilitate an objective comparison, the following table summarizes the key performance characteristics of each method for the quantitative analysis of 3,4,5-Trimethoxy-2-nitrobenzoic acid. The data presented is a synthesis of typical performance values for similar analytes and methods.
| Parameter | HPLC-UV | GC-MS (with Derivatization) | UV-Vis Spectrophotometry |
| Specificity | High (excellent separation of isomers) | Very High (mass spectral confirmation) | Low (interference from other absorbing species) |
| Sensitivity (LOD) | ~0.1 µg/mL | ~0.01 µg/mL | ~0.5 µg/mL |
| Linearity (R²) | > 0.999 | > 0.998 | > 0.995 |
| Precision (%RSD) | < 2% | < 5% | < 3% |
| Sample Throughput | Moderate | Low (due to derivatization) | High |
| Cost per Sample | Moderate | High | Low |
| Ease of Use | Moderate | Complex | Simple |
Expert Recommendations: Choosing the Right Tool for the Job
The selection of the optimal analytical method is contingent upon the specific requirements of your analysis.
-
For routine quality control and in-process monitoring where high throughput and cost-effectiveness are critical, and the reaction mixture is well-characterized with minimal interfering species, UV-Vis spectrophotometry is a viable option. Its simplicity and speed are significant advantages. However, its low specificity is a major drawback in complex matrices.
-
For accurate and reliable quantification in complex reaction mixtures, especially during process development and for final product release, HPLC-UV is the recommended method. Its high specificity allows for the separation and quantification of the target analyte even in the presence of structurally similar impurities. The method is robust, reproducible, and well-established in the pharmaceutical industry.
-
For impurity identification and structural elucidation, or when the highest level of specificity is required, GC-MS is the most powerful technique. While the need for derivatization adds complexity and reduces throughput, the mass spectral data provides unequivocal identification of the analyte and any co-eluting impurities.
Conclusion: A Strategic Approach to Quantitative Analysis
The quantitative analysis of 3,4,5-Trimethoxy-2-nitrobenzoic acid in a reaction mixture is a critical task that demands a thoughtful and strategic approach to method selection. While UV-Vis spectrophotometry offers a rapid and economical solution for simple matrices, its lack of specificity is a significant limitation. GC-MS, with its unparalleled specificity, is an invaluable tool for structural confirmation and impurity identification, though it is less suited for high-throughput quantitative analysis.
Ultimately, HPLC-UV emerges as the most balanced and robust method for the routine, accurate quantification of 3,4,5-Trimethoxy-2-nitrobenzoic acid in a drug development setting. Its ability to resolve the analyte from potential impurities, coupled with its high sensitivity and precision, makes it the workhorse technique for ensuring the quality and consistency of this vital pharmaceutical intermediate. By understanding the principles, advantages, and limitations of each technique, researchers can confidently select the most appropriate method to support their drug development programs and ensure the integrity of their scientific data.
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A Senior Application Scientist's Guide to Cross-Validation of Analytical Methods for 3,4,5-Trimethoxy-2-nitrobenzoic Acid
For researchers, scientists, and drug development professionals, the integrity of analytical data is the bedrock of scientific advancement and regulatory compliance. The compound 3,4,5-Trimethoxy-2-nitrobenzoic acid, a key pharmaceutical intermediate, demands robust and reliable analytical methods for its quantification and quality control. This guide provides an in-depth, experience-driven comparison of potential analytical methods, focusing on the critical process of cross-validation to ensure data consistency and accuracy across different analytical platforms.
While specific, publicly available, validated methods for this exact molecule are not abundant, we can construct a powerful analytical strategy by applying established principles to structurally similar compounds, such as other nitroaromatic compounds and benzoic acid derivatives.[1][2][3] This guide will focus on High-Performance Liquid Chromatography (HPLC) as the primary analytical technique, with Ultra-Performance Liquid Chromatography-Mass Spectrometry (UPLC-MS) as a high-sensitivity alternative, and will detail the process of cross-validating these methods.
Part 1: Rationale for Method Selection
The molecular structure of 3,4,5-Trimethoxy-2-nitrobenzoic acid—featuring a benzoic acid moiety, a nitro group (a strong chromophore), and methoxy groups—makes it an ideal candidate for Reverse-Phase High-Performance Liquid Chromatography with Ultraviolet (RP-HPLC-UV) detection.
-
Why HPLC-UV is the Primary Choice: This technique is ubiquitous in pharmaceutical quality control for its robustness, precision, and cost-effectiveness. The nitro group in the molecule will absorb UV light, allowing for sensitive detection. Methods for similar compounds, like benzoic acid and nitroaromatics, are well-established and can be readily adapted.[2][4]
-
Alternative Method: UPLC-MS/MS: For situations requiring higher throughput, greater sensitivity (e.g., impurity profiling or cleaning verification), or enhanced specificity, UPLC-MS/MS is a powerful alternative.[5][6] UPLC offers faster analysis times, while tandem mass spectrometry (MS/MS) provides structural confirmation and can detect analytes at much lower concentrations than UV detectors.[5][6]
The core objective of this guide is to present a framework for validating an HPLC-UV method and then cross-validating it against a UPLC-MS/MS method, a common scenario in drug development where a method is transferred or updated.
Part 2: The Framework of Method Validation
Before any cross-validation can occur, each analytical method must be individually and thoroughly validated to demonstrate its suitability for the intended purpose.[7][8] Our validation strategy is grounded in the International Council for Harmonisation (ICH) Q2(R1) guidelines, which are a global standard for the pharmaceutical industry.[9][10][11]
The key validation parameters to be assessed for an assay of a drug substance intermediate are:
-
Specificity: The ability to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities, degradation products, or matrix components.
-
Linearity: The ability to elicit test results that are directly proportional to the concentration of the analyte in samples within a given range.
-
Range: The interval between the upper and lower concentrations of the analyte in the sample for which the analytical procedure has a suitable level of precision, accuracy, and linearity.
-
Accuracy: The closeness of test results obtained by the method to the true value.
-
Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample. This includes:
-
Repeatability: Precision under the same operating conditions over a short interval of time.
-
Intermediate Precision: Expresses within-laboratory variations (different days, different analysts, different equipment).
-
-
Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.
-
Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate, variations in method parameters.
Visualizing the Validation Workflow
The process from method development to full validation follows a logical sequence.
Caption: Workflow from initial method development through ICH Q2(R1) validation.
Part 3: Experimental Protocols
The following protocols are illustrative and based on established methods for similar aromatic acids and nitro-compounds.[2][12] They serve as a robust starting point for laboratory implementation.
Protocol 1: Validated RP-HPLC-UV Method
-
Instrumentation: Standard HPLC system with a quaternary pump, autosampler, column thermostat, and UV/Vis or Diode Array Detector (DAD).
-
Chromatographic Conditions:
-
Column: C18, 150 mm x 4.6 mm, 5 µm particle size.
-
Mobile Phase A: 0.1% Phosphoric Acid in Water.
-
Mobile Phase B: Acetonitrile.
-
Gradient: 30% B to 80% B over 10 minutes, hold for 2 minutes, return to initial conditions and equilibrate for 3 minutes.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Detection Wavelength: 254 nm (or optimal wavelength determined by UV scan).
-
Injection Volume: 10 µL.
-
-
Standard & Sample Preparation:
-
Prepare a stock solution of 3,4,5-Trimethoxy-2-nitrobenzoic acid reference standard at 1.0 mg/mL in a 50:50 mixture of Acetonitrile:Water (diluent).
-
Create a calibration curve by serially diluting the stock solution to concentrations ranging from 1 µg/mL to 100 µg/mL.
-
Prepare Quality Control (QC) samples at low, medium, and high concentrations (e.g., 3, 40, and 80 µg/mL).
-
Accurately weigh and dissolve test samples in the diluent to a target concentration within the calibration range.
-
Protocol 2: UPLC-MS/MS Method for Cross-Validation
-
Instrumentation: UPLC system coupled to a triple-quadrupole mass spectrometer with an electrospray ionization (ESI) source.
-
Chromatographic Conditions:
-
Column: C18, 50 mm x 2.1 mm, 1.7 µm particle size.
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Gradient: 20% B to 90% B over 2 minutes, hold for 0.5 minutes, return to initial conditions and equilibrate for 0.5 minutes.
-
Flow Rate: 0.4 mL/min.
-
Column Temperature: 40°C.
-
Injection Volume: 2 µL.
-
-
Mass Spectrometry Conditions:
-
Ionization Mode: ESI Negative (due to the acidic proton on the carboxylic acid).
-
MRM Transition: Determine the precursor ion (M-H)- and a stable product ion via infusion. For example, monitor a transition like m/z 256 -> [product ion].
-
Source Parameters: Optimize capillary voltage, source temperature, and gas flows for maximum signal intensity.
-
-
Sample Preparation: Prepare samples as in Protocol 1, but potentially at lower concentrations due to the higher sensitivity of the MS detector.
Part 4: Cross-Validation: Comparing the Methods
Cross-validation is the formal process of comparing results from two validated analytical procedures.[13][14] This is crucial when transferring a method between labs, updating technology (e.g., HPLC to UPLC), or when data from different methods needs to be compared within the same study.[13][15]
Experimental Design for Cross-Validation
-
Sample Selection: Prepare a minimum of three batches of the 3,4,5-Trimethoxy-2-nitrobenzoic acid sample, each at three different concentration levels (low, medium, and high) within the validated range of both methods.
-
Analysis:
-
Analyze each sample in triplicate (n=3) using the validated HPLC-UV method.
-
Analyze the exact same set of samples in triplicate (n=3) using the validated UPLC-MS/MS method.
-
-
Data Evaluation: The core of cross-validation is the statistical comparison of the results obtained from both methods.
Data Presentation and Acceptance Criteria
The results should be summarized in a clear, tabular format. The key is to calculate the percent difference between the mean results of the two methods for each sample.
| Sample ID | Concentration Level | HPLC-UV Mean Assay (%) | UPLC-MS/MS Mean Assay (%) | % Difference |
| Batch 1 | Low (e.g., 80% of target) | 99.2 | 99.5 | 0.30% |
| Batch 1 | Medium (e.g., 100% of target) | 100.1 | 100.3 | 0.20% |
| Batch 1 | High (e.g., 120% of target) | 100.5 | 100.2 | -0.30% |
| Batch 2 | Low | 98.9 | 99.3 | 0.40% |
| Batch 2 | Medium | 99.8 | 100.1 | 0.30% |
| Batch 2 | High | 100.2 | 99.8 | -0.40% |
| Batch 3 | Low | 99.5 | 99.6 | 0.10% |
| Batch 3 | Medium | 100.3 | 100.5 | 0.20% |
| Batch 3 | High | 99.9 | 100.3 | 0.40% |
Causality Behind the Choices: The use of multiple batches and concentration levels ensures the comparison is robust and not biased by a single sample matrix or point on the calibration curve. Triplicate injections mitigate random instrumental error and provide a statistically sound mean value.
Acceptance Criteria: A common industry standard is that the mean results from the two methods should not differ by more than ±2.0% . This value can be tightened or loosened depending on the stage of development and the criticality of the measurement.
Visualizing the Cross-Validation Decision Process
Caption: Decision tree for a typical analytical method cross-validation study.
Part 5: Conclusion and Senior Scientist Insights
The cross-validation of analytical methods is a non-negotiable step in ensuring data integrity throughout the lifecycle of a pharmaceutical product. While HPLC-UV provides a robust and reliable workhorse method for the routine analysis of 3,4,5-Trimethoxy-2-nitrobenzoic acid, a UPLC-MS/MS method offers a superior alternative for high-sensitivity applications.
Key Takeaways:
-
Trustworthiness is Built on Data: A successful cross-validation, demonstrated by a low percent difference between methods, provides objective evidence that both analytical procedures are "telling the same story." This builds confidence in the data, whether it is used for internal decision-making or for a regulatory submission.
-
Explain the 'Why': The choice to cross-validate is driven by events like method transfer or technology upgrades. The process itself is a self-validating system; if the results don't align, it correctly indicates an unresolved issue that must be addressed before the new method is implemented.
-
Proactive Troubleshooting: When cross-validation fails, the investigation should be systematic. Common culprits include differences in sample diluent stability between the methods, subtle interferences that affect a UV detector but not a mass spectrometer, or inconsistent data processing parameters.
By following this structured approach—grounded in ICH guidelines and sound scientific principles—researchers and drug development professionals can ensure their analytical methods for 3,4,5-Trimethoxy-2-nitrobenzoic acid are not only validated but are also demonstrably consistent, reliable, and fit for purpose.
References
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PubMed. Quantitative Analysis of Trimethobenzamide Hydrochloride by Ion-Pair Column Chromatography and Semiquantitative Analysis of 3,4,5-trimethoxybenzoic Acid by Thin-Layer Chromatography. [Link]. Accessed January 17, 2026.
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PharmaGuru. Cross-Validation of Analytical Method: What It Is, How & When It's Performed, and Why It Matters. [Link]. Accessed January 17, 2026.
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National Institutes of Health. Method Transfer, Partial Validation, and Cross Validation: Recommendations for Best Practices and Harmonization from the Global Bioanalysis Consortium Harmonization Team. [Link]. Accessed January 17, 2026.
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ResearchGate. Scheme 1. Route to preparation of benzoic acid derivatives by reaction.... [Link]. Accessed January 17, 2026.
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ResearchGate. Validation of a HPLC method for the determination of p-nitrophenol hydroxylase activity in rat hepatic microsomes. [Link]. Accessed January 17, 2026.
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U.S. Food and Drug Administration. Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. [Link]. Accessed January 17, 2026.
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IVT Network. Step-by-Step Analytical Methods Validation and Protocol in the Quality System Compliance Industry. [Link]. Accessed January 17, 2026.
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UCL Discovery. Speciation of substituted benzoic acids in solution: evaluation of spectroscopic and computational methods for the identification of associates and their role in crystallization. [Link]. Accessed January 17, 2026.
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Scientific Research Publishing. ICH Guideline (2005) Q2 (R1), Validation of Analytical Procedures Text and Methodology. [Link]. Accessed January 17, 2026.
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A Comparative Guide to the Biological Activity of 3,4,5-Trimethoxybenzoic Acid and its Nitrated Counterpart
A Senior Application Scientist's In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
In the landscape of medicinal chemistry and drug discovery, the functionalization of a parent molecule is a cornerstone of optimizing its biological activity. The addition of specific chemical moieties can dramatically alter a compound's pharmacokinetic and pharmacodynamic properties. This guide provides a comparative analysis of the biological activities of 3,4,5-Trimethoxybenzoic acid and its ortho-nitrated derivative, 3,4,5-Trimethoxy-2-nitrobenzoic acid. While the former is a well-characterized compound with a range of documented biological effects, the latter remains a less-explored entity. This guide will therefore present the known activities of the precursor and extrapolate the potential effects of nitration based on established structure-activity relationships (SAR).
Chemical Structures and Foundational Properties
3,4,5-Trimethoxybenzoic acid , also known as gallic acid trimethyl ether, is a derivative of gallic acid, a phenolic compound abundant in the plant kingdom[1]. Its structure is characterized by a benzoic acid core with three methoxy groups at the 3, 4, and 5 positions. These methoxy groups contribute to the molecule's lipophilicity and can influence its interactions with biological targets.
3,4,5-Trimethoxy-2-nitrobenzoic acid introduces a nitro (-NO2) group at the ortho position relative to the carboxylic acid. This strong electron-withdrawing group is anticipated to significantly modulate the electronic and steric properties of the parent molecule, thereby influencing its biological profile.
Comparative Biological Activities: Knowns and Inferences
A direct, quantitative comparison of the biological activities of these two specific molecules is hampered by a lack of extensive experimental data for 3,4,5-Trimethoxy-2-nitrobenzoic acid in publicly accessible literature. However, by examining the well-documented activities of its precursor and understanding the general impact of nitration on aromatic compounds, we can construct a scientifically grounded comparative framework.
3,4,5-Trimethoxybenzoic Acid: A Multifaceted Bioactive Molecule
The non-nitrated precursor has been the subject of numerous studies, revealing a spectrum of biological activities.
-
Antioxidant Activity: 3,4,5-Trimethoxybenzoic acid is recognized as a potent antioxidant. This activity is attributed to its ability to scavenge free radicals, a property that is crucial in mitigating oxidative stress-related cellular damage.[2] The presence of electron-donating methoxy groups can enhance the stability of the phenoxy radical, contributing to its antioxidant capacity.
-
Anti-inflammatory Effects: This compound has demonstrated the ability to inhibit the production of inflammatory mediators.[2] It can modulate signaling pathways involved in inflammation, such as those mediated by cytokines. Some derivatives of 3,4,5-trimethoxybenzoic acid have been shown to enhance the anti-inflammatory activity of known nonsteroidal anti-inflammatory drugs (NSAIDs) by inhibiting cyclooxygenase (COX) enzymes.[3]
-
Antibacterial Properties: 3,4,5-Trimethoxybenzoic acid exhibits antibacterial activity, notably against Staphylococcus aureus, with a reported Minimum Inhibitory Concentration (MIC) of 0.97 μg/mL.[4] Its derivatives have also been explored as potential efflux pump inhibitors, a mechanism that can circumvent antibiotic resistance in bacteria.[2]
3,4,5-Trimethoxy-2-nitrobenzoic Acid: An Exploration of Potential Activities based on SAR
The introduction of a nitro group is a common strategy in medicinal chemistry to modulate biological activity. Based on the known effects of nitration on similar aromatic structures, we can infer the potential biological profile of 3,4,5-Trimethoxy-2-nitrobenzoic acid.
-
Anticipated Antimicrobial and Cytotoxic Effects: Nitro-substituted aromatic compounds are well-documented for their antimicrobial and cytotoxic properties. The strong electron-withdrawing nature of the nitro group can render the aromatic ring electron-deficient, potentially making it more susceptible to nucleophilic attack by biological macromolecules within microbial or cancer cells. The mechanism of action for many nitroaromatic drugs involves the enzymatic reduction of the nitro group to form reactive nitroso and hydroxylamine intermediates that can induce cellular damage. It is therefore plausible that 3,4,5-Trimethoxy-2-nitrobenzoic acid could exhibit enhanced antimicrobial or even cytotoxic activity compared to its non-nitrated precursor.
-
Modulation of Physicochemical and Biological Properties by the Ortho-Nitro Group: The presence of a bulky nitro group at the ortho position can induce a steric effect, potentially forcing the carboxylic acid group out of the plane of the benzene ring. This "ortho effect" can influence the acidity of the carboxylic acid and its ability to interact with target binding sites. Furthermore, the electron-withdrawing nature of the nitro group increases the acidity of the benzoic acid.
Quantitative Data Summary
The following table summarizes the available quantitative data for the biological activities of 3,4,5-Trimethoxybenzoic acid and highlights the data gap for its nitrated derivative. This underscores the need for further experimental investigation into the biological profile of 3,4,5-Trimethoxy-2-nitrobenzoic acid.
| Biological Activity | 3,4,5-Trimethoxybenzoic acid | 3,4,5-Trimethoxy-2-nitrobenzoic acid |
| Antibacterial Activity (MIC) | 0.97 µg/mL against S. aureus[4] | Data not available |
| Antioxidant Activity (IC50/EC50) | Potent antioxidant activity demonstrated[2] | Data not available |
| Anti-inflammatory Activity (IC50) | Inhibits cytokine production[2] | Data not available |
| Cytotoxicity (IC50) | Derivatives have shown cytotoxicity | Data not available |
Experimental Protocols for Comparative Analysis
To facilitate further research and a direct comparison of these two compounds, detailed protocols for key biological assays are provided below.
Protocol 1: MTT Assay for Cytotoxicity
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method to assess cell viability and, by extension, the cytotoxic effects of chemical compounds.
Principle: In viable cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT to purple formazan crystals. The amount of formazan produced is proportional to the number of living cells.
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for attachment.
-
Compound Treatment: Prepare serial dilutions of 3,4,5-Trimethoxybenzoic acid and 3,4,5-Trimethoxy-2-nitrobenzoic acid in culture medium. Replace the existing medium with the medium containing the test compounds and incubate for 24, 48, or 72 hours. Include a vehicle control (e.g., DMSO) and a positive control (e.g., doxorubicin).
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the untreated control. Determine the IC50 value (the concentration that inhibits 50% of cell growth) by plotting a dose-response curve.
Caption: Workflow for the MTT cytotoxicity assay.
Protocol 2: DPPH Radical Scavenging Assay for Antioxidant Capacity
The DPPH (2,2-diphenyl-1-picrylhydrazyl) assay is a common and reliable method for determining the free radical scavenging activity of a compound.
Principle: DPPH is a stable free radical with a deep violet color. In the presence of an antioxidant that can donate a hydrogen atom, the DPPH radical is reduced to the yellow-colored diphenylpicrylhydrazine, leading to a decrease in absorbance at 517 nm.
Procedure:
-
Reagent Preparation: Prepare a 0.1 mM solution of DPPH in methanol. Prepare serial dilutions of the test compounds and a standard antioxidant (e.g., ascorbic acid or Trolox) in methanol.
-
Reaction Mixture: In a 96-well plate, add 100 µL of the DPPH solution to 100 µL of each compound dilution.
-
Incubation: Incubate the plate in the dark at room temperature for 30 minutes.
-
Absorbance Measurement: Measure the absorbance at 517 nm.
-
Data Analysis: Calculate the percentage of DPPH radical scavenging activity using the formula: (A_control - A_sample) / A_control * 100. Determine the EC50 value (the concentration that scavenges 50% of the DPPH radicals).
Caption: Workflow for the nitric oxide inhibition assay.
Conclusion
3,4,5-Trimethoxybenzoic acid is a compound with a well-established profile of antioxidant, anti-inflammatory, and antibacterial activities. The introduction of a nitro group at the ortho position in 3,4,5-Trimethoxy-2-nitrobenzoic acid is predicted to significantly alter its biological properties, potentially enhancing its antimicrobial and cytotoxic effects. However, a definitive comparison requires direct experimental evaluation. The protocols provided in this guide offer a robust framework for researchers to undertake such comparative studies, which will be crucial in elucidating the therapeutic potential of this nitrated derivative and furthering our understanding of the structure-activity relationships within this class of compounds.
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A Researcher's Guide to Deconstructing the Certificate of Analysis for Research-Grade 3,4,5-Trimethoxy-2-nitrobenzoic Acid
In the realm of drug discovery and development, the integrity of your foundational materials is paramount. The success or failure of a synthesis, the validity of a biological assay, and the reproducibility of an entire study can hinge on the quality of a single reagent.[1][2][3] A seemingly minor impurity can alter reaction kinetics, introduce artifacts in screening assays, or lead to the formation of unintended and potentially toxic byproducts.[3] This is why a comprehensive Certificate of Analysis (CoA) is not merely a piece of administrative paperwork; it is the foundational document that underpins the scientific validity of your work.
This guide provides an in-depth comparison of the Certificate of Analysis requirements for research-grade 3,4,5-Trimethoxy-2-nitrobenzoic acid, a key intermediate in the synthesis of various pharmacologically active compounds. We will dissect the critical analytical components of a robust CoA, compare the varying levels of quality assurance you may encounter, and demonstrate through a practical workflow why these details are indispensable for the research scientist.
The Anatomy of a Trustworthy CoA for 3,4,5-Trimethoxy-2-nitrobenzoic Acid
A CoA is a batch-specific document that certifies a product meets a defined set of specifications.[4][5][6] For a specialized reagent like 3,4,5-Trimethoxy-2-nitrobenzoic acid, a truly reliable CoA moves beyond simple statements of "pass" to provide quantitative, verifiable data.
Here are the core components you should demand:
-
Identity and Basic Properties : This section provides the fundamental identifiers for the compound.
-
Chemical Name : 3,4,5-Trimethoxy-2-nitrobenzoic acid
-
CAS Number : 66907-52-6
-
Molecular Formula : C₁₀H₁₁NO₇[7]
-
Molecular Weight : 257.19 g/mol
-
Appearance : Typically a white to off-white or beige crystalline powder.[8]
-
Melting Point : A sharp melting point (e.g., 163-164 °C) is a classic indicator of purity.[7][9] A broad melting range can suggest the presence of impurities.
-
-
Structural Confirmation : This is the unequivocal proof that the compound in the bottle is what it claims to be.
-
¹H and ¹³C NMR Spectroscopy : Nuclear Magnetic Resonance (NMR) spectroscopy provides a detailed "fingerprint" of the molecule's structure.[10][11] The CoA should confirm that the observed spectra are consistent with the proposed structure of 3,4,5-Trimethoxy-2-nitrobenzoic acid. For complex molecules, 2D NMR techniques like HMBC are often used to confirm connectivity.[12][13][14]
-
Mass Spectrometry (MS) : This technique confirms the molecular weight of the compound by measuring the mass-to-charge ratio of its ions.[15][16][17] High-Resolution Mass Spectrometry (HRMS) is even more powerful, as it can confirm the elemental composition, providing an additional layer of certainty.[18]
-
-
Purity and Impurity Profile : This is arguably the most critical section for a researcher.
-
Purity by HPLC : High-Performance Liquid Chromatography (HPLC) is the gold standard for assessing the purity of non-volatile organic compounds.[19][20] It separates the main compound from any impurities, and the result is typically expressed as a percentage of the total peak area. A high-quality research-grade material should have a purity of ≥98%.
-
Residual Solvents by GC-HS : Organic volatile impurities (OVIs), or residual solvents, are leftover from the synthesis and purification processes.[21][22] Their presence can be detrimental to many reactions and biological assays. A thorough CoA will use Headspace Gas Chromatography (GC-HS) to identify and quantify these solvents. These are often classified according to ICH Q3C and USP <467> guidelines based on their toxicity.[23][24][25]
-
Class 1 Solvents : Known carcinogens to be avoided.
-
Class 2 Solvents : Less severely toxic, but should be limited.
-
Class 3 Solvents : Low toxic potential.
-
-
Water Content : Typically determined by Karl Fischer titration, this value is crucial for reactions that are sensitive to moisture.
-
Comparing CoA Tiers: What to Look For
Not all suppliers provide the same level of detail in their CoAs. Understanding the differences is key to selecting a reagent appropriate for your application. We can categorize them into three conceptual tiers:
| Feature | Basic / Economy Grade CoA | Standard Research Grade CoA | Premium / Pre-clinical Grade CoA |
| Identity | May only state "Conforms to Structure" with a reference to a standard technique (e.g., IR or ¹H NMR). | Provides ¹H NMR spectrum or a statement of conformity. May include Mass Spec data. | Includes fully interpreted ¹H and ¹³C NMR spectra and High-Resolution Mass Spec (HRMS) data for elemental composition confirmation. |
| Purity (HPLC) | May provide a non-specific purity value (e.g., "≥95%") without the chromatogram. | Provides a specific purity value (e.g., 98.7%) and often includes the HPLC chromatogram showing the main peak and any impurities. | Provides a validated HPLC method with the chromatogram, quantifies the main peak, and identifies and quantifies major impurities against reference standards.[26] |
| Residual Solvents | Not typically tested or reported. | May provide a qualitative "Pass" or a semi-quantitative result for a limited list of common solvents. | Provides quantitative results from GC-HS analysis for a comprehensive list of potential Class 1, 2, and 3 solvents, with limits of detection reported.[21][24] |
| Water Content | Not reported. | May be reported. | Always reported with the specific value from Karl Fischer titration. |
| Traceability | Limited batch information. | Traceable lot number, manufacturing and expiry date. | Full traceability, statement of quality system (e.g., ISO 9001), and potentially details of the analytical method validation. |
Practical Impact: The Role of Purity in Amide Bond Formation
To illustrate the tangible impact of reagent quality, let's consider a common application of 3,4,5-Trimethoxy-2-nitrobenzoic acid: its use as a building block in the synthesis of a novel therapeutic agent. A frequent first step is the activation of the carboxylic acid for subsequent amide coupling.
Experimental Protocol: Activation of 3,4,5-Trimethoxy-2-nitrobenzoic Acid
Objective: To form the N-hydroxysuccinimide (NHS) ester of 3,4,5-Trimethoxy-2-nitrobenzoic acid, a stable, activated intermediate ready for coupling with a primary amine.
Methodology:
-
Dissolution: Dissolve 1.0 equivalent of 3,4,5-Trimethoxy-2-nitrobenzoic acid in anhydrous Dichloromethane (DCM) under an inert atmosphere (e.g., Nitrogen or Argon).
-
Addition of Reagents: Add 1.1 equivalents of N-Hydroxysuccinimide (NHS) and 1.2 equivalents of a coupling agent such as N,N'-Dicyclohexylcarbodiimide (DCC) to the solution.
-
Reaction: Stir the reaction mixture at room temperature for 4-6 hours.
-
Workup: Monitor the reaction by Thin Layer Chromatography (TLC). Upon completion, filter the reaction mixture to remove the dicyclohexylurea (DCU) byproduct.
-
Purification: Wash the filtrate with a saturated sodium bicarbonate solution and then with brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
-
Final Product: Purify the crude product via recrystallization or column chromatography to obtain the pure NHS ester.
Why Purity is Non-Negotiable in this Workflow
-
Causality of Failure 1: Reactive Impurities. If the starting acid contains unreacted precursors from its own synthesis (e.g., gallic acid), these impurities will also react with DCC/NHS.[8] This leads to a mixture of activated esters, complicating the purification process and reducing the yield of the desired product.
-
Causality of Failure 2: Residual Solvents. If the starting material contains residual protic solvents like methanol or ethanol from a previous purification step, these can compete with the NHS to react with the activated carboxylic acid intermediate, again lowering the yield.
-
Causality of Failure 3: Water Content. The presence of water will hydrolyze the coupling agent (DCC) and the desired NHS ester product, effectively killing the reaction. This is why a CoA with a specific Karl Fischer water content value is critical for planning experiments with moisture-sensitive reagents.
A Comparative Overview of Key Analytical Techniques
To make an informed decision, researchers must understand what each analytical technique on a CoA reveals about the material.
| Technique | Purpose | Strengths | Limitations |
| NMR Spectroscopy | Confirms chemical structure and identity.[11][18] | Provides detailed structural information, identifying functional groups and atom connectivity. Can detect and help identify structural isomers. | Less sensitive for quantifying minor impurities compared to HPLC. Requires a relatively pure sample for clear interpretation. |
| HPLC | Determines purity and quantifies impurities.[19] | Highly sensitive and quantitative. Excellent for separating the main component from closely related impurities.[20][27] | Does not provide structural information on its own (unless coupled with a mass spectrometer, i.e., LC-MS). |
| Mass Spectrometry | Confirms molecular weight and elemental formula (HRMS).[17][28][29] | Extremely sensitive. Provides definitive confirmation of molecular weight. HRMS offers very high confidence in the chemical formula.[18] | Does not easily distinguish between isomers. Can be difficult to quantify without appropriate standards. |
| GC-HS | Identifies and quantifies residual volatile solvents.[21][22][23] | The standard method for volatile organic compounds. Highly sensitive and quantitative for common laboratory solvents. | Not suitable for non-volatile or thermally unstable compounds. |
// Visible connecting edges edge [style=solid, color="#5F6368"]; NMR -> Final; MS -> Final; HPLC -> Final; GCHS -> Final; KF -> Final; } }
References
- Vertex AI Search. (n.d.). Residual Solvent Analysis in Pharmaceuticals.
- Apollo Scientific. (n.d.). Why High-Purity Chemicals Matter in Drug Discovery.
- Thermo Fisher Scientific. (n.d.). Residual Solvent Analysis Information.
- Agilent. (n.d.). Residual Solvent Analysis of Pharmaceutical Products.
- Techmate. (2025, March 17). The Importance of High-Purity Chemicals in Pharmaceutical Testing.
- Chemetrix. (n.d.). Residual Solvent Analysis of Pharmaceutical Products.
- Impact Analytical. (n.d.). Molecular Weight Determination.
- Agilent Technologies. (n.d.). Accurate-Mass LC/TOF-MS for Molecular Weight Confirmation of Intact Proteins.
- Elchemy. (2024, November 12). The Importance of High-Purity Chemicals in Pharmaceuticals and Their Production in the Chemical Industry.
- Medicilon. (n.d.). Common molecular weight detection methods used in the biopharmaceutical field.
- Veeprho. (2020, August 12). Residual Solvents in Pharmaceuticals.
- Moravek, Inc. (n.d.). How Important Is Chemical Purity In The Pharmaceutical Industry?.
- Buevich, A. V., Williamson, R. T., & Martin, G. E. (2014). NMR Structure Elucidation of Small Organic Molecules and Natural Products: Choosing ADEQUATE vs HMBC.
- Pulkar, S. (2020, December 3). 2D NMR spectroscopy for structural elucidation of complex small molecules. YouTube.
- Aragen Bioscience. (n.d.). Molecular weight Determination.
- Broad Institute. (n.d.). What is Mass Spectrometry?.
- Research and Reviews. (n.d.). Modern Analytical Technique for Characterization Organic Compounds.
- Hypha Discovery. (n.d.). Structure Elucidation and NMR.
- Online Organic Chemistry Tutor. (n.d.). Analytical Techniques Used in Organic Chemistry: Instruments for Molecule Identification and Characterization.
- Moravek. (n.d.). Why Is HPLC Ideal for Chemical Purity Testing?.
- University of Gothenburg. (2023, September 26). Small molecule-NMR.
- Research and Reviews. (2024, September 27). Characterization and Identification in Organic Chemistry through Analytical Techniques.
- PharmiWeb.com. (2025, April 8). The Importance of Impurity Standards in Pharmaceutical Development.
- Buevich, A. V., Williamson, R. T., & Martin, G. E. (2014). NMR Structure Elucidation of Small Organic Molecules and Natural Products: Choosing ADEQUATE vs HMBC.
- BOC Sciences. (n.d.). Organic Qualitative Analysis - Wet Chemistry.
- Advent Chembio. (n.d.). What is Certificate of Analysis (CoA) in Chemistry?.
- Chemistry LibreTexts. (2024, September 1). 2.9: Qualitative Analysis of Organic Compounds.
- BenchChem. (2025). High-performance liquid chromatography for assessing the purity of synthesized compounds.
- Alliance Chemical. (2025, November 4). How to Read a Chemical Certificate of Analysis (COA).
- Torontech. (2024, July 23). HPLC Testing and Analysis - Detailed Guide for Accurate Results.
- Spyndl. (n.d.). Chemical Grades – Ultimate Guide to Laboratory Purity.
- LGC Standards. (n.d.). Certificate of analysis explained.
- Lab Manager. (n.d.). The Most Common Grades of Reagents and Chemicals.
- Wikipedia. (n.d.). Certificate of analysis.
- Artsyl. (n.d.). Certificate of Analysis: Uses, Definition, Template.
- GoldBio. (n.d.). Demystifying Material Grades for Your Laboratory.
- Lab Pro. (n.d.). The Ultimate Guide to High-Purity Chemicals: Selection, Storage & Safety.
- Camlab. (n.d.). A guide to Chemical Grades.
- Quora. (2018, January 14). Can the HPLC purity of any product be more than its assay purity?.
- National Institutes of Health. (n.d.). Validation of the HPLC Analytical Method for the Determination of Chemical and Radiochemical Purity of Ga-68-DOTATATE.
- Sigma-Aldrich. (n.d.). 3,4,5-TRIMETHOXY-2-NITRO-BENZOIC ACID AldrichCPR.
- Echemi. (n.d.). 3,4,5-Trimethoxy-2-nitrobenzoic acid.
- ChemicalBook. (n.d.). 3,4,5-Trimethoxy benzoic acid.
- PubChem. (n.d.). 3,4,5-Trimethoxy-2-nitrobenzoic acid.
- Google Patents. (n.d.). CN111302945A - Preparation method of 3-hydroxy-4-methoxy-2-nitrobenzoic acid.
- MDPI. (2022, November 21). Derivatives of Trimethoxybenzoic Acid and Gallic Acid as Potential Efflux Pump Inhibitors: In Silico and In Vitro Studies.
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Safety Operating Guide
Navigating the Final Step: A Procedural Guide to the Safe Disposal of 3,4,5-Trimethoxy-2-nitrobenzoic Acid
For the diligent researcher, the lifecycle of a chemical reagent extends beyond the benchtop. The final phase—disposal—is a critical inflection point where safety, regulatory compliance, and environmental stewardship converge. This guide provides a comprehensive, technically grounded protocol for the proper disposal of 3,4,5-Trimethoxy-2-nitrobenzoic acid. By moving beyond mere procedural lists to explain the causality behind each step, we aim to empower you, our scientific colleagues, to manage this waste stream with confidence and precision.
The molecular structure of 3,4,5-Trimethoxy-2-nitrobenzoic acid, a substituted nitroaromatic compound, dictates its handling and disposal. The presence of the nitro group (NO₂) warrants careful management, as aromatic nitro compounds as a class can have systemic effects. While specific toxicological data for this compound is limited, its classification as a skin irritant necessitates a cautious and informed approach to its disposal.
Core Safety & Hazard Information
Before initiating any disposal procedure, a thorough understanding of the chemical's hazard profile is non-negotiable. This foundational knowledge informs every subsequent action, from the selection of personal protective equipment to the segregation of waste streams.
Quantitative Data Summary
The following table summarizes the essential safety and identification data for 3,4,5-Trimethoxy-2-nitrobenzoic acid. This information is critical for accurate labeling and safe handling.
| Property | Value | Source(s) |
| Chemical Name | 3,4,5-Trimethoxy-2-nitrobenzoic acid | Echemi[1] |
| CAS Number | 66907-52-6 | Echemi[1] |
| Molecular Formula | C₁₀H₁₁NO₇ | Echemi[1] |
| GHS Hazard Statement | H315: Causes skin irritation | Echemi[1] |
| Incompatible Materials | Strong oxidizing agents, Strong bases | Fisher Scientific[2] |
Note: Data for incompatible materials is extrapolated from the closely related compound 3,4,5-Trimethoxybenzoic acid.
Pre-Disposal Operations: Spill Management and Cleanup
An accidental release is a foreseeable event in any active laboratory. A rapid, informed response is crucial to mitigate exposure and prevent environmental contamination.
Experimental Protocol: Spill Neutralization and Cleanup
In the event of a spill, the following methodology must be enacted immediately:
-
Evacuate and Ventilate : Secure the area of the spill, restricting access to other personnel. Ensure the area is well-ventilated, preferably within a chemical fume hood, to prevent inhalation of any airborne dust.
-
Don Personal Protective Equipment (PPE) : At a minimum, this includes:
-
Containment : Cover the spill with an inert absorbent material such as sand, vermiculite, or commercial sorbent pads. Do not use combustible materials like paper towels for the initial containment.
-
Collection : Carefully sweep or scoop the absorbed material into a clearly labeled, sealable hazardous waste container.[5][6] This should be done in a manner that minimizes dust generation.[4]
-
Decontamination : Clean the spill area thoroughly. The first rinse, potentially with a mild solvent like ethanol, should be collected as hazardous waste. Follow this with a standard soap and water wash.
-
Waste Management : All contaminated materials, including used PPE, absorbent pads, and cleaning supplies, must be placed in the designated hazardous waste container for disposal.[5]
Step-by-Step Disposal Protocol
The guiding principle for the disposal of 3,4,5-Trimethoxy-2-nitrobenzoic acid is that it must be managed as regulated hazardous waste. Under no circumstances should this chemical or its containers be disposed of in the general trash or poured down the sanitary sewer. [4][7]
-
Waste Segregation : The foundation of safe chemical disposal is meticulous segregation. Waste 3,4,5-Trimethoxy-2-nitrobenzoic acid must be collected in a dedicated container, separate from all other waste streams.[4]
-
Causality : Mixing incompatible waste streams is a primary cause of laboratory accidents. This compound should be kept separate from strong oxidizing agents and bases to prevent potentially vigorous or exothermic reactions.[2] It should be classified as a non-halogenated organic solid waste.
-
-
Container Selection and Labeling :
-
Utilize a robust, leak-proof container that is chemically compatible with the acidic and nitroaromatic nature of the compound. Often, the original product container is the best choice if it is in good condition.[7]
-
The container must be kept securely closed except when waste is being added.
-
Label the container clearly and unambiguously with the words "Hazardous Waste," the full chemical name "3,4,5-Trimethoxy-2-nitrobenzoic acid," and the associated hazard (e.g., "Skin Irritant").[1]
-
-
Accumulation and Storage :
-
Store the sealed waste container in a designated Satellite Accumulation Area (SAA). This area must be under the direct control of laboratory personnel and situated at or near the point of generation.
-
The SAA should have secondary containment to capture any potential leaks from the primary container.
-
Store away from heat sources and direct sunlight.[8]
-
-
Arranging for Professional Disposal :
-
Contact your institution's Environmental Health & Safety (EHS) department or a licensed chemical waste disposal contractor to schedule a pickup.
-
Provide an accurate inventory of the waste. All disposal must be carried out through an approved waste disposal plant in accordance with local, state, and federal regulations.[2][3][4]
-
-
Record Keeping : Maintain a detailed log of all hazardous waste generated. This documentation should include the chemical name, quantity, and accumulation start date. This is not just good practice; it is a legal requirement under the Resource Conservation and Recovery Act (RCRA).
Disposal Workflow Diagram
The following diagram provides a visual representation of the decision-making process for the proper disposal of 3,4,5-Trimethoxy-2-nitrobenzoic acid.
By adhering to this structured, scientifically-backed disposal framework, you ensure the safety of your laboratory personnel, maintain institutional compliance, and contribute to the protection of our shared environment.
References
-
PubChem. (n.d.). 3,4,5-Trimethoxybenzoic acid. National Center for Biotechnology Information. Retrieved from [Link]
-
Loba Chemie. (2014). 3-Nitrobenzoic acid - Safety Data Sheet. Retrieved from [Link]
Sources
Navigating the Uncharted: A Safety and Handling Guide for 3,4,5-Trimethoxy-2-nitrobenzoic Acid
For Researchers, Scientists, and Drug Development Professionals
Hazard Assessment: A Synthesis of Structural Analogs
In the absence of a dedicated Safety Data Sheet for 3,4,5-Trimethoxy-2-nitrobenzoic acid, a conservative approach to hazard assessment is paramount. We will derive our safety protocols from the known hazards of its structural components: the trimethoxybenzoic acid core and the nitrobenzoic acid moiety.
Analysis of the SDS for 3,4,5-Trimethoxybenzoic acid reveals that it is a skin, eye, and respiratory irritant[1][2][3]. Similarly, SDSs for various nitrobenzoic acid isomers , such as 2-nitrobenzoic acid, confirm that these compounds also cause skin, eye, and respiratory irritation[4][5]. Therefore, it is prudent to assume that 3,4,5-Trimethoxy-2-nitrobenzoic acid is, at a minimum, a skin, eye, and respiratory irritant.
Assumed Hazard Statements:
-
Causes skin irritation.
-
Causes serious eye irritation.
-
May cause respiratory irritation.
Personal Protective Equipment (PPE): Your First Line of Defense
A multi-layered PPE strategy is essential to mitigate the risks of irritation and potential unknown hazards. The following table outlines the recommended PPE for handling 3,4,5-Trimethoxy-2-nitrobenzoic acid.
| Operation | Eye/Face Protection | Hand Protection | Body Protection | Respiratory Protection |
| Weighing and preparing solutions | Chemical safety goggles | Nitrile gloves | Laboratory coat | Recommended to be performed in a chemical fume hood. If not feasible, a NIOSH-approved particulate respirator (e.g., N95) is advised. |
| Conducting reactions | Chemical safety goggles or face shield | Nitrile gloves | Laboratory coat | Work should be conducted in a certified chemical fume hood. |
| Purification (e.g., chromatography) | Chemical safety goggles or face shield | Nitrile gloves | Laboratory coat | Operations should be performed in a well-ventilated area, preferably a chemical fume hood. |
| Handling dried product | Chemical safety goggles | Nitrile gloves | Laboratory coat | Use of a NIOSH-approved particulate respirator is strongly recommended to avoid inhalation of fine powders. All handling should be within a fume hood or glove box. |
Operational Plan: Step-by-Step Safe Handling
Adherence to a strict operational protocol is crucial for minimizing exposure and ensuring a safe working environment.
Preparation and Weighing
-
Work Area: Always handle solid 3,4,5-Trimethoxy-2-nitrobenzoic acid in a certified chemical fume hood to control dust.
-
Personal Protective Equipment: Don all required PPE as outlined in the table above.
-
Weighing: Use a balance inside the fume hood or in a designated weighing enclosure.
-
Spill Prevention: Use a weigh boat or creased filter paper to prevent spillage.
-
Cleaning: After weighing, carefully clean the balance and surrounding area with a damp cloth to remove any residual dust. Dispose of the cloth as hazardous waste.
Solution Preparation and Reactions
-
Solvent Addition: Add solvents slowly to the solid to avoid splashing.
-
Vessel Sealing: Ensure all reaction vessels are appropriately sealed or equipped with condensers to prevent the release of vapors.
-
Heating: If heating is required, use a well-controlled heating mantle and monitor the reaction closely.
-
Ventilation: All reactions must be conducted within a chemical fume hood.
Post-Reaction Work-up and Purification
-
Quenching: Quench reactions carefully, especially if there is a possibility of unreacted reagents.
-
Extraction and Chromatography: Perform all extractions and column chromatography in a fume hood to avoid exposure to solvents and the compound.
-
Solvent Removal: Use a rotary evaporator within a fume hood to remove solvents. Ensure the vacuum trap is functioning correctly.
Emergency Procedures: Immediate Actions
In the event of an accidental exposure, immediate and correct action is critical.
-
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention[1][5].
-
Skin Contact: Remove contaminated clothing and wash the affected area with soap and plenty of water for at least 15 minutes. Seek medical attention if irritation persists[1][5].
-
Inhalation: Move the affected person to fresh air. If breathing is difficult, provide oxygen. Seek immediate medical attention[1][5].
-
Ingestion: Do not induce vomiting. Rinse the mouth with water and drink plenty of water. Seek immediate medical attention[1][6].
-
Spill: For small spills, carefully sweep up the solid material, avoiding dust generation. Place the spilled material and any contaminated cleaning materials into a designated hazardous waste container. For large spills, evacuate the area and contact your institution's Environmental Health and Safety (EHS) department.
Disposal Plan: Responsible Waste Management
Proper disposal of 3,4,5-Trimethoxy-2-nitrobenzoic acid and its associated waste is a critical component of laboratory safety and environmental responsibility.
-
Waste Segregation: Collect all waste containing 3,4,5-Trimethoxy-2-nitrobenzoic acid, including contaminated PPE and cleaning materials, in a designated and clearly labeled hazardous waste container.
-
Container Management: Ensure the waste container is in good condition, kept securely closed when not in use, and stored in a designated, well-ventilated, and secure waste accumulation area.
-
Professional Disposal: The recommended method for the disposal of this chemical waste is through a licensed and certified professional waste disposal service. Direct disposal into drains or regular trash is strictly prohibited.
-
Documentation: Maintain accurate records of the waste generated, including the chemical name, quantity, and date of disposal, in accordance with your institution's policies and local regulations.
Risk Assessment and PPE Selection Workflow
The following diagram illustrates the decision-making process for selecting appropriate PPE when handling 3,4,5-Trimethoxy-2-nitrobenzoic acid, particularly given the absence of specific safety data.
Caption: Workflow for risk assessment and PPE selection for 3,4,5-Trimethoxy-2-nitrobenzoic acid.
References
-
Carl ROTH. Safety Data Sheet: 3-Nitrobenzoic acid. [Link]
-
PubChem. 3,4,5-Trimethoxybenzoic Acid. [Link]
Sources
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
